4-Phenyl-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZLXQFDGRCELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062994 | |
| Record name | Benzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-41-6, 55053-52-6 | |
| Record name | Benzenebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-1-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Phenyl-1-butanol synthesis routes and mechanisms
An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1-butanol: Routes and Mechanisms
Introduction
This compound (CAS 3360-41-6) is a versatile aromatic alcohol characterized by a butyl chain attached to a phenyl group.[1] Its structure, featuring both a reactive hydroxyl group and a stable aromatic ring, makes it a valuable intermediate in various chemical industries.[1][2] It serves as a key starting material in the synthesis of pharmaceuticals, such as the asthma medications Salmeterol and Pranlukast, and is also utilized in the fragrance and perfumery sectors for its mild, pleasant aroma.[1][3] This guide provides a detailed exploration of the principal synthetic routes to this compound, offering in-depth mechanistic insights and practical experimental protocols for researchers and drug development professionals.
Synthesis Route I: Grignard Reaction with Epoxides
The Grignard reaction offers a powerful and direct method for carbon-carbon bond formation. This approach typically involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbon of an epoxide ring. The subsequent ring-opening yields an alcohol, making it a highly effective strategy for synthesizing this compound.
Route A: Phenylethylmagnesium Bromide and Ethylene Oxide
A common industrial method involves the reaction of phenylethylmagnesium bromide with ethylene oxide.[2] This route constructs the C4 chain by adding two carbon atoms from the epoxide to the phenylethyl group.
Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The highly polar carbon-magnesium bond of the Grignard reagent renders the phenylethyl group nucleophilic. This nucleophile attacks one of the carbon atoms of the strained ethylene oxide ring. The attack occurs from the backside, leading to the simultaneous opening of the C-O bond and the formation of a new C-C bond.[6][7] An acidic workup in the final step protonates the resulting magnesium alkoxide to yield the final product, this compound.[6][8]
Caption: Grignard reaction of phenylethylmagnesium bromide with ethylene oxide.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-phenylethyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has been consumed.
-
Reaction with Ethylene Oxide: Cool the Grignard solution in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a pre-cooled solution of ethylene oxide in ether. Maintain the temperature below 10 °C.
-
Workup: After the addition is complete, stir the mixture for an additional hour at room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to obtain this compound.
Route B: Benzylmagnesium Chloride and Trimethylene Oxide
An alternative Grignard approach uses benzylmagnesium chloride and trimethylene oxide (oxetane).[3] This method adds a three-carbon unit from the oxetane to the benzyl group.
Mechanism: Similar to the reaction with ethylene oxide, this is an SN2-type ring-opening. The benzyl carbanion attacks one of the α-carbons of the less-strained four-membered oxetane ring. The driving force is the relief of ring strain, although the reaction is generally less facile than with epoxides. An acidic workup is required to protonate the alkoxide intermediate.
Caption: Synthesis workflow using benzylmagnesium chloride and trimethylene oxide.
Synthesis Route II: Reduction of 4-Phenylbutyric Acid and its Derivatives
A widely employed strategy for synthesizing this compound involves the reduction of 4-phenylbutyric acid or its corresponding esters. This two-step approach first establishes the C4-phenyl backbone via methods like Friedel-Crafts reactions and then reduces the carboxylic acid functionality to a primary alcohol.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10]
Mechanism (from Carboxylic Acid): The reduction of a carboxylic acid with LAH is a multi-step process.[11]
-
Acid-Base Reaction: LAH is a strong base. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[9]
-
Coordination: The carbonyl oxygen of the carboxylate coordinates to the aluminum species, activating the carbonyl group for nucleophilic attack.
-
First Hydride Addition: A hydride ion from the AlH₃ moiety attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.
-
Second Hydride Addition: The resulting aldehyde is immediately reduced by another equivalent of LAH to form a lithium alkoxide.
-
Protonation: Aqueous workup protonates the alkoxide to yield this compound.
References
- 1. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. nbinno.com [nbinno.com]
- 3. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-Phenyl-1-butanol in Modern Chemistry
This compound (CAS No: 3360-41-6), a colorless liquid with a mild floral odor, is an aromatic alcohol that holds a significant position as a versatile intermediate in various sectors of the chemical industry. Its unique molecular architecture, featuring a phenyl ring connected to a four-carbon aliphatic chain terminating in a primary hydroxyl group, provides a valuable combination of hydrophobicity and reactive functionality. This structure makes it an essential building block in the synthesis of a wide array of organic compounds, ranging from high-end fragrances to complex active pharmaceutical ingredients (APIs).[1][2] In the pharmaceutical sector, it is a key starting material for drugs such as the long-acting β2-receptor agonist Salmeterol and the asthma medication Pranlukast.[3] Its utility also extends to the development of advanced materials, for instance, in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both established data and the experimental protocols necessary for its characterization, thereby serving as a critical resource for professionals in research and development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The properties of this compound are well-documented and summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 140-142 °C @ 14 mmHg258-259 °C @ 760 mmHg | [4] |
| Density | 0.984 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.521 | |
| Flash Point | 114.44 °C (238.00 °F) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
| Vapor Pressure | 0.007 mmHg @ 25 °C (estimated) | [4] |
| logP (o/w) | 2.350 | [4] |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail its characteristic spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the proton environments within the molecule. For this compound, dissolved in a deuterated solvent like CDCl₃, the spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅-): A multiplet typically appears in the range of δ 7.14-7.27 ppm, integrating to 5 protons. This signal represents the protons on the phenyl ring.[5]
-
Methylene Protons adjacent to Phenyl Group (-CH₂-Ph): A triplet is observed around δ 2.62 ppm, integrating to 2 protons. This signal corresponds to the two protons on the carbon directly attached to the phenyl ring.[5]
-
Hydroxymethyl Protons (-CH₂-OH): A triplet is found at approximately δ 3.62 ppm, integrating to 2 protons. This represents the protons on the carbon bearing the hydroxyl group.[5]
-
Aliphatic Methylene Protons (-CH₂-CH₂-): A multiplet is seen between δ 1.56-1.68 ppm, integrating to 4 protons. These are the two central methylene groups in the butyl chain.[5]
-
Hydroxyl Proton (-OH): A broad singlet can appear at variable chemical shifts, which can be confirmed by D₂O exchange, where the peak disappears.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals key fragmentation patterns that aid in its structural confirmation.
-
Molecular Ion (M⁺·): A peak corresponding to the molecular ion is observed at a mass-to-charge ratio (m/z) of 150.[5][6]
-
Base Peak: The most abundant peak (base peak) is typically observed at m/z 104.[5] This fragment results from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the hydroxyl group to the phenyl ring, followed by the elimination of a neutral C₄H₈O molecule.
-
Key Fragments: Another significant fragment appears at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), a common and stable fragment for compounds containing a benzyl group.[5] Fragments resulting from the loss of water (m/z 132) and other aliphatic chain cleavages are also present.[5][7]
Infrared (IR) Spectroscopy
The IR spectrum highlights the presence of key functional groups.
-
O-H Stretch: A strong, broad absorption band is observed in the region of 3300-3400 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.[8]
-
C-H Aromatic Stretch: Absorptions appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Strong absorptions are seen just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region indicate the presence of the benzene ring.
-
C-O Stretch: A strong band around 1000-1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the primary alcohol.[8]
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard laboratory procedures for verifying the key properties of this compound. These methods are designed to be self-validating by incorporating system suitability checks and calibrated instrumentation.
Determination of Boiling Point (Micro Method)
-
Expertise & Rationale: This micro-method is ideal for determining the boiling point with a small sample volume, conserving valuable material. The principle relies on the definition of boiling point: the temperature at which the liquid's vapor pressure equals the external pressure.[9][10] The stream of bubbles indicates the vapor pressure exceeds atmospheric pressure; the point at which bubbling ceases and liquid re-enters the capillary upon cooling marks the equilibrium point.[9]
-
Step-by-Step Methodology:
-
Sample Preparation: Place a few milliliters of this compound into a small test tube.[1]
-
Capillary Setup: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the liquid.[9]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Ensure the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the sample is below the level of the heating medium.[9]
-
Observation: Heat the bath gently. Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.[10]
-
Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9] Record this temperature. For reduced pressure measurements, a vacuum line and manometer are connected to the apparatus.
-
Caption: Workflow for Boiling Point Determination.
Measurement of Density
-
Expertise & Rationale: Density is a fundamental property defined as mass per unit volume.[2] Using a pycnometer or a digital density meter provides high accuracy. The method's trustworthiness relies on precise mass and volume measurements, with temperature control being critical as density is temperature-dependent.[11][12] The ASTM D1475 and ASTM D4052 standards provide robust frameworks for this measurement.[13][14]
-
Step-by-Step Methodology (Using a Pycnometer):
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).[11]
-
Tare Mass: Accurately weigh the empty, dry pycnometer (m₁).
-
Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Thermostatting: Place the filled pycnometer in a constant temperature bath set to 20.0 ± 0.1 °C until it reaches thermal equilibrium.
-
Volume Adjustment: Carefully adjust the liquid volume to the pycnometer's calibration mark.
-
Final Mass: Remove the pycnometer from the bath, wipe it dry, and accurately weigh it (m₂).
-
Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
Spectroscopic Analysis: GC-MS
-
Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then provides mass analysis for identification.[15][16] The GC separates this compound from any impurities based on its boiling point and interaction with the column's stationary phase. The MS then ionizes the eluted compound, generating a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for confident identification.[17]
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~30 mg in 1-2 mL) in a volatile solvent such as acetone or dichloromethane.[17][18]
-
Instrument Setup:
-
GC: Install a suitable capillary column (e.g., nonpolar DB-5ms). Set the injector temperature to ~250 °C and the initial oven temperature to ~60 °C. Program a temperature ramp (e.g., 10 °C/min) to an appropriate final temperature (~280 °C).
-
MS Interface: Set the transfer line temperature to ~280 °C to prevent condensation.[3]
-
MS: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 400.[17]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: Start the GC run and MS data acquisition. The compound will elute from the column at a characteristic retention time.
-
Data Analysis: Obtain the mass spectrum of the corresponding chromatographic peak. Compare the obtained spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.[16]
-
Caption: General workflow for GC-MS analysis.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[19]
-
Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[19]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, as it is incompatible with them.
Conclusion
This compound is a chemical of significant industrial and academic interest, underscored by its role as a precursor in pharmaceuticals and fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals, ensuring both the accurate characterization of the compound and the integrity of its application in complex synthetic pathways. The combination of tabulated physical constants, detailed spectroscopic profiles, and robust experimental methodologies offers a self-validating system for any scientist working with this versatile aromatic alcohol.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound, 3360-41-6 [thegoodscentscompany.com]
- 5. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. matestlabs.com [matestlabs.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 15. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. memphis.edu [memphis.edu]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. jascoinc.com [jascoinc.com]
An In-depth Technical Guide to 4-phenyl-1-butanol (CAS 3360-41-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-1-butanol, with its unique molecular architecture combining a phenyl ring and a primary alcohol, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] This guide provides a comprehensive technical overview of this compound (CAS 3360-41-6), delving into its chemical and physical properties, established and novel synthesis methodologies, and significant applications, particularly within the pharmaceutical and fragrance industries.[3] By elucidating the mechanistic underpinnings of its synthesis and reactivity, this document aims to serve as a valuable resource for researchers and professionals in drug development and fine chemical synthesis.
Chemical and Physical Properties
This compound is a colorless liquid characterized by a sweet, floral, and rosy odor.[4][5] Its bifunctional nature, possessing both a hydrophobic phenyl group and a hydrophilic hydroxyl group, dictates its solubility and reactivity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3360-41-6 | [4] |
| Molecular Formula | C₁₀H₁₄O | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | Colorless liquid | [4][6] |
| Boiling Point | 140-142 °C at 14 mmHg | [4] |
| Density | 0.984 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.521 | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [4] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [4][6] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular method is often dictated by factors such as starting material availability, desired purity, scalability, and environmental considerations.
Friedel-Crafts Acylation followed by Reduction
A common and versatile method involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then reduced to the target alcohol.[7][8] This multi-step synthesis offers a high degree of control over the final product.
Workflow: Friedel-Crafts Acylation and Reduction
Caption: Friedel-Crafts acylation of benzene followed by reduction to yield this compound.
-
Causality in Experimental Choices: The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the succinic anhydride, making it a more potent electrophile for the aromatic substitution reaction with benzene.[8] The subsequent reduction step can be achieved using various reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more selective alternative is the sodium borohydride-iodine system.[7][9]
Grignard Reaction
The Grignard reaction provides a powerful carbon-carbon bond-forming strategy. One approach involves the reaction of phenylethyl magnesium bromide with ethylene oxide.[1] This method is highly efficient for targeted synthesis.
Workflow: Grignard Synthesis
Caption: Synthesis of this compound via a Grignard reaction.
-
Expertise in Practice: The success of a Grignard reaction hinges on maintaining strictly anhydrous conditions, as the Grignard reagent is a strong base and will readily react with any protic solvents, including water.[10][11] The choice of ethylene oxide as the electrophile ensures the addition of a two-carbon unit with a terminal hydroxyl group after workup.
Novel Synthesis from Tetrahydrofuran
A more recent and innovative approach utilizes tetrahydrofuran (THF) as a starting material.[12] This process involves the ring-opening of THF with an acyl chloride, followed by a Friedel-Crafts alkylation and subsequent hydrolysis.
Workflow: Synthesis from Tetrahydrofuran
Caption: A novel synthesis route for this compound starting from tetrahydrofuran.
-
Trustworthiness of the Protocol: This method is advantageous due to the use of readily available and inexpensive starting materials.[12] The process is described as being rapid and high-yielding, making it a potentially cost-effective route for industrial-scale production.[12]
Key Applications in Research and Drug Development
The versatile structure of this compound makes it a valuable building block in various sectors.
Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[2][3] It is a key starting material for drugs such as Salmeterol and Pranlukast.[7] Its utility also extends to the synthesis of substituted pyrrolidine-2-carboxylic acids, which are investigated for the treatment of diseases associated with AT2 receptor function.[4][6][13]
Nanoparticle Formulations
In the realm of drug delivery, this compound has been utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation.[4][6] This application highlights its role in developing advanced therapeutic systems.
Fragrance and Flavor Industry
Due to its pleasant floral scent, this compound is used in the fragrance industry as a component in perfumes and other scented products.[3][5][14]
Experimental Protocols
Synthesis via Friedel-Crafts Reaction of γ-Butyrolactone and Benzene followed by Reduction
This protocol is adapted from established literature procedures.[9]
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid
-
To a three-necked flask, add benzene (1.28 mol) and anhydrous aluminum chloride (0.38 mol).
-
Stir the mixture at 50°C for 10 minutes.
-
Slowly add γ-butyrolactone (0.25 mol) to the mixture and continue reacting at the same temperature for 1.5 hours.
-
Pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL) in ice water (600 mL).
-
Separate the organic phase and remove the benzene under reduced pressure.
-
Transfer the residue to water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide solution.
-
Decolorize with activated carbon and filter.
-
Acidify the filtrate to pH 2 with 3 mol/L hydrochloric acid to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain 4-oxo-4-phenylbutanoic acid.
Step 2: Reduction to this compound
-
In a four-necked flask, add sodium borohydride (90 mmol) and anhydrous THF (50 mL).
-
At 0-10°C, add a solution of 4-oxo-4-phenylbutanoic acid (75 mmol) in THF dropwise over 1 hour.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
At 35°C, add a solution of iodine (37.5 mmol) in THF (50 mL).
-
After the reaction is complete, perform an appropriate workup and purify by distillation under reduced pressure to obtain this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks | Source |
| ¹H NMR (in CDCl₃) | δ 7.27-7.14 (m, 5H, Ar-H), 3.62 (t, 2H, -CH₂OH), 2.62 (t, 2H, Ar-CH₂-), 1.68-1.56 (m, 4H, -CH₂CH₂-) | [15][16] |
| ¹³C NMR | Aromatic carbons (δ ~125-142), -CH₂OH (δ ~62), Ar-CH₂- (δ ~35), -CH₂CH₂- (δ ~28, 31) | [17] |
| IR | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3020-3080 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1050 cm⁻¹ (C-O stretch) | [18] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 150. Key fragments at m/z 132 (loss of H₂O), 117, 104, 91 (tropylium ion). | [15][19] |
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[4][20][21] It may also cause respiratory irritation.[20][21]
-
Handling: Use in a well-ventilated area.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21] Keep away from strong oxidizing agents.[4][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20]
Conclusion
This compound is a fine chemical of significant industrial importance, particularly in the pharmaceutical sector.[1] Its synthesis can be achieved through various established and innovative routes, each with its own set of advantages. A thorough understanding of its chemical properties, synthesis mechanisms, and safe handling procedures is essential for its effective and responsible utilization in research and development. This guide provides a foundational yet in-depth technical overview to aid scientists and professionals in leveraging the full potential of this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 13. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]
- 14. This compound, 3360-41-6 [thegoodscentscompany.com]
- 15. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. spectrabase.com [spectrabase.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-phenyl-1-butanol, specifically focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for effective formulation, synthesis, and evaluation of this versatile aromatic alcohol. This document moves beyond a simple recitation of facts to explain the underlying principles and provide actionable experimental protocols.
Core Physicochemical Profile of this compound
This compound is an aromatic alcohol characterized by a phenyl group attached to a butanol chain.[1] This structure imparts a unique combination of hydrophobic and hydrophilic properties, which dictates its behavior in various solvent systems and its susceptibility to degradation.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Odor | Mild, sweet, floral, rosy | [2][5] |
| Density | 0.984 g/mL at 20°C | [2] |
| Boiling Point | 140-142°C at 14 mmHg | [2] |
| Flash Point | >110°C (>230°F) | [5][6] |
| logP (o/w) | 2.350 | [2] |
| Water Solubility | Estimated at 2411 mg/L at 25°C; generally described as almost insoluble or slightly soluble. | [1][7] |
Solubility Profile: A Theoretical and Practical Examination
The solubility of this compound is a critical parameter for its application in both synthesis and formulation. Its molecular structure, possessing a polar hydroxyl (-OH) group and a nonpolar phenylbutyl group, results in a nuanced solubility profile.[1]
Theoretical Considerations
The principle of "like dissolves like" is central to understanding the solubility of this compound. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the phenylbutyl tail favors interactions with nonpolar solvents through van der Waals forces. Consequently, this compound exhibits miscibility with many organic solvents while having limited solubility in water.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data in a wide range of organic solvents is not extensively published, its general solubility characteristics are known. It is described as being soluble in alcohols and oils.[2][5] Based on its structure and the properties of similar aromatic alcohols, a predicted solubility profile is presented in Table 2.
Table 2: Predicted and Known Solubility of this compound
| Solvent | Predicted/Known Solubility | Rationale/Reference |
| Water | Slightly soluble (~2.4 g/L) | The polar hydroxyl group allows for some interaction with water, but the large hydrophobic phenylbutyl group limits extensive dissolution.[7] |
| Ethanol | Soluble/Miscible | The presence of a hydroxyl group and the overall organic character allow for strong interactions with ethanol.[5] |
| Methanol | Soluble/Miscible | Similar to ethanol, the polarity and hydrogen bonding capability of methanol make it a good solvent. |
| Acetone | Soluble/Miscible | Acetone's polarity and ability to act as a hydrogen bond acceptor facilitate the dissolution of this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Chloroform | Soluble | [6] |
| Oils/Lipids | Soluble | The significant nonpolar character of the phenylbutyl chain leads to good solubility in oils and other lipids.[5] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental approach is essential. The OECD Guideline 105 (Water Solubility) provides a robust framework for such determinations.[8]
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Step-by-Step Methodology:
-
Temperature Equilibration: Equilibrate the chosen solvent and this compound to the desired experimental temperature (e.g., 25°C) in a thermostatically controlled water bath.
-
Sample Preparation: In a sealed vessel, add an excess amount of this compound to a known volume of the solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved this compound to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Clarification: Filter the aliquot through a chemically inert filter (e.g., 0.45 µm PTFE) or centrifuge to remove any suspended microparticles.
-
Quantification: Analyze the concentration of this compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or g/L).
Stability Profile: Degradation Pathways and Mitigation
The stability of this compound is a critical factor in determining its shelf-life and ensuring the safety and efficacy of products in which it is used. It is generally considered stable under normal storage conditions but can be susceptible to degradation under stress.[2][5]
Potential Degradation Pathways
As an aromatic alcohol, this compound is prone to specific degradation reactions:
-
Oxidation: The primary alcohol group can be oxidized to form 4-phenylbutanal and subsequently 4-phenylbutanoic acid. Strong oxidizing agents can facilitate this process. It is known to be incompatible with strong oxidizing agents.[2][5]
-
Cyclization: In the presence of strong acids and high temperatures, this compound can undergo intramolecular cyclization to form tetralin.[2]
-
Esterification: Reaction with carboxylic acids or their derivatives will lead to the formation of the corresponding esters.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Key potential degradation pathways for this compound.
Forced Degradation Studies (Stress Testing)
To comprehensively evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are indispensable. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.[9][10]
Diagram 3: Workflow for Forced Degradation Studies
Caption: A systematic workflow for conducting forced degradation studies.
Step-by-Step Methodology for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable HPLC method to separate the parent compound from any degradation products.
Analytical Methodologies for Quantification
Accurate and precise analytical methods are crucial for both solubility and stability studies. HPLC and GC are the most common techniques for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be capable of separating this compound from its potential degradation products and any process-related impurities.[11]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% trifluoroacetic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Gas Chromatography (GC)
GC is also a suitable technique for the analysis of the volatile this compound.
Typical GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-WAX).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A suitable temperature gradient to ensure good separation.
Conclusion and Recommendations
This technical guide has provided a detailed examination of the solubility and stability of this compound, underpinned by theoretical principles and practical experimental protocols. For researchers and drug development professionals, the following recommendations are key:
-
Experimental Verification: While this guide provides a strong theoretical and predictive framework, it is imperative to experimentally determine the quantitative solubility of this compound in specific solvent systems relevant to your application.
-
Comprehensive Stability Testing: Conduct thorough forced degradation studies to understand the specific degradation pathways and to develop and validate a robust stability-indicating analytical method.
-
Proper Storage: To ensure the long-term integrity of this compound, it should be stored in a well-sealed container, protected from light and strong oxidizing agents, at room temperature.[2][5]
By adhering to these principles and methodologies, scientists can confidently and effectively utilize this compound in their research and development endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 3. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 3360-41-6 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. scispace.com [scispace.com]
A Comprehensive Technical Guide to 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 4-phenyl-1-butanol, a versatile aromatic alcohol pivotal in pharmaceutical synthesis and other fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, synthesis, purification, and analytical characterization of this compound, underpinned by practical insights and established scientific principles.
Strategic Sourcing of this compound: Commercial Availability and Supplier Landscape
This compound is readily accessible from a multitude of chemical suppliers, catering to a wide range of purity requirements and scales, from laboratory research to industrial production.
Supplier Overview and Purity Grades
A diverse market of suppliers ensures a stable supply chain for this compound. Key suppliers include major chemical companies and specialized manufacturers. The compound is typically available in the following grades:
-
Reagent Grade (≥95-97%): Suitable for general laboratory use and as a starting material for multi-step syntheses where subsequent purification is planned.[1][2][3]
-
High-Purity Grade (≥99%): Essential for applications demanding high analytical standards and for the synthesis of active pharmaceutical ingredients (APIs) where impurity profiles are critical.[2][4][5]
-
Industrial Grade: Available in bulk quantities for large-scale manufacturing processes.[6]
The choice of grade is dictated by the specific application. For early-stage research, a 97% purity may suffice, while GMP (Good Manufacturing Practice) production for pharmaceuticals necessitates a purity of 99% or higher.
Commercial Supplier and Pricing Data
The following table provides a snapshot of representative suppliers and pricing for this compound. It is important to note that prices are subject to change based on market conditions and order volume.
| Supplier | Grade | Quantity | Price (USD) | Catalog Number |
| Thermo Scientific Chemicals | 97% | 10 g | $87.65 | 180370100 |
| Sigma-Aldrich | 99% | 10 g | $148.00 | 184756-10G |
| TCI America | >95.0% (GC) | 25 mL | Varies | P1275 |
| Simson Pharma Limited | Custom | Varies | Inquire | - |
| XIAMEN EQUATION CHEMICAL | Industrial | Bulk | Inquire | - |
Note: Prices are indicative and were sourced at the time of this writing. Please consult supplier websites for current pricing.
Synthesis of this compound: Methodologies and Mechanistic Insights
Several synthetic routes to this compound have been established, each with its own set of advantages and considerations regarding starting materials, yield, and scalability.
Synthesis from Tetrahydrofuran (THF)
A common and efficient method involves the ring-opening of tetrahydrofuran followed by a Friedel-Crafts alkylation.[7][8]
Workflow for Synthesis of this compound from THF
Caption: Synthesis of this compound from THF.
Experimental Protocol:
-
Ring Opening of THF: Tetrahydrofuran is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of a catalytic amount of zinc chloride. This reaction proceeds gently and rapidly to yield a 4-chlorobutanol ester.[7][8]
-
Friedel-Crafts Alkylation: Without isolation, the 4-chlorobutanol ester is subjected to a Friedel-Crafts alkylation with benzene using aluminum trichloride as a catalyst. This step forms the carbon-carbon bond between the butyl chain and the phenyl ring, resulting in a 4-phenylbutanol ester.[7][8]
-
Hydrolysis: The resulting 4-phenylbutanol ester is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in methanol) to yield the final product, this compound.[7]
Causality of Experimental Choices:
-
The use of zinc chloride as a catalyst in the ring-opening step is crucial for a rapid and controlled reaction.
-
The direct use of the 4-chlorobutanol ester in the subsequent Friedel-Crafts reaction without purification streamlines the process, making it more efficient for larger-scale production.
-
Aluminum trichloride is a strong Lewis acid necessary to activate the alkylating agent for the electrophilic aromatic substitution on benzene.
Synthesis from γ-Butyrolactone
Another industrially relevant method starts with the Friedel-Crafts acylation of benzene with γ-butyrolactone, followed by reduction.[9]
Workflow for Synthesis of this compound from γ-Butyrolactone
Caption: Synthesis from γ-butyrolactone.
Experimental Protocol:
-
Friedel-Crafts Acylation: Benzene is acylated with γ-butyrolactone in the presence of aluminum trichloride. This reaction forms 4-phenylbutanoic acid.[9] The mechanism involves the opening of the lactone ring to form an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.[1][2][4][10][11]
-
Esterification: The resulting carboxylic acid is esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid, to produce methyl 4-phenylbutanoate.[9]
-
Reduction: The ester is then reduced to this compound. A common and effective reducing agent for this step is sodium borohydride in the presence of a Lewis acid like aluminum chloride.[9]
Causality of Experimental Choices:
-
The Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones and related structures. The use of γ-butyrolactone provides a direct route to a four-carbon side chain.
-
The reduction of the carboxylic acid is typically achieved via its ester derivative, as esters are more readily reduced by milder reducing agents like sodium borohydride (in combination with a Lewis acid) compared to the free carboxylic acid, thus avoiding the need for stronger and more hazardous reagents like lithium aluminum hydride.[12]
Purification of this compound: Ensuring High Purity
Achieving the desired purity of this compound is critical, especially for pharmaceutical applications. The primary methods for purification are distillation and, if necessary, crystallization.
Vacuum Distillation
Distillation is the most common method for purifying this compound.[6][7][9][13][14] Due to its relatively high boiling point (140-142 °C at 14 mmHg), vacuum distillation is employed to prevent thermal decomposition.[4][15]
Workflow for Vacuum Distillation
Caption: Vacuum distillation setup.
Experimental Protocol:
-
The crude this compound is placed in a round-bottom flask.
-
The distillation apparatus is assembled, including a condenser and a collection flask.
-
A vacuum is applied to the system to reduce the pressure.
-
The distillation flask is heated gently. The fraction that distills at the correct temperature and pressure is collected as the purified product.
Causality of Experimental Choices:
-
Vacuum is applied to lower the boiling point of the liquid, allowing distillation to occur at a lower temperature and minimizing the risk of decomposition.
Crystallization
For achieving very high purity, a combination of distillation and crystallization can be employed.[14][16] While this compound is a liquid at room temperature, it can be crystallized at low temperatures.
Analytical Quality Control: A Self-Validating System
Robust analytical methods are essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality control framework.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals include aromatic protons, methylene protons adjacent to the phenyl group and the hydroxyl group, and the other methylene protons in the butyl chain.[15]
-
Aromatic protons (C₆H₅): Multiplet around δ 7.1-7.3 ppm.
-
Methylene protons adjacent to the hydroxyl group (-CH₂OH): Triplet around δ 3.6 ppm.
-
Methylene protons adjacent to the phenyl group (Ar-CH₂-): Triplet around δ 2.6 ppm.
-
Remaining methylene protons (-CH₂CH₂-): Multiplet around δ 1.6-1.7 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.
Infrared (IR) Spectroscopy:
The IR spectrum is useful for identifying the key functional groups.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.[17]
-
C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹.
-
C-H stretching vibrations of the aliphatic chain are observed just below 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching vibration is expected around 1050 cm⁻¹.
Chromatographic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing purity and identifying volatile impurities.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[18]
-
Injection: Split injection is recommended to avoid column overload.
-
Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-15°C/min to a final temperature of 250-280°C.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (m/z 150) and characteristic fragmentation patterns that can be used for confirmation.[19][20]
High-Performance Liquid Chromatography (HPLC):
HPLC is particularly useful for analyzing less volatile impurities.
-
Mode: Reversed-phase HPLC is the most common mode.[21]
-
Column: A C18 or C8 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[21]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Applications in Drug Development and Other Industries
This compound's bifunctional nature, possessing both a hydroxyl group and an aromatic ring, makes it a valuable building block in organic synthesis.[14][16][22]
Pharmaceutical Intermediates
This compound is a key starting material in the synthesis of several important drugs.[4][14][22]
-
Salmeterol and Pranlukast: It serves as a crucial intermediate in the manufacture of these asthma and chronic obstructive pulmonary disease (COPD) medications.[9]
-
NK105: This compound was used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy.[6][15]
-
Other Therapeutic Areas: It is also utilized in the synthesis of compounds targeting analgesia, depression, and cardiovascular diseases.[14][16]
Role in Drug Synthesis Pathway
Caption: General role of this compound in API synthesis.
Fragrance and Flavor Industry
The mild, sweet, and somewhat rosy-herbaceous odor of this compound makes it a useful component in fragrance formulations, often used as a fixative in perfumes and cosmetics.[14][16][23]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[14]
-
Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents.[6]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant importance, particularly in the pharmaceutical industry. A thorough understanding of its sourcing, synthesis, purification, and analytical characterization is paramount for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this versatile compound in scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 4-苯基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 9. Alcohol: Production by Fermentation and Distillation – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. chemengzone.com [chemengzone.com]
- 15. 4-Phenylbutanol(3360-41-6) 1H NMR spectrum [chemicalbook.com]
- 16. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 17. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
- 21. Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. nbinno.com [nbinno.com]
- 23. This compound, 3360-41-6 [thegoodscentscompany.com]
The Evolving Synthesis of 4-Phenyl-1-Butanol: A Historical and Technical Review
An In-depth Technical Guide
Abstract
4-Phenyl-1-butanol is a pivotal chemical intermediate, indispensable in the synthesis of high-value active pharmaceutical ingredients (APIs) such as the anti-asthma drugs Salmeterol and Pranlukast, as well as in the fragrance and flavor industries[1][2]. Its deceptively simple structure, featuring a phenyl ring separated from a primary alcohol by a butyl chain, belies a rich and evolving history of synthetic strategies. This guide provides a comprehensive technical analysis of the historical development of its synthesis, tracing the progression from classical, multi-step routes to modern, more efficient catalytic methodologies. We will explore the causality behind key experimental choices, compare the efficiencies of different pathways, and provide detailed protocols for significant transformations, offering field-proven insights for researchers, chemists, and drug development professionals.
Foundational Strategies: The Era of Grignard and Friedel-Crafts Reactions
The initial approaches to constructing the this compound framework relied on the cornerstone reactions of 20th-century organic chemistry: the Grignard reaction and the Friedel-Crafts reaction. These methods, while foundational, often contended with issues of reagent sensitivity, harsh conditions, and multi-step procedures.
Grignard-Based Syntheses: Building the Carbon Skeleton
The Grignard reaction, a powerful tool for carbon-carbon bond formation, offered intuitive pathways to the target molecule. Two primary strategies emerged:
-
Route A: Phenylethyl Magnesium Bromide and Ethylene Oxide: This approach involves the reaction of a pre-formed phenylethyl Grignard reagent with ethylene oxide, a highly reactive electrophile. The nucleophilic attack of the Grignard reagent opens the epoxide ring, directly forming the C4-phenyl chain and, after acidic workup, the terminal alcohol[3][4].
-
Route B: Benzyl Magnesium Halide and Trimethylene Oxide: An alternative Grignard strategy employs a benzyl Grignard reagent and trimethylene oxide (oxetane)[1]. The logic is similar, with the benzyl nucleophile attacking the three-membered ether ring to forge the C1-C2 bond of the final product.
While elegant in concept, these methods require stringent anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The cost and handling requirements of the reagents and ether solvents also present scalability challenges[1].
Friedel-Crafts Reactions: Aromatic Core Functionalization
The Friedel-Crafts reaction provided a different strategic approach, starting with the readily available benzene ring and building the butyl chain onto it.
-
Acylation with Succinic Anhydride: A common early method involved the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). This forms 4-oxo-4-phenylbutanoic acid[5][6]. However, this intermediate requires a challenging two-fold reduction: the ketone must be reduced to a methylene group, and the carboxylic acid must be reduced to a primary alcohol. This often necessitated harsh methods like the Clemmensen reduction (using toxic zinc-mercury amalgam) for the ketone, followed by reduction of the acid with potent, expensive, and pyrophoric reagents like lithium aluminum hydride (LiAlH₄)[7]. The multiple steps and hazardous reagents made this route less desirable for large-scale production[5][7].
-
Alkylation with γ-Butyrolactone: A more direct and now commercially significant route involves the Friedel-Crafts reaction between benzene and γ-butyrolactone, again catalyzed by AlCl₃[1][6]. This reaction directly yields 4-phenylbutanoic acid, bypassing the need for a separate ketone reduction. The primary challenge then shifts to the efficient reduction of this carboxylic acid intermediate.
Caption: Overview of classical Grignard and Friedel-Crafts routes.
The Crucial Evolution of Reduction Methodologies
The synthesis via γ-butyrolactone established 4-phenylbutanoic acid (or its ester) as the key intermediate. Consequently, the historical development of this compound synthesis is intrinsically linked to the evolution of methods for reducing carboxylic acids and esters.
From Hazardous Hydrides to Activated Borohydrides
Initially, the reduction of 4-phenylbutanoic acid or its esters relied heavily on lithium aluminum hydride (LiAlH₄)[7]. While effective, LiAlH₄ is pyrophoric, highly reactive with water, and expensive, posing significant safety and cost barriers to industrial-scale synthesis[1][5].
The quest for a safer, more economical alternative led to innovations using sodium borohydride (NaBH₄). NaBH₄ is much milder and safer but is generally incapable of reducing carboxylic acids or esters on its own. The breakthrough came with the development of modified NaBH₄ systems:
-
Sodium Borohydride-Iodine (NaBH₄-I₂): This combination, used in a solvent like THF, generates diborane (B₂H₆) in situ. Borane is a powerful reducing agent capable of readily reducing carboxylic acids to alcohols. This method provided a significant improvement in safety and cost over LiAlH₄, achieving high yields[6][7].
-
Sodium Borohydride with Lewis/Protic Acids: A further refinement, particularly suitable for industrial processes, involves the reduction of the more reactive methyl or ethyl ester of 4-phenylbutanoic acid. The ester is reduced using NaBH₄ in the presence of a catalyst or additive like aluminum chloride (AlCl₃) or concentrated sulfuric acid (H₂SO₄)[1]. These acids activate the carbonyl group of the ester, making it susceptible to nucleophilic attack by the hydride from NaBH₄. This approach avoids the use of iodine and offers a scalable, high-yielding, and commercially viable process[1].
Caption: Evolution of reduction methods for the key acid/ester intermediate.
Modern Frontiers: Catalysis and Green Chemistry
More recent developments have focused on improving atom economy, reducing waste, and employing catalytic methods that avoid stoichiometric reagents.
-
Catalytic Hydrogenation: The reduction of 4-phenyl-2-butanone or other unsaturated precursors can be achieved via catalytic hydrogenation over platinum (Pt) or other noble metal catalysts. This method offers a green alternative by using H₂ gas as the reductant, with water as the only byproduct[8].
-
Domino Reactions: Highly advanced strategies involve domino or tandem reactions. For example, a domino hydroformylation and sequential reduction of an appropriate olefin precursor can build the carbon skeleton and install the alcohol functionality in a single, highly efficient operation, often using specialized organometallic catalysts[1].
-
Biocatalysis: The frontier of synthesis is increasingly turning to enzymes. While the direct synthesis of this compound via biocatalysis is less common, related processes highlight the potential of this technology. For instance, the asymmetric bioreduction of 4-phenyl-2-butanone using whole-cell biocatalysts like Lactobacillus paracasei can produce chiral (S)-4-phenyl-2-butanol with excellent enantiomeric excess (>99%) and high yields[9][10]. This emphasis on stereoselectivity is critical for the pharmaceutical industry and showcases a shift towards highly precise and sustainable manufacturing.
Comparative Analysis of Key Synthetic Routes
The table below summarizes and compares the primary synthetic pathways discussed, providing a clear overview for process evaluation.
| Synthetic Route | Key Starting Materials | Key Reagents/Catalysts | Typical Steps | Advantages | Disadvantages |
| Grignard + Ethylene Oxide | Phenylethyl bromide, Mg, Ethylene oxide | Grignard Reagent | 2 | Direct C-C bond formation | Strict anhydrous conditions, reagent cost, handling of ethylene oxide[1][3] |
| Friedel-Crafts + Succinic Anhydride | Benzene, Succinic anhydride | AlCl₃, Zn(Hg)/HCl, LiAlH₄ | 3-4 | Utilizes cheap starting materials | Multiple steps, use of toxic mercury, hazardous LiAlH₄, low overall yield[5][7] |
| Friedel-Crafts + γ-Butyrolactone & LiAlH₄ Red. | Benzene, γ-Butyrolactone | AlCl₃, LiAlH₄ | 2 | More direct than succinic anhydride route | Use of hazardous and expensive LiAlH₄[1] |
| Friedel-Crafts + γ-Butyrolactone & NaBH₄/I₂ Red. | Benzene, γ-Butyrolactone | AlCl₃, NaBH₄, I₂ | 2 | Safer and more cost-effective than LiAlH₄ | Use of iodine, generation of borane gas[6][7] |
| Friedel-Crafts + Esterification & NaBH₄/Acid Red. | Benzene, γ-Butyrolactone, Methanol | AlCl₃, Thionyl chloride, NaBH₄, AlCl₃/H₂SO₄ | 3 | Commercially Viable: Scalable, high-yielding, safe, cost-effective[1] | Multi-step process, but optimized for industry |
| Biocatalytic Reduction (of ketone) | 4-Phenyl-2-butanone | Lactobacillus species (whole cell) | 1 | High enantioselectivity (>99%), green conditions, mild | Substrate-specific, typically for chiral analogues, not the primary alcohol[9][10] |
Detailed Experimental Protocol: A Modern, Scalable Synthesis
This protocol outlines the widely adopted two-step process starting from benzene and γ-butyrolactone, involving esterification and a modified sodium borohydride reduction. It is a self-validating system representative of modern, optimized chemical manufacturing.
Step 1: Synthesis of Methyl 4-Phenylbutanoate
-
Reaction Setup: To a flask containing dry benzene (acting as both solvent and reagent), add anhydrous aluminum chloride (AlCl₃) under an inert atmosphere. Heat the mixture to approximately 60-65°C[1].
-
Friedel-Crafts Reaction: Slowly add γ-butyrolactone dropwise to the heated solution. Stir the reaction mixture at this temperature for 1-2 hours until the consumption of the lactone is complete (monitored by TLC or GC)[1].
-
Esterification: Cool the reaction mixture and carefully add methanol. A slight exotherm may be observed. Subsequently, add thionyl chloride dropwise and heat the mixture to 60-65°C to facilitate the conversion of the carboxylic acid to the methyl ester[1].
-
Workup and Isolation: After the reaction is complete, pour the mixture into acidified ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude methyl 4-phenylbutanoate. Purify by distillation[1].
Step 2: Reduction of Methyl 4-Phenylbutanoate to this compound
-
Reagent Preparation: In a separate flask, prepare a chilled solution (0-5°C) of 1,2-dimethoxyethane (DME), anhydrous aluminum chloride (AlCl₃), and sodium borohydride (NaBH₄)[1].
-
Reduction: Add the methyl 4-phenylbutanoate (from Step 1) dropwise to the chilled reducing agent mixture.
-
Reaction Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C until the reduction is complete (monitored by TLC or GC)[1].
-
Quenching and Extraction: Carefully pour the reaction mixture into acidic water to quench the excess reducing agent. Extract the product with a solvent like toluene. Wash the organic layer with water and brine[1].
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. The crude this compound can be purified by distillation to obtain a product with >98% purity[1].
Conclusion
The synthetic history of this compound is a microcosm of the evolution of organic synthesis itself. It demonstrates a clear and logical progression from classical, often cumbersome methods to more streamlined, safer, and economically viable industrial processes. The journey from hazardous Grignard and Friedel-Crafts/Clemmensen/LiAlH₄ routes to the elegant and scalable Friedel-Crafts/esterification/activated NaBH₄ reduction sequence highlights the industry's drive for efficiency and safety. As we look to the future, the principles of green chemistry, exemplified by catalytic hydrogenation and the precision of biocatalysis, will undoubtedly continue to shape the synthesis of this and other vital chemical intermediates, pushing the boundaries of what is possible in modern drug development and manufacturing.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [guidechem.com]
- 7. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique [openaccess.bayburt.edu.tr]
- 10. researchgate.net [researchgate.net]
4-phenyl-1-butanol safety, handling, and MSDS information
An In-Depth Technical Guide to the Safety and Handling of 4-Phenyl-1-Butanol for Research and Development Professionals
Introduction
This compound (CAS No: 3360-41-6), also known as benzenebutanol, is an aromatic alcohol with the molecular formula C₁₀H₁₄O.[1][2] Its unique structure, featuring a butyl alcohol chain attached to a benzene ring, makes it a versatile intermediate and building block in various scientific fields.[3] In the pharmaceutical industry, it serves as a key reagent in the synthesis of novel therapeutic agents, including analgesics and antidepressants.[3][4] Its properties are also leveraged in the fragrance industry for its mild, rosy, and herbaceous odor and in materials science.[1][3]
Given its integral role in research and drug development, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel and the integrity of experimental work. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the hazards, risk mitigation strategies, and emergency procedures associated with this compound. The focus extends beyond mere procedural steps to explain the causality behind safety protocols, fostering a culture of informed and proactive safety.
Section 1: Hazard Identification and Comprehensive Risk Assessment
The foundation of safe laboratory practice is a complete understanding of a chemical's inherent hazards. This compound is classified as a hazardous chemical under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] A proactive risk assessment is not merely a regulatory formality but a critical scientific step to ensure a safe experimental environment.
GHS Classification and Health Effects
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information. The classification for this compound mandates specific attention to its effects on the skin, eyes, and respiratory system.[6][7]
| Hazard Class | Category | Hazard Statement | Practical Implication for Researchers |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, itching, or inflammation. Prolonged or repeated exposure should be avoided. The use of appropriate chemical-resistant gloves is mandatory.[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Splashes or vapor exposure can cause significant eye irritation, redness, and pain. Chemical splash goggles are essential PPE when handling this liquid.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of mists or vapors, especially when heated, can irritate the respiratory tract, leading to coughing or shortness of breath. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6][7] |
The primary routes of occupational exposure are through direct skin and eye contact, as well as inhalation of vapors or mists. While ingestion is a less common route in a laboratory setting, it can be harmful if it occurs.[5]
The Risk Assessment Workflow
A dynamic risk assessment should precede any new or modified protocol involving this compound. This process involves identifying potential exposure scenarios and implementing robust control measures to minimize risk.
Caption: The continuous cycle of laboratory risk assessment.
Section 2: Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of this compound is crucial for designing safe experiments and responding effectively to incidents.
| Property | Value | Safety Implication |
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 g/mol | [8] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Sweet, herbaceous-rosy | [1][9] |
| Boiling Point | 140-142 °C @ 14 mmHg | High boiling point reduces vapor pressure at ambient temperature, but heating significantly increases inhalation risk.[1][8] |
| Flash Point | >110 °C (>230 °F) | Classified as a combustible liquid, not flammable. Store away from ignition sources, but does not require a flammable liquids cabinet unless mandated by local regulations.[1][8] |
| Density | 0.984 g/mL at 20 °C | Slightly less dense than water.[1][8] |
| Vapor Density | 5.18 (Air = 1.0) | Vapors are much heavier than air and can accumulate in low-lying areas, creating a potential hazard if ventilation is poor.[5][9] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | Spills will not readily mix with water. Use appropriate absorbents or alcohol-based solvents for cleanup.[1][10] |
| Stability | Stable under normal conditions | [1] |
| Incompatibilities | Strong oxidizing agents | Avoid contact with materials like nitrates, peroxides, or chlorates to prevent vigorous, potentially explosive reactions.[1][5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | Produced during combustion. Firefighting requires self-contained breathing apparatus.[5] |
Section 3: Protocols for Safe Handling and Storage
A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, providing passive protection.
-
Ventilation: All work with this compound should be performed in a well-ventilated area. A certified chemical fume hood is required for procedures that may generate mists or vapors, such as heating, agitation, or aerosolizing.[5][6] The high vapor density (5.18 times that of air) underscores this necessity, as vapors can displace air and accumulate near the floor or in poorly ventilated spaces.[5][9]
-
Safety Equipment: Eyewash stations and safety showers must be located in the immediate vicinity of the workstation and be tested regularly.[5][11] This ensures immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE): The Researcher's Barrier
PPE is critical but should never be the sole means of protection.
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN 166 are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for tears or punctures before use. It is crucial to consult the glove manufacturer's compatibility chart for breakthrough time and permeation data. Do not handle other objects like keyboards or door handles with contaminated gloves.[12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not required.[5][6] If a risk assessment determines that exposure limits may be exceeded (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge should be used.[6]
Caption: Standard PPE donning and doffing sequence.
Procedural Controls and Storage
-
Handling: Avoid contact with skin and eyes and do not breathe mist or vapors.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Keep containers tightly closed when not in use.[6]
-
Storage: Store in a dry, cool, and well-ventilated place.[5][6] Keep containers tightly sealed to prevent contamination and leakage. Store separately from incompatible materials, particularly strong oxidizing agents.[1]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13] |
Accidental Release and Spill Cleanup
A prompt and correct response to a spill is critical to prevent wider contamination and exposure.
-
Personal Precautions: Ensure adequate ventilation and wear full PPE (goggles, gloves, lab coat, and if necessary, respiratory protection). Remove all sources of ignition.[6][13]
-
Containment and Cleanup:
-
Alert others in the area.
-
For small spills, absorb with an inert, non-combustible material such as sand, silica gel, or vermiculite.[5][6]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
For large spills, evacuate the area and follow your institution's emergency response procedures.
-
Caption: Workflow for managing a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]
-
Specific Hazards: The substance is combustible. Burning may produce toxic fumes of carbon monoxide and carbon dioxide.[5]
-
Protective Equipment: In the event of a fire, firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][6]
Section 5: Waste Disposal
Chemical waste management is a critical component of the laboratory safety lifecycle.
-
Classification: this compound and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) are considered hazardous waste.[6]
-
Procedure: Waste must be collected in properly labeled, sealed, and compatible containers. Waste disposal must be carried out in strict accordance with all applicable local, regional, and national environmental regulations.[5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[5] Never dispose of this chemical down the drain.[5]
Conclusion
This compound is a valuable chemical for research and development, but its safe use demands a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and being prepared for emergencies, researchers can handle this substance with confidence and safety. This guide provides the technical framework for its responsible use, but it must be supplemented by institution-specific training and a commitment to a strong safety culture.
References
- 1. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 2. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 8. This compound 99 3360-41-6 [sigmaaldrich.com]
- 9. This compound, 3360-41-6 [thegoodscentscompany.com]
- 10. 3360-41-6 CAS MSDS (4-Phenylbutanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: 4-Phenyl-1-butanol as a Versatile Pharmaceutical Intermediate
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-phenyl-1-butanol's application as a pivotal intermediate in pharmaceutical synthesis. The document details synthetic routes to this compound and its subsequent conversion into active pharmaceutical ingredients (APIs), supported by step-by-step protocols, mechanistic insights, and characterization data. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Drug Synthesis
This compound (CAS: 3360-41-6) is a key building block in the synthesis of numerous pharmaceuticals.[1] Its structure, featuring a terminal hydroxyl group and a phenyl moiety connected by a flexible butyl chain, allows for a variety of chemical transformations, making it an ideal starting material for complex molecular architectures.[2] This guide will explore its synthesis and its application in the preparation of key intermediates and notable APIs such as the long-acting β2-adrenergic agonist Salmeterol and the leukotriene receptor antagonist Pranlukast.[3][4]
Synthesis of this compound: A Comparative Protocol Analysis
The efficient synthesis of this compound is critical for its cost-effective use in drug development. Two primary routes are commonly employed in industrial settings: the Friedel-Crafts alkylation using tetrahydrofuran and benzene, and a route starting from γ-butyrolactone.
Synthesis from Tetrahydrofuran and Benzene
This method involves the in-situ formation of a 4-chlorobutanol derivative from tetrahydrofuran (THF), followed by a Friedel-Crafts alkylation with benzene.[1] This approach is advantageous due to the ready availability and low cost of the starting materials.
Caption: Synthesis of this compound from THF.
Step 1: Formation of 4-Chlorobutanol Acetate (in situ)
-
To a stirred solution of tetrahydrofuran (1.0 mol) and a catalytic amount of zinc chloride (0.01 mol), add acetyl chloride (1.1 mol) dropwise at a temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.
Step 2: Friedel-Crafts Alkylation
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 mol) in benzene (5.0 mol) and cool to 0-5 °C.
-
Add the 4-chlorobutanol acetate solution from Step 1 dropwise to the aluminum chloride suspension, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 4-6 hours.
Step 3: Hydrolysis and Purification
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-phenylbutanol acetate.
-
To the crude ester, add a solution of sodium hydroxide (1.5 mol) in methanol (10 volumes).
-
Heat the mixture to reflux for 2 hours.
-
After cooling, remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by vacuum distillation.
| Parameter | Value |
| Expected Yield | 70-80% |
| Boiling Point | 135-137 °C at 14 mmHg |
| Appearance | Colorless liquid |
Synthesis from γ-Butyrolactone
This alternative route involves the Friedel-Crafts acylation of benzene with γ-butyrolactone to form 4-oxo-4-phenylbutanoic acid, which is then reduced to this compound.[2][5]
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (2.5 mol) in benzene (10 mol), add γ-butyrolactone (1.0 mol) dropwise at a rate that maintains the reaction temperature below 10 °C.
-
After the addition, stir the mixture at 50-60 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate (4-oxo-4-phenylbutanoic acid), wash with cold water, and dry.
Step 2: Reduction of 4-oxo-4-phenylbutanoic acid
-
Prepare a solution of 4-oxo-4-phenylbutanoic acid (1.0 mol) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a suspension of sodium borohydride (2.0 mol) in THF.
-
Add the solution of the keto acid dropwise to the sodium borohydride suspension at 0-5 °C.
-
After the addition, slowly add a solution of iodine (1.0 mol) in THF, maintaining the temperature below 10 °C. A large amount of gas will be evolved.
-
Stir the reaction mixture at room temperature until the gas evolution ceases (approximately 2 hours).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting this compound by vacuum distillation.
| Parameter | Value |
| Expected Yield (overall) | ~60-70% |
| Purity (GC) | >98% |
Application of this compound in API Synthesis
Synthesis of 4-(4-Phenylbutoxy)benzoic Acid: A Key Intermediate for Pranlukast
4-(4-Phenylbutoxy)benzoic acid is a crucial intermediate in the synthesis of Pranlukast. It is synthesized from this compound via bromination followed by Williamson ether synthesis.
References
- 1. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
application of 4-phenyl-1-butanol in fragrance and perfumery
An In-Depth Guide to the Application of 4-Phenyl-1-Butanol in Fragrance and Perfumery
Introduction: Unveiling this compound
This compound, an aromatic alcohol with the chemical formula C₁₀H₁₄O, is a significant ingredient in the palette of modern perfumers and fragrance chemists. Structurally, it features a phenyl group attached to a four-carbon chain that terminates with a hydroxyl group.[1] This unique molecular architecture, combining a hydrophobic aromatic ring with a polar alcohol function, gives it distinctive olfactory properties and functional versatility in fragrance formulations.[1][2] While it has been detected in trace amounts in some natural sources like Lavandula stoechas, the material used in perfumery is predominantly produced synthetically to ensure purity and consistency.[1][3] Its primary application lies in the fragrance industry, where it is valued for its unique scent profile and its ability to act as a modifier and fixative.[1][2]
Physicochemical and Olfactory Profile
A comprehensive understanding of a fragrance material begins with its fundamental properties. This compound is a colorless to pale yellow liquid with a characteristic odor profile that is key to its application.[1]
| Property | Value | References |
| CAS Number | 3360-41-6 | [4] |
| Molecular Formula | C₁₀H₁₄O | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 140-142 °C @ 14 mmHg | [4] |
| Density | ~0.984 g/mL at 20 °C | [5] |
| Refractive Index | ~1.521 at 20 °C | [5] |
| Solubility | Soluble in alcohol; almost insoluble in water | [4][5] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| Odor Type | Floral, Rosy, Herbaceous, Woody | [2][4][5] |
| Odor Description | A mild and sweet floral scent with distinct rosy and herbaceous notes, often described with a subtle woody undertone.[2][4][5] |
Role and Application in Fragrance Formulations
The utility of this compound in perfumery is multifaceted, extending beyond its primary scent contribution.
-
Primary Scent Contributor: The dominant character of this compound is its soft, floral-rose scent.[4][6] It imparts a natural, slightly green, and herbaceous quality to rose and other floral accords, moving them away from a simple, sweet profile towards a more complex and realistic "living flower" scent.
-
Blender and Modifier: It serves as an excellent blender, bridging the gap between the fresh top notes and the heavier middle and base notes of a fragrance. Its unique profile can modify and enhance other floral ingredients, such as phenylethyl alcohol or citronellol, adding depth and richness.
-
Fixative Properties: Due to its relatively high boiling point and molecular weight, this compound has a low volatility. This allows it to act as a fixative, slowing the evaporation of more volatile components in a fragrance, thereby increasing the overall longevity of the scent on the skin or in a product.[2] This makes it particularly valuable in high-end perfumes, as well as in skin care and household products where sustained fragrance release is desired.[2]
-
Recommended Usage: Industry guidelines suggest usage levels of up to 0.5% in the final fragrance concentrate, allowing for significant creative impact without overwhelming the composition.[4]
Application Protocols for Researchers and Formulators
The following protocols provide a structured approach for evaluating and utilizing this compound in a research and development setting.
Protocol 1: Olfactory Evaluation and Characterization
Objective: To systematically evaluate the odor profile of this compound to understand its character, intensity, and substantivity over time.
Causality: A standardized evaluation is critical for perfumers to build a consistent "scent memory" of an ingredient. Dilution is necessary as smelling raw materials neat can be overwhelming and misleading. Evaluating on a smelling strip over time reveals the ingredient's volatility and how its character evolves from top to base notes.
Materials:
-
This compound (purity >97%)[7]
-
Ethanol, 200 proof, odorless (perfumer's alcohol)
-
Glass beakers and graduated cylinders
-
Pipettes
-
Standard paper smelling strips (blotters)
-
A well-ventilated, odor-neutral evaluation room[8]
Procedure:
-
Preparation of Dilutions: Prepare a 10% and a 1% dilution of this compound in ethanol. This is crucial for assessing the character without causing olfactory fatigue.
-
Initial Evaluation:
-
Dip a clean smelling strip into the 10% solution, ensuring it is submerged about 1 cm.
-
Remove the strip and allow the ethanol to evaporate for approximately 10-15 seconds.
-
Bring the strip towards your nose (do not touch it) and take short, gentle sniffs.
-
Record initial impressions: main character (e.g., rose, floral), secondary notes (e.g., green, herbaceous, woody), and perceived intensity.
-
-
Time-Course Evaluation (Substantivity):
-
Place the dipped smelling strip on a labeled holder.
-
Evaluate the scent from the strip again at set intervals: 20 minutes, 1 hour, 4 hours, and 24 hours.
-
At each interval, note any changes in the odor profile and the decrease in intensity. This assesses the material's longevity and the character of its "dry-down."
-
-
Comparative Evaluation: Repeat the process with the 1% solution to assess how the character changes at lower concentrations, which is often more relevant to its final use in a complex fragrance.
Workflow Visualization:
Caption: Workflow for the sensory evaluation of a fragrance ingredient.
Protocol 2: Incorporation into a Model Fragrance Accord
Objective: To assess the performance and synergistic effects of this compound within a simple floral (rose) accord.
Causality: An ingredient's true value is revealed when blended with other materials. This protocol creates a basic framework to observe how this compound modifies and enhances a classic fragrance structure. The chosen co-ingredients are standard in rose accords, providing a reliable baseline for comparison.
Materials:
-
This compound
-
Phenylethyl Alcohol (PEA) - Base rose scent
-
Citronellol - Fresh, rosy, citrusy note
-
Geraniol - Sweet, rosy, floral note
-
Linalool - Light, floral, woody note
-
Ethanol (perfumer's alcohol)
-
Digital scale (0.001g precision)
-
Glass beakers and stirring rod
Procedure:
-
Formulation: Create two versions of a simple rose accord: one as a control and one containing this compound. Weigh the ingredients precisely according to the table below into separate beakers.
| Ingredient | Control Accord (parts) | Test Accord (parts) | Function |
| Phenylethyl Alcohol | 40 | 40 | Main rose body |
| Citronellol | 30 | 30 | Freshness, dewy character |
| Geraniol | 20 | 15 | Sweetness, floralcy |
| Linalool | 10 | 5 | Brightness, natural feel |
| This compound | 0 | 10 | Modifier/Fixative |
| Total | 100 | 100 |
-
Blending: Gently stir each blend until all components are fully homogenized.
-
Maceration (Aging): Cover the beakers and allow the accords to macerate for at least 48 hours at room temperature. This allows the molecules to "settle" and the fragrance to mature.
-
Comparative Evaluation:
-
Prepare 10% dilutions of both the Control and Test accords in ethanol.
-
Using the sensory evaluation method from Protocol 1, compare the two accords on smelling strips.
-
Specifically note the differences in:
-
Initial Impression: Does the test accord feel richer or more complex?
-
Character: How does the this compound alter the overall rose scent? Does it add a green, herbaceous, or woody facet?
-
Longevity: Compare the strips after several hours. Does the test accord last longer?
-
-
Protocol 3: Stability Assessment in a Finished Product
Objective: To evaluate the stability of a fragrance containing this compound when incorporated into a cosmetic base (e.g., a simple lotion).
Causality: Fragrance ingredients can be unstable in certain product bases or under environmental stress (heat, light), leading to discoloration or scent degradation. This protocol simulates real-world conditions to ensure the final product remains stable throughout its shelf life.[9]
Materials:
-
Test Accord from Protocol 2 (containing this compound)
-
Unscented cosmetic base (lotion, cream, or shower gel)
-
Glass or PET containers for samples
-
Controlled environment chambers (e.g., 40°C oven, light exposure box)
Procedure:
-
Product Preparation: Incorporate the Test Accord into the unscented cosmetic base at a typical concentration (e.g., 0.5-1.0% by weight). Mix thoroughly to ensure homogeneity. Package the final product into several identical containers.
-
Sample Storage:
-
Control Sample: Store one sample at room temperature (approx. 20-22°C) in the dark.
-
Accelerated Aging: Place other samples under stressed conditions:
-
One sample in an oven at 40°C (to simulate long-term aging).
-
One sample in a light box or near a window (to test for UV stability).
-
-
-
Evaluation:
-
Evaluate all samples weekly for a period of 4-8 weeks.
-
Compare the aged samples to the room temperature control.
-
Assess for any changes in:
-
Odor: Has the scent character or intensity changed?
-
Color: Has the product discolored?
-
Viscosity/Texture: Has the base formulation changed?
-
-
Safety and Regulatory Considerations
This compound, like all fragrance ingredients, is subject to safety assessments to ensure its safe use for consumers. It belongs to the structural group of Aryl Alkyl Alcohols.[10] The Research Institute for Fragrance Materials (RIFM) gathers and evaluates toxicological and dermatological data on fragrance ingredients.[10] Standards for safe use levels in different product categories are published by the International Fragrance Association (IFRA).[11][12] Based on available data, this compound is considered to have low acute toxicity, though like many alcohols, it may cause mild irritation with prolonged or concentrated skin exposure.[1] Formulators must always adhere to the latest IFRA guidelines and conduct their own safety assessments for finished products.[11][13][14][15]
Overall Fragrance Development Workflow
The application of a single ingredient like this compound is part of a larger, iterative process of fragrance creation, testing, and finalization.
Caption: Iterative workflow of fragrance development and testing.
Conclusion
This compound is a versatile and valuable material in perfumery. Its mild, rosy, and slightly woody-herbaceous character allows it to enhance floral compositions, while its low volatility provides excellent fixative properties. For researchers and developers, a systematic approach encompassing detailed olfactory analysis, performance testing in accords, and stability evaluation in final product forms is essential to fully harness its creative potential. By following structured protocols and adhering to safety guidelines, formulators can effectively utilize this compound to create sophisticated, well-rounded, and lasting fragrances.
References
- 1. Page loading... [guidechem.com]
- 2. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 3360-41-6 [thegoodscentscompany.com]
- 5. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 6. This compound [flavscents.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. sense-lab.co.uk [sense-lab.co.uk]
- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 10. Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umbrex.com [umbrex.com]
- 12. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 13. sers.unilever.com [sers.unilever.com]
- 14. researchgate.net [researchgate.net]
- 15. View Attachment [cir-reports.cir-safety.org]
The Strategic Role of 4-Phenyl-1-Butanol in the Synthesis of Key Pharmaceutical Agents: Application Notes and Protocols
Introduction: 4-Phenyl-1-Butanol as a Versatile Synthon in Medicinal Chemistry
This compound, a seemingly unassuming aromatic alcohol, serves as a cornerstone in the multi-step synthesis of a variety of commercially significant pharmaceuticals. Its unique structural motif, featuring a phenyl ring separated from a primary hydroxyl group by a flexible four-carbon chain, provides a valuable platform for constructing complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of three distinct drugs where this compound is a critical precursor: the long-acting β2-adrenergic agonist Salmeterol , the leukotriene receptor antagonist Pranlukast , and the ammonia scavenger Glycerol Phenylbutyrate .
The strategic importance of this compound lies in its ability to be readily transformed into key intermediates. The primary alcohol functionality allows for straightforward conversions into halides, ethers, and carboxylic acids, while the phenyl group can participate in or be a stable spectator to a variety of chemical transformations. These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical logic and practical insights to ensure successful and reproducible syntheses.
Synthesis of Salmeterol: Building the Phenylbutoxy Hexyl Side Chain
Salmeterol is a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A key structural feature of Salmeterol is its long, lipophilic N-substituted side chain, which is responsible for its extended duration of action. The synthesis of this side chain begins with this compound.
The synthetic strategy involves a two-step sequence to construct the N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine intermediate. This is achieved through an initial etherification of this compound followed by nucleophilic substitution with benzylamine.
Synthesis of (4-(6-Bromohexyloxy)butyl)benzene: An Etherification Protocol
The first step is a Williamson ether synthesis, where the alkoxide of this compound reacts with an excess of 1,6-dibromohexane. The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.
Reaction Scheme:
Caption: Etherification of this compound.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable hydrocarbon solvent (e.g., toluene), add a 50% aqueous solution of sodium hydroxide (excess).
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
To this biphasic mixture, add 1,6-dibromohexane (3.0 eq) dropwise at ambient temperature.
-
Heat the reaction mixture to 70-80 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude (4-(6-bromohexyloxy)butyl)benzene.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | This compound, 1,6-Dibromohexane | [1][2] |
| Reagents | NaOH, TBAB | [1] |
| Solvent | Toluene | [1] |
| Temperature | 70-80 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | 75-85% | [1] |
Synthesis of N-(6-(4-Phenylbutoxy)hexyl)benzenemethanamine: The Key Intermediate
The bromo-ether intermediate is then subjected to a nucleophilic substitution with benzylamine to introduce the protected nitrogen atom.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of 4-Phenylbutyric Acid via Oxidation of 4-Phenyl-1-butanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid is a crucial molecule with significant therapeutic applications. It functions as a histone deacetylase (HDAC) inhibitor, an ammonia scavenger, and a chemical chaperone, making it a subject of interest in cancer research, urea cycle disorders, and protein-folding diseases.[1][2] Its synthesis is a key step in the development of various pharmaceuticals, including its sodium salt (sodium 4-phenylbutyrate) and glycerol tri-(4-phenylbutyrate).[3][4]
The conversion of a primary alcohol, such as 4-phenyl-1-butanol, to its corresponding carboxylic acid is a fundamental transformation in organic synthesis.[5] This process occurs in two oxidative stages: the initial conversion of the primary alcohol to an aldehyde, followed by the oxidation of the aldehyde to the carboxylic acid.[6][7] The primary challenge lies in selecting an oxidation protocol that is efficient, high-yielding, and avoids the formation of byproducts, ensuring the final product's purity.
This guide provides an in-depth analysis of three distinct and reliable protocols for the oxidation of this compound to 4-phenylbutyric acid. Each method is presented with a detailed step-by-step protocol, the underlying mechanistic rationale, and a discussion of its advantages and limitations. The methods covered are:
-
Method 1: Jones Oxidation , a classic and powerful method utilizing a chromium(VI) reagent.
-
Method 2: TEMPO-Catalyzed Oxidation , a modern, milder approach using a catalytic nitroxyl radical.
-
Method 3: Two-Step Oxidation via Pinnick Reaction , a controlled approach involving the isolation of the intermediate aldehyde.
Method 1: Jones Oxidation
The Jones oxidation is a robust and widely used method for converting primary alcohols to carboxylic acids in a single step.[8] It employs Jones reagent—a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid—which is a potent oxidizing agent.[9][10]
Expertise & Experience: The Rationale Behind the Jones Protocol
The power of the Jones reagent lies in its ability to oxidize primary alcohols completely to the carboxylic acid level without stopping at the intermediate aldehyde stage.[11][12] The reaction mechanism begins with the formation of a chromate ester from the alcohol and chromic acid (formed in situ from CrO₃ and H₂SO₄).[11] A base (water) then facilitates an elimination reaction to form the aldehyde. In the aqueous acidic medium, the aldehyde is hydrated to form a gem-diol, which is structurally similar to the initial alcohol and is rapidly oxidized by another equivalent of the Jones reagent to the final carboxylic acid.[6][11]
The reaction's distinctive color change, from the orange of Cr(VI) to the green of Cr(III), provides a convenient visual indicator of the reaction's progress.[10][13] While effective and relatively inexpensive, the primary drawback of this method is the use of stoichiometric chromium(VI), which is highly toxic and poses significant environmental and health risks.[6] Therefore, its use requires stringent safety precautions and proper waste disposal procedures.
Experimental Protocol: Jones Oxidation
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (reagent grade)
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Jones Reagent: In a flask submerged in an ice bath, carefully and slowly add 25 g of chromium trioxide (CrO₃) to 25 mL of concentrated sulfuric acid. Stir until a homogenous slurry is formed. Cautiously add 75 mL of deionized water dropwise, ensuring the temperature remains low. The final volume should be approximately 100 mL. Caution: This process is highly exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of this compound in 50 mL of acetone. Cool the flask to 0-5°C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution of the alcohol. Maintain the temperature below 10°C. The orange color of the reagent will turn into a green/brown precipitate. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion. Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing 200 mL of ice water.
-
Extract the aqueous mixture three times with 50 mL portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 4-phenylbutyric acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation to yield the pure product.[14]
Visualization: Jones Oxidation Workflow
Caption: Workflow for the synthesis of 4-phenylbutyric acid using Jones Oxidation.
Method 2: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that serves as an efficient catalyst for the oxidation of primary alcohols. This method is significantly milder and more selective than chromium-based oxidations. The actual oxidation is carried out by a co-oxidant, with TEMPO acting as a shuttle. A common and effective system uses sodium hypochlorite (NaOCl) as the primary oxidant and sodium chlorite (NaClO₂) as a terminal oxidant, a combination often referred to as the Anelli-Zhao protocol.[15][16][17] A specific procedure for oxidizing this compound using this system has been documented.[3]
Expertise & Experience: The Rationale Behind the TEMPO Protocol
The catalytic cycle involves the oxidation of the TEMPO radical to the highly reactive N-oxoammonium ion by the co-oxidant (NaOCl). This N-oxoammonium ion is the true oxidizing species that converts the primary alcohol to an aldehyde.[16] The aldehyde, in the presence of water, forms a hydrate (gem-diol), which is then further oxidized to the carboxylic acid.[17][18] Sodium chlorite is included as the terminal oxidant to efficiently convert the intermediate aldehyde to the carboxylic acid, minimizing side reactions and ensuring high yields.[3][17]
This protocol offers several advantages:
-
Safety and Environment: It avoids the use of heavy metals, making it a greener alternative.[15]
-
Mild Conditions: The reaction is typically run at or near room temperature and neutral pH, preserving sensitive functional groups.[17]
-
Catalytic Nature: Only a small amount of TEMPO is required, making it cost-effective.
Experimental Protocol: TEMPO-Catalyzed Oxidation
Materials:
-
This compound
-
TEMPO (or 4-acetamido-TEMPO)
-
Sodium chlorite (NaClO₂)
-
Sodium hypochlorite (NaOCl, commercial bleach solution, ~8.25%)
-
Phosphate buffer (e.g., pH 6.7)
-
Acetonitrile or Dichloromethane
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, create a biphasic mixture by dissolving 10 mmol of this compound and 0.1 mmol (1 mol%) of TEMPO in 30 mL of acetonitrile (or dichloromethane). Add 20 mL of a pH 6.7 phosphate buffer.
-
Initial Oxidation: Add a solution of 12.5 mmol of sodium chlorite (NaClO₂) in 15 mL of water to the reaction mixture.
-
Catalyst Activation: While stirring vigorously, add 0.75 mmol of sodium hypochlorite (NaOCl) solution dropwise. The reaction is often slightly exothermic, and an orange color may develop in the organic phase. Monitor the reaction temperature and maintain it below 35°C.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS to confirm the disappearance of the starting material. The reaction is typically complete within 3-5 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess oxidants by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.
-
Work-up and Isolation:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Combine all organic layers.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl and extract again with ethyl acetate to recover any product present as the carboxylate salt.
-
Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude 4-phenylbutyric acid can be purified by recrystallization or column chromatography.
Visualization: TEMPO Catalytic Cycle
Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.
Method 3: Two-Step Oxidation via Pinnick Reaction
This strategy offers maximum control by separating the oxidation into two distinct steps. First, the primary alcohol is gently oxidized to the corresponding aldehyde, 4-phenylbutanal. This intermediate is then subjected to the Pinnick oxidation, which is highly selective for converting aldehydes to carboxylic acids under mild conditions, leaving most other functional groups untouched.[19][20][21]
Expertise & Experience: The Rationale Behind the Two-Step Protocol
Step A: Alcohol to Aldehyde. The key to this step is to use a mild oxidizing agent and anhydrous conditions to prevent the formation of the gem-diol hydrate, thus stopping the oxidation at the aldehyde stage.[6] Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or carrying out a Swern oxidation.
Step B: Pinnick Oxidation. The Pinnick oxidation uses sodium chlorite (NaClO₂) buffered with a weak acid (like sodium dihydrogen phosphate, NaH₂PO₄) as the oxidant.[19][20] The active species is chlorous acid (HClO₂), which reacts with the aldehyde to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[20][22] A crucial component of this reaction is a scavenger, such as 2-methyl-2-butene, which reacts with the highly reactive HOCl byproduct, preventing it from participating in unwanted side reactions like chlorination of the product or starting material.[21] This high selectivity makes the Pinnick oxidation exceptionally valuable for complex molecules.[20]
Experimental Protocol: Two-Step Oxidation
Step A: Oxidation of this compound to 4-Phenylbutanal (using PCC)
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1.5 equivalents of PCC in anhydrous DCM.
-
Addition: Add a solution of 1 equivalent of this compound in anhydrous DCM to the PCC suspension dropwise.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark brown, tarry substance. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire suspension through a short plug of silica gel to remove the chromium salts.
-
Isolation: Wash the silica plug thoroughly with more diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 4-phenylbutanal is often used in the next step without further purification.
Step B: Pinnick Oxidation of 4-Phenylbutanal to 4-Phenylbutyric Acid
Materials:
-
Crude 4-Phenylbutanal (from Step A)
-
tert-Butanol
-
2-Methyl-2-butene (scavenger)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Deionized water
Procedure:
-
Reaction Setup: In a flask, dissolve the crude 4-phenylbutanal (1 equivalent) in tert-butanol (approx. 10 mL per mmol of aldehyde). Add 5 equivalents of 2-methyl-2-butene.
-
Buffer/Oxidant Addition: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Oxidation: Add the aqueous oxidant solution to the stirred solution of the aldehyde at room temperature. The reaction is typically complete in 1-4 hours. Monitor by TLC.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the tert-butanol.
-
Add water and extract the mixture with diethyl ether.
-
Make the aqueous layer acidic (pH ~2) with 1M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude acid by recrystallization or vacuum distillation.
Visualization: Two-Step Oxidation Workflow
Caption: Workflow for the two-step synthesis via Pinnick Oxidation.
Comparison of Oxidation Methods
| Feature | Jones Oxidation | TEMPO-Catalyzed Oxidation | Two-Step (Pinnick) Oxidation |
| Reagent Toxicity | High (Cr(VI) is a carcinogen) | Low (avoids heavy metals) | Moderate (PCC in Step A) |
| Reaction Conditions | Harsh (Strongly acidic) | Mild (Neutral pH, RT) | Mild (Both steps) |
| Selectivity | Low (can affect other groups) | High | Very High (Pinnick is highly selective) |
| Procedure | One-pot, simple setup | One-pot, requires careful control | Two distinct steps, more complex |
| Cost | Reagents are inexpensive | TEMPO catalyst can be costly | Moderate, depends on Step A reagent |
| Waste Disposal | Hazardous chromium waste | Primarily saline solutions | Chromium waste (Step A), saline (Step B) |
| Ideal Application | Robust, simple substrates | Complex molecules, green chemistry | Sensitive substrates requiring high control |
Characterization of 4-Phenylbutyric Acid
The final product should be characterized to confirm its identity and purity.
-
Physical Properties: White to off-white crystalline solid.[23]
-
Melting Point: 49-51 °C.[23]
-
Boiling Point: 165 °C at 10 mmHg.[23]
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the phenyl protons, the three methylene (CH₂) groups, and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon.
-
IR Spectroscopy: A strong, broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch) are indicative of the carboxylic acid group.[24]
-
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
References
- 1. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google Patents [patents.google.com]
- 4. 4-phenylbutyric acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 15. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 17. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 20. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 21. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-苯基丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 24. 4-Phenylbutyric acid(1821-12-1) IR Spectrum [m.chemicalbook.com]
Application Note: 4-Phenyl-1-butanol as a Versatile Starting Material for the Synthesis of Bio-relevant Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-1-butanol is an important aromatic alcohol that serves as a highly versatile and economically viable starting material in organic synthesis.[1][2] Its bifunctional nature, featuring a terminal primary alcohol and a stable phenyl group, allows for a diverse range of chemical transformations. The hydroxyl group provides a reactive handle for nucleophilic substitution and oxidation, while the phenylbutyl scaffold is a common motif in pharmacologically active molecules.[1][3] This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of key oxygen- and nitrogen-containing heterocyclic compounds, which are foundational structures in medicinal chemistry.
PART 1: Synthesis of Oxygen-Containing Heterocycles: The Tetrahydropyran Ring System
The intramolecular cyclization of this compound and its derivatives is a direct pathway to saturated six-membered oxygen heterocycles, particularly the tetrahydropyran (THP) scaffold. THPs are prevalent in numerous natural products and bioactive molecules.[4] Two primary methods for this transformation are acid-catalyzed dehydration and the Mitsunobu reaction.
Strategy I: Acid-Catalyzed Intramolecular Cyclization (Dehydration)
This method represents the most straightforward approach to synthesizing 4-phenyltetrahydropyran. The reaction proceeds via protonation of the alcohol, creating a good leaving group (water), followed by an intramolecular SN2 attack from the oxygen atom, leading to ring closure.
Mechanistic Rationale: The choice of a strong, non-nucleophilic acid is critical to favor cyclization over intermolecular etherification or elimination. The reaction is driven by the formation of a stable six-membered ring. While seemingly simple, careful control of temperature and acid concentration is necessary to minimize the formation of polymeric byproducts.
Experimental Protocol: Synthesis of 4-Phenyltetrahydropyran
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 66.6 mmol).
-
Solvent: Add 40 mL of a non-polar solvent such as toluene to the flask.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or a solid acid catalyst like Amberlyst-15.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or diethyl ether (2 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-phenyltetrahydropyran.
Visualization of Workflow
Caption: Acid-Catalyzed Cyclization Workflow.
Strategy II: Intramolecular Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and exceptionally mild alternative for cyclization, proceeding under neutral conditions at low temperatures.[5] It is particularly valuable for sensitive substrates. The reaction converts the alcohol into a good leaving group in situ, which is then displaced by an internal nucleophile.[6] For the direct cyclization of an alcohol, it relies on the principle of activating the hydroxyl group for intramolecular attack.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This forms a betaine intermediate that deprotonates the alcohol. The resulting alkoxyphosphonium salt is a superb leaving group, which undergoes intramolecular SN2 displacement by the alcohol's own oxygen atom to form the ether linkage, yielding the tetrahydropyran ring. A key advantage is the high degree of control and the mild conditions required.[8]
Experimental Protocol: Intramolecular Cyclization of 4-phenyl-1,5-pentanediol (Illustrative Example)
(Note: A diol substrate is used here to better illustrate the intramolecular etherification principle of the Mitsunobu reaction for forming cyclic ethers).
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the diol substrate and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the solution over 30 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Workup: Concentrate the reaction mixture in vacuo. The primary byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
-
Purification: Purify the residue directly by flash column chromatography on silica gel. The separation of the product from triphenylphosphine oxide can be challenging; using a non-polar eluent system (e.g., hexane/ethyl acetate) is often effective.
Data Summary for Oxygen Heterocycle Synthesis
| Method | Key Reagents | Solvent | Temperature | Typical Yield | Key Advantages/Disadvantages |
| Acid-Catalyzed | H₂SO₄ (cat.) | Toluene | Reflux | 60-75% | Pro: Simple, inexpensive. Con: Harsh conditions, risk of side reactions. |
| Mitsunobu | PPh₃, DEAD/DIAD | THF | 0°C to RT | 70-90% | Pro: Very mild, high yield. Con: Stoichiometric reagents, difficult purification.[7] |
PART 2: Synthesis of Nitrogen-Containing Heterocycles
Synthesizing nitrogen heterocycles from this compound requires the introduction of a nitrogen atom, typically by converting the primary alcohol into an amine or a related functional group. This creates a versatile intermediate for subsequent cyclization strategies. Saturated N-heterocycles are crucial scaffolds in modern pharmaceuticals.[9]
Strategy I: Reductive Amination Pathway to Substituted Piperidines
This robust two-step strategy first converts the alcohol into an aldehyde, which is then used in a reductive amination reaction with a suitable amine to construct the heterocyclic ring.
Mechanistic Rationale: The initial oxidation of this compound to 4-phenylbutanal creates the necessary electrophilic carbonyl group. This aldehyde can then react with a primary amine (e.g., an amino ester) to form an imine intermediate. In the same pot, a reducing agent selectively reduces the imine to a secondary amine. An ensuing intramolecular cyclization (lactamization) yields the desired piperidone, which can be further modified.
Experimental Protocol: Synthesis of a 1-Substituted-5-phenyl-2-piperidone
Step A: Oxidation to 4-Phenylbutanal
-
Setup: Dissolve this compound (10.0 g, 66.6 mmol) in dichloromethane (DCM, 150 mL) in a flask and cool to 0°C.
-
Oxidation: Add pyridinium chlorochromate (PCC, 21.5 g, 100 mmol) portion-wise while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until the starting material is consumed (monitor by TLC).
-
Purification: Filter the mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to obtain crude 4-phenylbutanal, which can be used directly in the next step.
Step B: Reductive Amination and Cyclization
-
Setup: Dissolve the crude 4-phenylbutanal and an amino ester (e.g., glycine methyl ester hydrochloride, 1.1 eq.) in 1,2-dichloroethane (100 mL).
-
Imine Formation: Add a mild base like triethylamine (2.5 eq.) to neutralize the hydrochloride and facilitate imine formation. Stir for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. This reducing agent is mild and selective for imines over aldehydes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The intermediate secondary amine will undergo spontaneous or heat-induced intramolecular cyclization to form the lactam (piperidone).
-
Workup & Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify the resulting piperidone via column chromatography.
Visualization of Reductive Amination Workflow
Caption: Reductive Amination/Cyclization Workflow.
Strategy II: Dehydrogenative Coupling for N-Heterocycle Synthesis
Acceptorless dehydrogenative coupling (ADC) is an elegant and sustainable strategy that uses alcohols as alkylating agents to form C-N bonds, producing only water and hydrogen gas as byproducts.[10][11] This approach is highly atom-economical.
Mechanistic Rationale: A transition-metal catalyst (typically Ru or Ir-based) first dehydrogenates the alcohol (this compound) to form an aldehyde in situ. This aldehyde then condenses with a suitable nitrogen-containing coupling partner (e.g., an amino alcohol). The resulting imine is then hydrogenated by the metal hydride species that was formed in the initial dehydrogenation step. A final intramolecular cyclization yields the heterocycle.
General Protocol: Dehydrogenative Coupling with an Amino Alcohol
-
Setup: In a Schlenk tube, combine this compound (1.0 eq.), 2-aminoethanol (1.1 eq.), a ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), and a base (e.g., K₂CO₃, 1.5 eq.).
-
Solvent: Add a high-boiling solvent such as toluene or p-xylene.
-
Reaction: Seal the tube and heat the mixture to 120-150°C for 12-24 hours. The reaction generates H₂ gas, so proper pressure release should be ensured if using a sealed vessel.
-
Workup: Cool the reaction, filter off the catalyst and base, and concentrate the solvent.
-
Purification: The crude product, a substituted morpholine or similar heterocycle depending on the coupling partner, is purified by column chromatography.
References
- 1. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in sustainable synthesis of N-heterocycles following acceptorless dehydrogenative coupling protocol using alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 4-Phenyl-1-Butanol via Grignard Reaction
Abstract
This document provides a comprehensive guide to the experimental setup and execution of the Grignard reaction for the synthesis of 4-phenyl-1-butanol, a significant intermediate in the pharmaceutical and fragrance industries.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction: The Significance of the Grignard Reaction and this compound
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[2][3][4] Discovered by Victor Grignard, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon centers in carbonyl compounds or epoxides to generate alcohols.[3][5]
This compound is a valuable aromatic alcohol, serving as a key building block in the synthesis of various pharmaceuticals and fragrances. Its synthesis via the Grignard reaction offers a practical and scalable approach. This guide will detail the synthesis of this compound through the reaction of a Grignard reagent with an appropriate electrophile. Two primary retrosynthetic pathways are considered: the reaction of 3-phenylpropylmagnesium bromide with formaldehyde, or the reaction of 2-phenylethylmagnesium bromide with ethylene oxide. This protocol will focus on the latter, as it provides a clear two-carbon extension to the aromatic starting material.
Reaction Mechanism and Experimental Rationale
The synthesis of this compound via the Grignard reaction with ethylene oxide proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the epoxide, followed by an acidic workup.
2.1. Formation of 2-Phenylethylmagnesium Bromide
The Grignard reagent, 2-phenylethylmagnesium bromide, is prepared by the reaction of 2-phenylethyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents like water. This would quench the reagent, forming ethylbenzene and magnesium salts, thus preventing the desired reaction.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Ethereal Solvent: Diethyl ether or THF are crucial as they solvate the magnesium ion of the Grignard reagent, stabilizing it in solution.
-
Initiation: The reaction between the alkyl halide and magnesium can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by removing the passivating layer of magnesium oxide.
2.2. Nucleophilic Attack on Ethylene Oxide and Workup
The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the strained three-membered ring. This results in the formation of a magnesium alkoxide intermediate. Subsequent treatment with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final product, this compound.
Causality of Experimental Choices:
-
Reaction Temperature: The addition of the Grignard reagent to ethylene oxide is exothermic. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The acidic workup is necessary to protonate the intermediate alkoxide and to dissolve the magnesium salts, facilitating the isolation of the organic product.
Experimental Protocol
This protocol details the synthesis of this compound starting from 2-phenylethyl bromide.
3.1. Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | |
| Iodine | I₂ | 253.81 | 1 small crystal | For initiation |
| 2-Phenylethyl bromide | C₈H₉Br | 185.06 | 18.51 g (0.10 mol) | Commercially available[6][7][8][9] |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be dry |
| Ethylene Oxide | C₂H₄O | 44.05 | ~5.3 g (0.12 mol) | Typically bubbled as a gas or added as a cooled solution in ether |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3.3. Step-by-Step Procedure
Part A: Preparation of 2-Phenylethylmagnesium Bromide
-
Apparatus Setup: Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all glassware is thoroughly flame-dried or oven-dried and assembled while hot under a stream of inert gas.
-
Reagent Preparation: Place the magnesium turnings and a single crystal of iodine in the reaction flask.
-
Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 2-phenylethyl bromide in 80 mL of anhydrous diethyl ether.
-
Grignard Formation: Add approximately 10 mL of the 2-phenylethyl bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction has started, add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown color.
Part B: Reaction with Ethylene Oxide and Workup
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Ethylene Oxide Addition: Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether dropwise. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 140-142 °C at 14 mmHg.[10][11][12]
Characterization of this compound
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₁₀H₁₄O |
| Molar Mass | 150.22 g/mol [10] |
| Boiling Point | 140-142 °C / 14 mmHg[10][12] |
| Density | 0.984 g/mL at 20 °C[10][12] |
| Refractive Index (n²⁰/D) | 1.521[10][12] |
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting and Safety Considerations
-
Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all glassware is scrupulously dry. Activating the magnesium with a crystal of iodine and gentle heating is often effective. Crushing a piece of magnesium under the ether can also expose a fresh surface.
-
Low Yield: This can be due to incomplete reaction or quenching of the Grignard reagent by moisture. Ensure a slight excess of ethylene oxide is used and that anhydrous conditions are maintained throughout.
-
Safety: Diethyl ether is extremely flammable and has a low boiling point. Perform the reaction in a well-ventilated fume hood, away from any sources of ignition. Grignard reagents are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Ethylene oxide is a toxic and flammable gas. It should be handled with extreme care in a fume hood.
Conclusion
The Grignard reaction provides an effective and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, high yields of the desired product can be achieved. This application note provides a detailed and robust protocol that can be readily implemented in a laboratory setting for the synthesis of this important chemical intermediate.
References
- 1. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Phenylethyl Bromide at the Best Price - Product Details [sontaraorgano.in]
- 7. 2-Phenylethyl bromide, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. senyi.lookchem.com [senyi.lookchem.com]
- 10. 3-Phenylpropyl Bromide | CymitQuimica [cymitquimica.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 3-Phenylpropyl Bromide 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
analytical methods for the quantification of 4-phenyl-1-butanol in reaction mixtures
Application Note: Quantitative Analysis of 4-Phenyl-1-butanol in Reaction Mixtures
Abstract
This application note provides a comprehensive guide to the analytical methods for the precise and accurate quantification of this compound in complex reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, making its accurate quantification crucial for process optimization, quality control, and regulatory compliance.[1] This document details validated methodologies using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering step-by-step protocols, explanations of experimental choices, and guidance on method validation.
Introduction
This compound, an aromatic alcohol, serves as a versatile building block in organic synthesis.[1] Its presence and concentration in reaction mixtures must be carefully monitored to ensure reaction completion, determine yield, and identify potential side products. The choice of analytical method is critical and depends on factors such as the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. This guide focuses on the two most prevalent and robust techniques for this application: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Gas chromatography is a powerful technique for analyzing volatile compounds like alcohols.[2][3][4] It offers high resolution and sensitivity, making it well-suited for separating this compound from other volatile components in a reaction mixture.[2][3] HPLC, on the other hand, is a versatile method for a wider range of compounds and can be particularly useful when dealing with less volatile or thermally labile substances.
Gas Chromatography (GC) Methodology
GC is an ideal choice for the analysis of this compound due to its volatility.[4] The method involves vaporizing the sample and separating its components in a capillary column, followed by detection using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.
Rationale for Method Selection
-
Volatility: this compound has a boiling point that makes it amenable to GC analysis without derivatization.[5]
-
Selectivity: The use of an appropriate GC column allows for the effective separation of this compound from starting materials, solvents, and byproducts.
-
Sensitivity: The FID provides excellent sensitivity for quantifying organic analytes, enabling the detection of low concentrations of this compound.[3][6]
Experimental Workflow
The following diagram illustrates the general workflow for GC analysis.
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Protocol: GC-FID Analysis
2.3.1. Sample Preparation
-
Homogenize: Ensure the reaction mixture is homogeneous.
-
Dilute: Accurately weigh a portion of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to bring the concentration of this compound within the calibration range.[7] A typical dilution might be 1:100.
-
Internal Standard: Add a known concentration of an internal standard (e.g., n-dodecane or another suitable non-interfering compound) to both the calibration standards and the diluted sample.[6] The internal standard helps to correct for variations in injection volume and instrument response.[6]
-
Filter: If the sample contains solid particles, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.[7]
2.3.2. Instrumentation and Conditions
The following table summarizes the recommended GC-FID parameters.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
2.3.3. Calibration
-
Prepare a series of calibration standards of this compound in the chosen diluent, each containing the same concentration of the internal standard.
-
The concentration range should bracket the expected concentration of this compound in the diluted sample.
-
Inject each standard and record the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
2.3.4. Data Analysis
-
Inject the prepared sample.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original reaction mixture by applying the dilution factor.
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a viable alternative, particularly for reaction mixtures containing non-volatile components that could interfere with GC analysis. A reverse-phase HPLC method with UV detection is generally suitable for this compound.
Rationale for Method Selection
-
Versatility: HPLC can analyze a broader range of compounds, including non-volatile starting materials and byproducts.
-
Room Temperature Analysis: Avoids potential thermal degradation of sensitive compounds in the reaction mixture.
-
Robustness: Modern HPLC systems provide highly reproducible results.[8]
Experimental Workflow
The workflow for HPLC analysis is similar to that of GC, with the main differences being in the separation and detection principles.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Analysis
3.3.1. Sample Preparation
-
Dilute: Accurately dilute a known amount of the reaction mixture with the mobile phase to a concentration within the linear range of the detector.
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter compatible with the mobile phase.
3.3.2. Instrumentation and Conditions
The following table provides a starting point for HPLC method development.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm (or λmax of this compound) |
3.3.3. Calibration
-
Prepare a series of this compound standards in the mobile phase.
-
Inject each standard and record the peak area.
-
Create a calibration curve by plotting peak area against concentration (external standard method).
3.3.4. Data Analysis
-
Inject the prepared sample.
-
Identify the this compound peak by its retention time.
-
Quantify the peak area and determine the concentration from the calibration curve.
-
Calculate the original concentration using the dilution factor.
Method Validation
To ensure the reliability of the analytical results, the chosen method must be validated.[9][10] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11][12] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
-
Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.[11][12]
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spike recovery experiments.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][12] This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Validation Parameters Summary
| Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD) | ≤ 2% |
| Specificity | No interference at analyte retention time |
Conclusion
Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of this compound in reaction mixtures. The choice between the two will depend on the specific characteristics of the sample matrix and the available instrumentation. GC-FID is often preferred for its high resolution and sensitivity for volatile analytes. HPLC-UV offers greater versatility for complex mixtures containing non-volatile components. Proper method validation is essential to ensure the accuracy and reliability of the results, which are critical for process control and quality assurance in research and drug development.
References
- 1. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. peakscientific.com [peakscientific.com]
- 5. This compound, 3360-41-6 [thegoodscentscompany.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Note: Enhancing GC Analysis of 4-Phenyl-1-Butanol Through Derivatization
Introduction
4-Phenyl-1-butanol is a significant aromatic alcohol utilized as an intermediate in the synthesis of pharmaceuticals and as a component in fragrances[1]. Accurate and sensitive quantification by gas chromatography (GC) is crucial for quality control and metabolic studies. However, the presence of a polar hydroxyl group can lead to poor chromatographic performance, characterized by peak tailing, reduced sensitivity, and potential thermal degradation in the GC inlet.[2][3] Derivatization is a chemical modification technique that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby overcoming these analytical challenges.[3][4][5]
This application note provides a comprehensive guide to two effective derivatization strategies for this compound: silylation and acylation . We will delve into the underlying chemical principles, present detailed, step-by-step protocols, and offer expert insights to ensure robust and reliable GC analysis for researchers, scientists, and drug development professionals.
Theory and Principles: The Rationale for Derivatization
The primary objective of derivatizing this compound is to mask the active hydrogen of its hydroxyl group. This transformation mitigates undesirable interactions with the stationary phase of the GC column and active sites within the GC system, leading to improved peak shape and sensitivity.[3]
Silylation
Silylation involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[6] This is one of the most common derivatization techniques for alcohols due to the high reactivity of silylating agents and the volatility of the resulting TMS ethers.[7] The reaction proceeds via a nucleophilic attack of the alcohol on the silicon atom of the silylating reagent.[3]
Key Advantages of Silylation:
-
Increased Volatility: The non-polar TMS group significantly reduces intermolecular hydrogen bonding, leading to a lower boiling point and faster elution.[8]
-
Improved Thermal Stability: TMS ethers are generally more stable at the elevated temperatures of the GC inlet and column.[6]
-
Enhanced Sensitivity: Sharper, more symmetrical peaks result in a better signal-to-noise ratio and lower detection limits.
Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] The byproducts of these reagents are volatile and generally do not interfere with the analysis.[10]
Acylation
Acylation introduces an acyl group to the hydroxyl moiety, forming an ester.[6] This method also effectively reduces the polarity of the analyte.[11][12] Acylating reagents such as acetic anhydride and trifluoroacetic anhydride (TFAA) are frequently employed.
Key Advantages of Acylation:
-
Stable Derivatives: Acylated derivatives are often more stable to hydrolysis than their silyl counterparts.[6]
-
Enhanced Detectability with ECD: The use of halogenated acylating agents like TFAA introduces fluorine atoms into the derivative, significantly enhancing the response of an Electron Capture Detector (ECD).[2][13][14]
-
Improved Separation: The change in polarity and molecular structure can improve the chromatographic resolution of complex mixtures.[11][12]
Materials and Methods
Reagents and Solvents
-
This compound (≥99% purity)
-
Silylation Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
-
Acylation Reagents:
-
Catalysts/Solvents:
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Dichloromethane (DCM, GC grade)
-
Hexane (GC grade)
-
-
Nitrogen gas (high purity)
-
Internal Standard (e.g., 1-dodecanol or other suitable compound)
Equipment
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
-
Vortex mixer
-
Analytical balance
Experimental Protocols
The following protocols are designed for the derivatization of a 1 mg/mL stock solution of this compound. Adjustments may be necessary based on sample concentration and matrix complexity.
Protocol 1: Silylation with BSTFA
This protocol is a robust method for creating the trimethylsilyl ether of this compound.
-
Sample Preparation: Pipette 100 µL of the this compound stock solution into a 2 mL autosampler vial. If an internal standard is used, add it at this stage.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS for potentially faster reaction) to the dried sample.[4]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC.
Diagram of Silylation Workflow
Caption: Workflow for the silylation of this compound.
Protocol 2: Acylation with Acetic Anhydride
This protocol yields the acetate ester of this compound, a stable derivative suitable for GC analysis.
-
Sample Preparation: Pipette 100 µL of the this compound stock solution into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of acetic anhydride and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 20-30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC.
Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)
This method is particularly useful when high sensitivity is required with an Electron Capture Detector (ECD).
-
Sample Preparation: Pipette 100 µL of the this compound stock solution into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) and 50 µL of TFAA.[13]
-
Reaction: Tightly cap the vial and heat at 60°C for 15-20 minutes.
-
Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in a suitable solvent like hexane. This step is recommended to prevent potential damage to the GC column from acidic byproducts.[2]
-
Analysis: The sample is ready for injection.
GC and GC-MS Analysis Parameters
The following are suggested starting parameters for the analysis of derivatized this compound. Optimization will be necessary based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | A non-polar or mid-polar column is recommended. e.g., 5% Phenyl Polysiloxane (DB-5, HP-5ms) or a WAX-type column.[17][18][19] |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Detector | FID or MS |
| FID Temperature | 300°C |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| Mass Range | m/z 40-450 |
Results and Discussion
Successful derivatization of this compound will result in a significant improvement in chromatographic performance. The derivatized analyte will have a shorter retention time and a more symmetrical peak shape compared to the underivatized alcohol.
| Derivative | Expected Properties |
| This compound-TMS Ether | Increased volatility, shorter retention time, good peak shape. |
| 4-Phenyl-1-butyl Acetate | Stable derivative, good peak shape, longer retention time than the TMS ether. |
| 4-Phenyl-1-butyl Trifluoroacetate | Highly volatile, excellent for ECD detection, good peak shape. |
Troubleshooting:
-
Peak Tailing: May indicate incomplete derivatization. Increase reaction time, temperature, or the amount of derivatizing reagent. Ensure the sample is completely dry.
-
Multiple Peaks: Could be due to side reactions or the presence of isomers if the starting material is not pure. For silylation, this can sometimes occur if conditions are not optimized.[9]
-
No Peak: Check for leaks in the GC system, ensure the syringe is functioning correctly, and verify that the derivatization reaction was successful by analyzing a known standard.
Conclusion
Derivatization is an essential sample preparation step for the robust and sensitive analysis of this compound by gas chromatography. Both silylation and acylation are effective methods for this purpose. The choice of derivatization strategy will depend on the specific analytical requirements, such as the desired sensitivity, the detector being used, and the complexity of the sample matrix. By following the detailed protocols and considering the expert insights provided in this application note, researchers can significantly enhance the quality and reliability of their GC data for this compound.
References
- 1. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. gcms.cz [gcms.cz]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositori.udl.cat [repositori.udl.cat]
- 13. covachem.com [covachem.com]
- 14. nbinno.com [nbinno.com]
- 15. Acetic anhydride for GC derivatization, LiChropur , = 99.0 108-24-7 [sigmaaldrich.com]
- 16. Anhydride trifluoroacétique derivatization grade (GC derivatization), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmaguru.co [pharmaguru.co]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Phenyl-1-Butanol
Welcome to the technical support center for the synthesis of 4-phenyl-1-butanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the reliability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable strategies for synthesizing this compound?
There are several established routes, each with distinct advantages and challenges. The most prevalent methods include the reduction of 4-phenylbutyric acid or its esters, and the Friedel-Crafts reaction of benzene with γ-butyrolactone followed by reduction. Other methods involve Grignard reagents or starting from tetrahydrofuran, though these can be more complex to optimize.[1][2][3]
Q2: Which synthesis route typically offers the highest overall yield?
A two-step process involving the Friedel-Crafts reaction between benzene and γ-butyrolactone to form 4-phenylbutanoic acid, followed by its reduction, often provides a high overall yield. For instance, the initial Friedel-Crafts step can achieve yields of around 85%, and the subsequent reduction of the resulting acid or its ester is also typically efficient.[3] A method using a sodium borohydride-iodine system for the reduction step reports a total yield of 67%.[3]
Q3: What are the critical safety precautions for this compound synthesis?
Many common reagents are hazardous.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that reacts violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous conditions, and the workup procedure must be performed with extreme care, typically by slowly adding reagents like ethyl acetate, water, and NaOH solution at low temperatures.[4]
-
Aluminum Chloride (AlCl₃): A water-sensitive Lewis acid used in Friedel-Crafts reactions. It can release HCl gas upon contact with moisture and should be handled in a fume hood.
-
Grignard Reagents: Highly reactive organometallic compounds that are sensitive to both water and air. Anhydrous solvents and an inert atmosphere (nitrogen or argon) are essential.[5][6]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the purity of the product and identify impurities.[2]
Q5: What is the most effective method for purifying the final this compound product?
For most laboratory scales, vacuum distillation is the preferred method for purifying the crude this compound, which has a boiling point of approximately 140-142 °C at 14 mmHg.[7] If non-volatile impurities are present, column chromatography using silica gel is also an effective option.[3]
Synthesis Routes: A Comparative Overview
The choice of synthesis pathway depends on factors such as available starting materials, scale, and desired purity. The following table summarizes the most common approaches.
| Synthesis Route | Starting Materials | Key Reagents | Typical Overall Yield | Advantages | Disadvantages |
| Reduction of Ester | Ethyl 4-phenylbutanoate | LiAlH₄ or NaBH₄/Acid | High (>80%) | High yield, reliable reduction step. | Requires prior synthesis of the ester; LiAlH₄ is hazardous.[4][8] |
| Friedel-Crafts & Reduction | γ-Butyrolactone, Benzene | AlCl₃, then a reducing agent (e.g., NaBH₄/I₂) | Good (65-85%) | Inexpensive starting materials, commercially viable.[2][3] | Two-step process, potential for side-product formation (α-tetralone).[2] |
| Friedel-Crafts & Reduction | Succinic Anhydride, Benzene | AlCl₃, then a reducing agent | Moderate | Readily available starting materials. | Multi-step process with a keto-ester intermediate.[2] |
| Novel THF Opening | Tetrahydrofuran, Benzene, Acyl Chloride | ZnCl₂, AlCl₃ | Good (~67%) | Innovative approach with accessible materials.[1] | Multi-step process involving hydrolysis.[1] |
Troubleshooting Guide: Reduction of 4-Phenylbutanoic Esters
This is one of the most reliable methods, typically involving the reduction of commercially available ethyl 4-phenylbutanoate or methyl 4-phenylbutanoate.[9]
Workflow for Ester Reduction via LiAlH₄
Caption: Workflow for LiAlH₄ reduction of an ester.
Q: My reduction of ethyl 4-phenylbutanoate with sodium borohydride (NaBH₄) is giving a very low yield. Why?
A: Sodium borohydride is generally not a sufficiently strong reducing agent to efficiently reduce esters to primary alcohols.[8] While some protocols enhance its reactivity by adding Lewis acids (like AlCl₃) or protic acids, the most dependable reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[2][4] LiAlH₄ is a much more potent hydride donor and readily reduces esters, lactones, and carboxylic acids.[4][10]
Q: I'm observing incomplete reduction even with LiAlH₄. My TLC plate shows both the starting ester and the final alcohol product. What's wrong?
A: This issue typically points to one of three possibilities:
-
Insufficient Reducing Agent: The stoichiometry of ester reduction by LiAlH₄ requires two hydride equivalents. The reaction proceeds through an aldehyde intermediate which is immediately reduced further.[11] It is standard practice to use a slight excess of LiAlH₄ (e.g., 1.5 molar equivalents relative to the ester) to ensure the reaction goes to completion.
-
Reaction Time/Temperature: While the initial addition is done at 0 °C for safety, the reaction often needs to be warmed to room temperature and stirred for several hours to ensure completion.
-
Reagent Purity: LiAlH₄ can degrade upon exposure to atmospheric moisture. Using old or improperly stored reagent can lead to lower reactivity and incomplete reactions.
Q: The workup of my LiAlH₄ reaction is difficult, forming a gelatinous precipitate that is hard to filter. How can I improve this?
A: This is a very common problem. The aluminum salts formed during the quench can be difficult to manage. The "Fieser workup" is a widely adopted and reliable method to produce a granular, easily filterable precipitate. For a reaction using 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% (w/v) aqueous sodium hydroxide.
-
Add '3x' mL of water.
-
Stir the mixture vigorously at room temperature for 30 minutes. This should result in a white, granular precipitate that can be easily removed by filtration.
Troubleshooting Guide: Friedel-Crafts Alkylation Route
This two-step route begins with the reaction of benzene and γ-butyrolactone, catalyzed by AlCl₃, to produce 4-phenylbutanoic acid. The acid is then reduced to the target alcohol.
Workflow for Friedel-Crafts Route
Caption: Two-step synthesis via Friedel-Crafts reaction.
Q: The yield of my initial Friedel-Crafts reaction is low, and I've isolated a significant amount of a byproduct. What is it and how can I avoid it?
A: A common side reaction in this process is the intramolecular cyclization of the 4-phenylbutanoic acid product to form α-tetralone.[2] This is particularly prevalent if the reaction temperature is too high or the reaction time is too long. To mitigate this:
-
Control Temperature: Strictly maintain the reaction temperature in the recommended range (e.g., 60-65 °C).[2]
-
Molar Ratios: Use a significant excess of benzene, which often serves as both the solvent and a reactant. This favors the intermolecular Friedel-Crafts reaction over the intramolecular cyclization.
-
Reagent Quality: Ensure you are using high-purity, anhydrous aluminum chloride. Moisture will deactivate the catalyst and lead to lower yields.
Q: I am having trouble reducing the 4-phenylbutanoic acid intermediate directly. What is the best approach?
A: While strong reducing agents like LiAlH₄ can reduce carboxylic acids directly, the reaction can be sluggish and the initial step is an acid-base reaction that consumes the reagent.[12] A more efficient and common industrial approach is to first convert the carboxylic acid into its methyl or ethyl ester.[2] This is easily accomplished through Fischer esterification (reacting the acid with methanol or ethanol in the presence of a catalytic amount of strong acid like H₂SO₄). The resulting ester, ethyl 4-phenylbutanoate, can then be cleanly and efficiently reduced to this compound using LiAlH₄ as described in the previous section.
Troubleshooting Guide: Grignard Reactions
While not the most direct route to this compound, Grignard reagents are fundamental in organic synthesis, and troubleshooting their formation is a critical skill.
Troubleshooting Logic for Grignard Reaction Initiation
Caption: Troubleshooting a failing Grignard reaction.
Q: I am trying to synthesize an alcohol using a Grignard reagent but my yield is very low. What are the most common pitfalls?
A: The primary issue with Grignard reactions is the potent basicity of the reagent.
-
Acidic Protons: Grignard reagents are destroyed by even mildly acidic protons, such as those from water, alcohols, or carboxylic acids.[13] Ensure your starting materials (e.g., the ketone or aldehyde) are anhydrous. If the substrate contains an acidic functional group, it must be protected before introducing the Grignard reagent.
-
Enolization: If using a sterically hindered ketone or a bulky Grignard reagent, the Grignard can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This consumes the reagent and results in the recovery of the starting ketone after workup.[6]
-
Double Addition to Esters: When targeting a tertiary alcohol, remember that Grignard reagents add twice to esters. This results in a tertiary alcohol where two of the alkyl/aryl groups are identical and originate from the Grignard reagent.[14] This is a common synthetic strategy but can be an unexpected side reaction if not intended.
Detailed Experimental Protocols
Protocol 1: Reduction of Ethyl 4-Phenylbutanoate with LiAlH₄
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere (N₂ or Argon).
-
Reagent Preparation: In the flask, carefully add Lithium Aluminum Hydride (1.5 eq.) to anhydrous tetrahydrofuran (THF) to form a suspension. Cool the flask to 0 °C using an ice bath.
-
Addition: Dissolve ethyl 4-phenylbutanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (staining with potassium permanganate).
-
Workup (Quench): Cool the flask back to 0 °C. Following the Fieser workup, slowly and sequentially add: (i) water (1 mL per 1 g of LiAlH₄ used), (ii) 15% NaOH solution (1 mL per 1 g of LiAlH₄), and (iii) water (3 mL per 1 g of LiAlH₄).
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the granular solid through a pad of Celite®, washing the solid with additional THF or diethyl ether. Combine the filtrates, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Friedel-Crafts Reaction with γ-Butyrolactone[2][3]
-
Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation: Charge the flask with dry benzene (acts as solvent and reagent) and anhydrous aluminum chloride (AlCl₃) (1.5 eq.). Heat the mixture to 60-65 °C with stirring.
-
Addition: Add γ-butyrolactone (1.0 eq.) dropwise from the addition funnel to the heated solution. An exothermic reaction may be observed. Maintain the temperature at 60-65 °C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).
-
Workup (Quench): Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional benzene or another suitable organic solvent. Combine the organic layers and extract the 4-phenylbutanoic acid product with an aqueous sodium hydroxide solution.
-
Acidification: Cool the basic aqueous extract in an ice bath and acidify with concentrated HCl until a white precipitate of 4-phenylbutanoic acid forms.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude acid can be used directly in the next reduction step or recrystallized for higher purity.
References
- 1. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 2. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 3360-41-6 [thegoodscentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
purification of crude 4-phenyl-1-butanol by distillation or chromatography
Welcome to the technical support center for the purification of 4-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical intermediate in the synthesis of pharmaceuticals like Salmeterol and Pranlukast, and a component in the fragrance industry.[1][2] This document provides in-depth, experience-driven answers to common troubleshooting questions for both distillation and chromatography, ensuring you can achieve your desired purity with confidence.
Choosing Your Purification Strategy: Distillation vs. Chromatography
The first critical decision is selecting the appropriate purification method. This choice depends on the nature of the impurities, the required purity level, and the scale of your reaction. Distillation is ideal for separating compounds with significantly different boiling points, especially on a larger scale. Chromatography, particularly flash column chromatography, excels at separating compounds with similar boiling points but different polarities.
The following decision tree provides a logical workflow for selecting your primary purification technique.
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Fractional Vacuum Distillation
Distillation is a powerful technique for purifying this compound, especially when removing non-volatile residues or solvents, or when separating from impurities with substantially different boiling points.[1]
Frequently Asked Questions (FAQs) - Distillation
Q1: Why is vacuum distillation required for this compound? A1: this compound has a high atmospheric boiling point, reported between 258-259 °C.[3] Attempting to distill at this temperature risks thermal decomposition, which can lead to lower yields and the formation of new, difficult-to-remove impurities. By reducing the pressure, we lower the boiling point to a much safer temperature range (e.g., 140-142 °C at 14 mmHg), preserving the integrity of the molecule.[4]
Q2: What are the expected boiling points of this compound at different vacuum levels? A2: The boiling point is highly dependent on the pressure. Having a target temperature for your specific vacuum level is crucial for collecting the correct fraction.
| Pressure (mmHg) | Boiling Point (°C) | Source |
| 760 | 258-259 | [3] |
| 33 | 138-140 | |
| 20 | 155 | |
| 14 | 140-142 | [3][4][5] |
Q3: When is distillation the best choice? A3: Distillation is most effective when:
-
Large Scale: Purifying quantities greater than 5-10 grams, where large-scale chromatography becomes cumbersome and expensive.
-
High-Boiling Impurities: Removing non-volatile materials (e.g., salts, catalyst residue) or high-boiling side products.
-
Low-Boiling Impurities: Removing residual solvents (e.g., toluene, THF) from the reaction.[6]
-
Known Boiling Point Separation: When GC analysis indicates that major impurities have boiling points that differ by at least 25-30 °C from this compound.
Troubleshooting Guide - Distillation
Q: My compound isn't distilling, even though the heating mantle is set very high and the crude material is boiling. A: This is a common issue often related to heat transfer and insulation. The vapor must travel up the column and heat the entire apparatus to its boiling point before any distillate can be collected.[7]
-
Causality & Solution: Your system is losing too much heat to the surrounding environment, especially in a fume hood. The vapor condenses prematurely and flows back into the distillation pot.
-
Insulate: Wrap the distillation flask (above the liquid level) and the fractionating column securely with glass wool or aluminum foil (shiny side in). This is the most critical step.[7]
-
Check Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm. If it's too high, the vapor won't reach it at the correct temperature.[7]
-
Ensure Adequate Vacuum: Verify your vacuum pump is pulling a sufficient and stable vacuum. A leak in the system will raise the boiling point.
-
Q: The vacuum pressure is fluctuating wildly. How does this affect the purification? A: A stable vacuum is essential for a clean separation.
-
Causality & Solution: Fluctuating pressure causes the boiling point to change continuously. This leads to poor separation, as different components may co-distill when the pressure suddenly drops (and the boiling point lowers).
-
Check for Leaks: Inspect all glass joints. Ensure they are properly sealed with a suitable vacuum grease and securely clamped. Check all tubing for cracks or loose connections.
-
Control Bumping: If the fluctuation is caused by vigorous bumping, ensure you have fresh boiling chips or a magnetic stir bar providing vigorous stirring.[8]
-
Use a Manometer: Always use a manometer to monitor the actual pressure in the system, not just the pump's capability.
-
Q: My distillation is extremely slow, taking hours for a few drops. A: This points to an imbalance between the heat input and the system's physical parameters.
-
Causality & Solution:
-
Insufficient Heat: While avoiding overheating is key, you must supply enough energy to vaporize the liquid at the given pressure.[7] Cautiously increase the heating mantle setting.
-
Excessive Reflux: If your fractionating column is too long or too efficient for the amount of heat you're supplying, most of your material will condense and return to the pot. Ensure the column is well-insulated and consider using a shorter column if the separation does not require high efficiency.
-
Deep Vacuum: At very low pressures (<1 mmHg), the volume of vapor generated from a small amount of liquid is enormous, which can make the process slow. Ensure your vacuum level is appropriate for the scale.
-
Q: My final product is impure, confirmed by GC or NMR. What went wrong? A: This indicates poor separation, which can have several causes.
-
Causality & Solution:
-
Distilling Too Fast: A proper fractional distillation requires the establishment of a temperature gradient in the column, with many condensation-vaporization cycles to enrich the vapor with the more volatile component.[7][9] Distilling too quickly prevents this equilibrium from being established. Reduce the heat input to allow for a slow, steady collection rate (e.g., 1-2 drops per second).
-
Inefficient Column: For impurities with close boiling points, a simple distillation setup is inadequate. You need a fractionating column (e.g., Vigreux or one packed with glass beads or Raschig rings) to provide the necessary surface area for separation.[7][8]
-
Improper Fraction Cutting: Be disciplined about collecting fractions. Discard the "forerun" (the first few milliliters that distill at a lower temperature) and stop collecting the main fraction as soon as the temperature at the still head either rises or drops significantly.
-
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Include a round-bottom flask (no more than 2/3 full with crude material), a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a stir bar in the distillation flask.
-
System Check: Lightly grease all joints with vacuum grease and ensure a tight seal. Connect the apparatus to a vacuum pump with a cold trap and a manometer in line.
-
Evacuate: Start the stirrer and slowly evacuate the system. Watch for excessive bubbling from residual low-boiling solvents.
-
Heating: Once a stable vacuum is achieved (e.g., ~14 mmHg), begin gently heating the distillation flask with a heating mantle.
-
Equilibration: Allow the liquid to come to a boil and observe the reflux line as it slowly climbs the fractionating column. This equilibration period is crucial for good separation.
-
Collect Fractions:
-
Forerun: Collect the first fraction that distills over. This will likely be at a lower temperature and contain more volatile impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes at the expected boiling point for your pressure (e.g., ~140 °C at 14 mmHg), switch to a new receiving flask to collect the pure this compound.[4]
-
Final Fraction: If the temperature begins to rise further, stop the distillation or collect this higher-boiling fraction in a separate flask.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.
Section 2: Purification by Flash Column Chromatography
Flash chromatography is the method of choice for separating this compound from impurities with similar boiling points but different polarities, such as isomers or oxidation/reduction side products.[10]
Frequently Asked Questions (FAQs) - Chromatography
Q1: How do I choose the best solvent system (eluent)? A1: The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35 on a silica gel TLC plate. This Rf value generally provides the best separation on a column.
-
Methodology: Start with a non-polar solvent like hexanes or petroleum ether and add a more polar solvent like ethyl acetate. Test different ratios by TLC.
-
Starting Point: For this compound, a good starting point is 10-20% Ethyl Acetate in Hexanes (v/v).[11] Adjust the ratio until the desired Rf is achieved. A reported system for a similar compound involved a gradient of hexane:ethyl acetate from 14:1 to 17:1.[12]
Q2: What are some common impurities I might encounter and how do they behave on silica gel? A2: Impurities depend on the synthetic route.
-
Unreacted Starting Materials: For example, if reducing methyl-4-phenylbutanoate, the starting ester is less polar than the product alcohol and will elute first (higher Rf).[1]
-
Over-oxidation Products: If the alcohol is accidentally oxidized, the resulting aldehyde or carboxylic acid will be more polar and elute much more slowly (lower Rf).
-
Non-polar byproducts: Byproducts like tetralin, which can form from acid-catalyzed cyclization, are very non-polar and will elute quickly with the solvent front.[4]
Troubleshooting Guide - Chromatography
Caption: Troubleshooting workflow for common TLC issues.
Q: My spots are streaking or tailing on the TLC plate. What does this mean for my column? A: Streaking on a TLC plate will translate to broad, overlapping bands on your column, resulting in poor separation and mixed fractions.
-
Causality & Solution:
-
Overloading: You have spotted too much material on the TLC plate. Try spotting a more dilute solution.[13]
-
Acidic/Basic Compound: Silica gel is slightly acidic. If your compound is basic (unlikely for this compound but possible for impurities), it can interact strongly, causing tailing. Adding a small amount (~0.5-1%) of triethylamine to your eluent can resolve this. Conversely, for acidic compounds, a trace of acetic acid can help.[11]
-
Insolubility: The compound may be poorly soluble in the eluent, causing it to streak as it moves up the plate. Ensure your chosen eluent can fully dissolve your crude mixture.
-
Q: I ran the column, but my fractions are all mixed. The TLC looked good! A: A good TLC is necessary, but not sufficient. Proper column packing and loading technique are paramount.
-
Causality & Solution:
-
Poor Packing: Air bubbles or channels in the silica gel bed will lead to an uneven solvent front and ruin the separation.[14] Pack the column as a slurry and ensure the bed is compact and level before loading your sample.
-
Improper Loading: The initial band of your compound must be as thin and concentrated as possible.[10][14] Dissolve your crude material in the minimum amount of the eluent (or a less polar solvent like dichloromethane). If your compound is not very soluble, use the "dry loading" method: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Column Overloading: A common rule of thumb is to use a silica gel-to-crude material mass ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be 100:1 or higher.[10]
-
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an eluent system (e.g., 15% Ethyl Acetate / 85% Hexanes) that gives an Rf of ~0.3 for this compound. Prepare a sufficient volume of this eluent.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column and add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.[14] Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder remains.[10]
-
Carefully add this powder as an even layer on top of the packed column. Gently add a protective layer of sand on top.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the sand layer.
-
Apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute down the column.
-
Collect fractions continuously in test tubes or flasks.
-
-
Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Section 3: Safety Precautions
Q: What are the primary hazards of this compound? A: According to safety data sheets, this compound can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[15][16][17] It is important to handle it with appropriate personal protective equipment.
Q: What personal protective equipment (PPE) should I wear? A: Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15] All work should be performed in a well-ventilated chemical fume hood.[16]
Q: Are there any specific hazards associated with vacuum distillation? A: Yes. Implosion is a serious risk. Always inspect glassware for cracks or star fractures before use. It is also good practice to use a blast shield, especially for larger-scale distillations. Never heat a closed system.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 3360-41-6 [thegoodscentscompany.com]
- 4. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 9. Khan Academy [khanacademy.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
common impurities and byproducts in 4-phenyl-1-butanol synthesis
Welcome to the technical support center for the synthesis of 4-phenyl-1-butanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to help you navigate the complexities of synthesizing this important chemical intermediate.
Introduction
This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] Its synthesis, while achievable through several routes, is often accompanied by the formation of impurities and byproducts that can complicate purification and impact final product quality. This guide will primarily focus on two common synthetic pathways: the Friedel-Crafts reaction and the Grignard reaction, providing insights into the causal factors behind common issues and offering validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods include the Friedel-Crafts acylation of benzene with succinic anhydride followed by reduction, and the Grignard reaction, for instance, between phenylethyl magnesium bromide and ethylene oxide.[2][3] Another approach involves the reduction of ethyl 4-phenylbutanoate.[4]
Q2: My final product after synthesis via the Friedel-Crafts route shows multiple unexpected peaks in the GC analysis. What could they be?
A2: Unexpected peaks could correspond to several byproducts. Common culprits include unreacted starting materials, intermediates like 4-oxo-4-phenylbutanoic acid if the reduction is incomplete, and products from side reactions such as intramolecular cyclization (e.g., tetralin) under certain acidic and high-temperature conditions.[3] A patent for an improved process identified impurities with relative retention times (RRTs) of 0.69, 0.86, 1.01, 2.03, and 2.16 in their GC analysis, where this compound appeared at approximately 5.86 minutes.[1]
Q3: I am attempting a Grignard synthesis, and my yield is consistently low. What are the likely causes?
A3: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent.[5][6] Key factors include:
-
Moisture: Grignard reagents are extremely sensitive to water, which will protonate the organometallic species and reduce the amount available for the desired reaction.[5][7] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Atmospheric Oxygen: Exposure to air can also quench the Grignard reagent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Side Reactions: The formation of biphenyl through a coupling reaction is a common side product that consumes the Grignard reagent.[6]
Q4: How can I effectively remove the biphenyl byproduct from my Grignard reaction product?
A4: Biphenyl is a common impurity in Grignard reactions involving phenylmagnesium halides.[6] It can often be separated from this compound by fractional distillation under reduced pressure, as their boiling points are different. Another technique is trituration with a non-polar solvent like petroleum ether, in which biphenyl is more soluble than the desired alcohol, followed by recrystallization of the crude product.[6]
Troubleshooting Guides
Guide 1: Friedel-Crafts Acylation Route
The synthesis of this compound via Friedel-Crafts acylation typically involves the reaction of benzene with succinic anhydride or γ-butyrolactone, followed by a reduction step.[8][9]
Workflow for Friedel-Crafts Synthesis and Reduction
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 9. Page loading... [guidechem.com]
troubleshooting guide for the reduction of 4-phenylbutanoic acid
Welcome to the technical support guide for the reduction of 4-phenylbutanoic acid to its corresponding primary alcohol, 4-phenyl-1-butanol. This transformation is a fundamental step in many synthetic pathways within pharmaceutical and materials science research. However, like any chemical reaction, it is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the causal reasoning behind experimental choices and to help you navigate common pitfalls, ensuring reproducible and high-yield results.
FAQs and Troubleshooting Guide
Question 1: My reduction of 4-phenylbutanoic acid with lithium aluminum hydride (LiAlH₄) resulted in a low yield or failed completely. What are the most common causes?
Answer: A low or zero yield in a LiAlH₄ reduction is one of the most frequent issues reported. The root cause almost always traces back to the reactivity of the hydride reagent itself or the reaction conditions. Let's break down the probable culprits:
-
Reagent Inactivation: Lithium aluminum hydride is extremely reactive towards protic sources, especially atmospheric moisture and acidic protons.
-
Causality: LiAlH₄ reacts violently with water to form lithium hydroxide, aluminum hydroxide, and hydrogen gas. If your reagent has been improperly stored or handled, it may be partially or completely quenched before it can reduce the carboxylic acid. Similarly, the first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid's acidic proton to form a lithium carboxylate salt and H₂ gas.[1][2] You must use a sufficient excess of the reagent to account for this initial deprotonation and to drive the reduction.
-
Solution: Always use a fresh, unopened bottle of LiAlH₄ or a freshly prepared, titrated solution. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried or oven-dried glassware setup. Ensure your solvent (typically THF or diethyl ether) is anhydrous.
-
-
Insufficient Reagent: The stoichiometry is often underestimated.
-
Causality: The reduction of a carboxylic acid to a primary alcohol is a four-electron reduction, requiring two hydride equivalents. However, due to the initial acid-base reaction, more than two equivalents are mechanistically required.[3]
-
Solution: A common practice is to use 1.5 to 2.0 equivalents of LiAlH₄ relative to the carboxylic acid to ensure the reaction goes to completion.
-
-
Inadequate Temperature or Reaction Time:
-
Causality: While the initial deprotonation is rapid, the reduction of the resulting carboxylate salt can be slower. The reaction is typically performed at 0 °C initially for safety and then warmed to room temperature or gently refluxed to ensure completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours at room temperature, consider gently heating the reaction mixture (e.g., refluxing in THF at ~66 °C) for a few hours.
-
Question 2: The workup of my LiAlH₄ reaction is a nightmare. I'm left with a gelatinous aluminum salt precipitate that is impossible to filter. How can I improve the isolation of my product?
Answer: This is a classic problem with LiAlH₄ reductions. The aluminum salts formed during the quenching process can create a fine, gelatinous precipitate that clogs filter paper and traps the product, significantly lowering your isolated yield. The key is to perform a carefully controlled quench that produces granular, easily filterable solids.
-
The Fieser Workup: This is the most reliable method. For a reaction using 'X' grams of LiAlH₄ in a solvent like THF, the procedure is as follows:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water.
-
Add 'X' mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Add '3X' mL of water.
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes.
-
-
Causality & Trustworthiness: This specific sequence of additions is designed to convert the aluminum byproducts into a mixture of lithium and sodium aluminates that precipitate as dense, granular solids. The initial addition of water hydrolyzes the excess LiAlH₄. The subsequent addition of NaOH helps to form insoluble but crystalline aluminum hydroxide (Al(OH)₃). The final, larger volume of water helps to fully precipitate the salts and granulate the mixture. This self-validating system ensures that if the steps are followed correctly, a free-flowing slurry is consistently produced, from which the organic product can be easily separated by filtration and extraction.
Caption: Standard workflow for LiAlH₄ reduction and subsequent Fieser workup.
Question 3: I need to reduce the carboxylic acid on a complex molecule with other reducible groups (e.g., ester, ketone, nitro). Is LiAlH₄ a good choice?
Answer: No, LiAlH₄ is generally a poor choice for chemoselective reductions. It is a powerful, non-selective reducing agent that will readily reduce a wide variety of functional groups, including aldehydes, ketones, esters, amides, and nitriles, in addition to carboxylic acids.[2][4]
For high chemoselectivity, borane (BH₃) is the reagent of choice.
-
Expertise & Causality: Borane, typically used as a complex with tetrahydrofuran (BH₃·THF), exhibits remarkable selectivity for carboxylic acids.[5][6] This selectivity stems from its unique reaction mechanism. Borane is a Lewis acid and first coordinates to the carbonyl oxygen, followed by reaction with the acidic proton to form an acyloxyborane intermediate. This intermediate is highly activated towards further reduction by another equivalent of borane.[1][7] Other carbonyls, like esters and ketones, do not form this type of intermediate and thus react much more slowly.[6] This mechanistic difference is the foundation of borane's trustworthiness for selective reductions.
Caption: Decision tree for selecting the appropriate reducing agent.
Question 4: My borane reduction is sluggish, and the workup requires a large volume of acid. Is this normal?
Answer: Yes, these are known characteristics of borane reductions.
-
Reaction Rate: Borane reductions are generally slower than those with LiAlH₄. They often require several hours at room temperature or gentle heating to go to completion. Patience and diligent TLC monitoring are key.
-
Workup: The reaction produces a stable trialkoxyborane intermediate (B(OCH₂R)₃). This intermediate must be hydrolyzed to liberate the final alcohol product.
-
Causality: The boron-oxygen bonds are quite strong. The hydrolysis is typically achieved by adding an acid (like HCl or H₂SO₄) or by oxidative cleavage with hydrogen peroxide under basic conditions. The acidic workup can sometimes require a significant amount of acid to fully break down the borane complexes and intermediates, especially if an excess of the reagent was used.
-
Solution: After the reaction is complete (as judged by TLC or quenching a sample for GC/MS analysis), the mixture is typically cooled and quenched slowly with methanol to destroy excess borane. The solvent is then removed, and the residue is treated with aqueous acid (e.g., 2M HCl) and heated to ensure complete hydrolysis of the borate ester before extraction.
-
Data and Reagent Comparison
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF) |
| Reactivity | Extremely high; powerful reducing agent | High, but more moderate than LiAlH₄ |
| Chemoselectivity | Low . Reduces most polar π-bonds (ketones, esters, amides, etc.) | High . Highly selective for carboxylic acids over most other carbonyls.[5][6][8] |
| Functional Group Tolerance | Poor | Excellent |
| Safety Concerns | Pyrophoric; reacts violently with water and protic solvents.[6] | Air and moisture sensitive; BH₃ is toxic. The THF complex is safer to handle.[6] |
| Typical Workup | Fieser method (H₂O, NaOH) to produce filterable salts. | Acidic or oxidative workup to hydrolyze stable borate ester intermediates. |
| Key Intermediate | Aldehyde (transient, not isolable).[3] | Acyloxyborane, leading to a trialkoxyborane.[1] |
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Under a positive pressure of nitrogen, charge the flask with 4-phenylbutanoic acid (1.0 eq). Add anhydrous tetrahydrofuran (THF) to create an ~0.5 M solution.
-
Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add LiAlH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Hydrogen gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material. Gentle reflux may be applied if necessary.
-
Workup (Fieser): Cool the reaction back to 0 °C. Assuming 'X' grams of LiAlH₄ were used, slowly add:
-
'X' mL of deionized water.
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of deionized water.
-
-
Isolation: Stir the resulting white slurry vigorously for 30 minutes. Filter the granular solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
Protocol 2: Chemoselective Reduction with Borane-THF Complex (BH₃·THF)
-
Setup: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagents: Dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous THF.
-
Addition: To this solution, add a 1.0 M solution of BH₃·THF (2.0 - 3.0 eq) dropwise via syringe at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Workup: Cool the reaction to 0 °C. Slowly add methanol dropwise to quench any excess borane until gas evolution ceases. Remove the solvents under reduced pressure. To the residue, add 2 M aqueous HCl and heat the mixture at 50 °C for 1 hour to hydrolyze the borate ester.
-
Isolation: Cool the mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
preventing side reactions during the synthesis of 4-phenyl-1-butanol
Welcome to the technical support center for the synthesis of 4-phenyl-1-butanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with practical, field-proven insights and troubleshooting strategies to optimize your synthetic route, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
There are several established methods for synthesizing this compound, each with its own advantages and potential for side reactions. The most common routes include:
-
Friedel-Crafts Acylation/Alkylation followed by Reduction: This classic approach often starts with benzene and a four-carbon electrophile. One common method involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then reduced.[1] Another variation uses γ-butyrolactone to alkylate benzene, followed by reduction.[2][3] A third route involves the Friedel-Crafts alkylation of benzene with 4-chlorobutanol or its ester derivatives.[3][4]
-
Grignard Reaction: This method typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with an appropriate four-carbon electrophile, such as an epoxide or a protected aldehyde.
-
Reduction of Phenylbutanoic Acid or its Esters: Commercially available 4-phenylbutanoic acid or its esters can be reduced to the corresponding alcohol using various reducing agents.[3]
-
Hydrogenation of Phenylbutenols or Phenylbutenones: Catalytic hydrogenation can be used to reduce both the alkene and carbonyl functionalities in unsaturated precursors.
The choice of route often depends on the availability of starting materials, scalability, and desired purity.
Q2: I'm observing the formation of α-tetralone during my Friedel-Crafts reaction with γ-butyrolactone. What is causing this and how can I prevent it?
This is a classic side reaction in this synthesis. The formation of α-tetralone is due to an intramolecular Friedel-Crafts acylation of the initially formed 4-phenylbutanoic acid.[3]
Mechanism of α-Tetralone Formation:
Caption: Competing pathways in the Friedel-Crafts reaction.
Troubleshooting Guide:
| Issue | Cause | Solution |
| α-Tetralone Formation | Intramolecular Friedel-Crafts acylation of the product. | Temperature Control: Maintain a lower reaction temperature (0-20°C) to favor the intermolecular reaction over the intramolecular cyclization.[4] Stoichiometry: Use a molar ratio of AlCl₃ to γ-butyrolactone of approximately 1.5:1 to 1:1.[4] Excess Lewis acid can promote the cyclization. Reaction Time: Monitor the reaction progress and quench it as soon as the starting material is consumed to minimize the time for the side reaction to occur. |
Q3: My Grignard reaction is giving a low yield and a significant amount of biphenyl. What's going wrong?
Low yields and the formation of biphenyl are common issues in Grignard reactions.
Troubleshooting Guide: Grignard Reaction Issues
| Problem | Probable Cause | Recommended Solution |
| Low Yield of this compound | Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or THF.[5] |
| Formation of Biphenyl: This side product forms from the coupling of the Grignard reagent with unreacted aryl halide. | Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide and favor the formation of the Grignard reagent. Magnesium Activation: Use fresh, high-quality magnesium turnings. Activating the magnesium with a small crystal of iodine or by mechanical crushing can help initiate the reaction.[5] | |
| Formation of an Unexpected Ketone | Reaction with Ester or Acid Chloride: If your electrophile is an ester or acid chloride, the Grignard reagent can add twice, forming a tertiary alcohol after an initial ketone intermediate is formed.[6][7][8] | To obtain the desired primary alcohol, a different electrophile, such as an epoxide (e.g., oxetane), should be used. Alternatively, if starting with an ester, use a milder reducing agent after the Grignard reaction. |
Q4: During the reduction of 4-phenylbutanoic acid with LiAlH₄, I'm getting incomplete reduction. How can I ensure the reaction goes to completion?
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but several factors can lead to incomplete reduction.
Troubleshooting Guide: Reduction with LiAlH₄
| Issue | Cause | Solution |
| Incomplete Reduction | Insufficient Reducing Agent: The stoichiometry of the reaction requires a specific amount of hydride. | Use a slight excess of LiAlH₄ (typically 1.5-2 equivalents) to ensure complete reduction of the carboxylic acid. |
| Reaction Temperature: The reaction may be too slow at very low temperatures. | The reaction is often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature or gently refluxed to ensure completion. | |
| Workup Procedure: Improper quenching can lead to the formation of aluminum salts that trap the product. | A common and effective workup is the Fieser workup: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water, with vigorous stirring. This should produce a granular precipitate that is easily filtered. |
Q5: I am attempting a catalytic hydrogenation of 4-phenyl-2-butanone to get 4-phenyl-2-butanol, but I am also seeing reduction of the phenyl ring. How can I improve the selectivity?
Achieving chemoselectivity in hydrogenation can be challenging. The choice of catalyst, solvent, and reaction conditions are crucial.[9][10]
Troubleshooting Guide: Selective Hydrogenation
| Issue | Cause | Solution |
| Aromatic Ring Reduction | Harsh Reaction Conditions: High hydrogen pressure and temperature, along with a highly active catalyst, can lead to the hydrogenation of the benzene ring. | Milder Conditions: Use lower hydrogen pressure (e.g., 1-5 bar) and lower temperatures (e.g., 25-70°C).[9] Catalyst Choice: Platinum-based catalysts (like Pt/C or PtO₂) are generally more active for aromatic ring hydrogenation. Consider using a palladium-based catalyst (Pd/C), which often shows better selectivity for carbonyl reduction over aromatic ring reduction under milder conditions.[11] |
| Slow or Incomplete Reaction | Catalyst Poisoning or Inactivity: Impurities in the substrate or solvent can poison the catalyst. | Ensure the substrate and solvent are pure. Use a fresh, high-quality catalyst. |
| Solvent Effects | The solvent can influence the rate and selectivity of the reaction. | Studies have shown that the choice of solvent can impact the adsorption of the reactant onto the catalyst surface.[9][10] Experiment with different solvents (e.g., alkanes, alcohols) to optimize selectivity. |
Visualizing the Hydrogenation Pathways:
Caption: Possible products from the hydrogenation of 4-phenyl-2-butanone.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene with γ-Butyrolactone and Subsequent Reduction
This two-step procedure is adapted from literature methods and is suitable for laboratory-scale synthesis.[2]
Step 1: Synthesis of 4-Phenylbutanoic Acid
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add anhydrous aluminum chloride (50 g, 0.38 mol) and benzene (100 g, 1.28 mol).
-
Stir the mixture at 50°C for 10 minutes.
-
Slowly add γ-butyrolactone (21.5 g, 0.25 mol) to the mixture while maintaining the temperature at 50°C.
-
Continue stirring at this temperature for 1.5 hours.
-
Cool the reaction mixture and pour it into a mixture of concentrated hydrochloric acid (50 mL) and ice water (600 mL).
-
Separate the organic layer and remove the excess benzene by distillation under reduced pressure.
-
Transfer the residue into water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide solution.
-
Treat with activated carbon, filter, and then acidify the filtrate to pH 2 with 3 M hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain 4-phenylbutanoic acid.
Step 2: Reduction of 4-Phenylbutanoic Acid
-
In a four-necked flask, add sodium borohydride (3.4 g, 90 mmol) and anhydrous THF (50 mL).
-
Cool the mixture to 0-10°C and slowly add a solution of 4-phenylbutanoic acid (12.3 g, 75 mmol) in THF.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
At 35°C, add a solution of iodine (9.5 g, 37.5 mmol) in THF over approximately 2 hours.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Perform an appropriate aqueous workup and extract the product with ether.
-
Dry the combined organic layers, concentrate, and purify by distillation under reduced pressure to obtain this compound.
References
- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. Page loading... [wap.guidechem.com]
- 3. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 4. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Scale-Up of 4-Phenyl-1-Butanol Production
Welcome to the Technical Support Center for the scalable synthesis of 4-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe production of high-purity this compound.
Introduction to Synthetic Strategies
The industrial production of this compound primarily relies on a few key synthetic routes, each with its own set of advantages and challenges. The choice of method often depends on factors such as cost of raw materials, desired purity, and available equipment. The most common methods include:
-
Grignard Reaction: Involving the reaction of a phenylethylmagnesium halide with an appropriate electrophile.
-
Friedel-Crafts Reaction: Typically, the acylation or alkylation of benzene with a four-carbon synthon, such as γ-butyrolactone, followed by reduction.
-
Hydrogenation: The catalytic hydrogenation of precursors like γ-phenyl-γ-butyrolactone.
This guide will address the potential pitfalls and provide practical solutions for each of these routes during scale-up.
Troubleshooting Guide: Common Issues in this compound Synthesis
Scaling up chemical reactions from the laboratory bench to a pilot or industrial scale often presents a new set of challenges. The following table outlines common problems, their probable causes, and recommended solutions for the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard Reaction Fails to Initiate | - Inactive magnesium surface due to oxide layer.- Presence of moisture in glassware or solvents.[1] - Low reactivity of the alkyl halide. | - Activate magnesium by crushing it into a powder, rapid stirring, or using activating agents like 1,2-dibromoethane or a crystal of iodine.[2] - Ensure all glassware is flame-dried or oven-dried and solvents are anhydrous.[1] - Gentle warming can initiate the reaction, but be prepared for a vigorous exotherm.[3] |
| Low Yield in Grignard Reaction | - Wurtz coupling side reaction, forming biphenyl.[1] - Incomplete reaction. - Quenching of the Grignard reagent by moisture or acidic impurities. | - Slow, dropwise addition of the alkyl halide to minimize its concentration.[1] - Maintain a moderate reaction temperature to disfavor the coupling reaction.[1] - Ensure a strictly inert and anhydrous atmosphere (e.g., nitrogen or argon).[1] |
| Runaway Exotherm in Grignard Reaction | - Rapid addition of the alkyl halide. - Insufficient cooling capacity for the reactor size. | - Control the addition rate of the alkyl halide to manage heat generation.[4] - Ensure the cooling system is adequate for the scale of the reaction. - Use a refluxing solvent to help dissipate heat. |
| Low Yield in Friedel-Crafts Reaction | - Polysubstitution of the benzene ring.[5] - Carbocation rearrangement leading to undesired isomers.[6] - Deactivation of the catalyst. | - Use a large excess of benzene relative to the acylating/alkylating agent to favor mono-substitution.[5] - Consider Friedel-Crafts acylation followed by reduction to avoid carbocation rearrangements.[5] - Ensure the catalyst is anhydrous and of high purity. |
| Formation of α-Tetralone in Friedel-Crafts | - Intramolecular cyclization of the intermediate. | - Optimize reaction temperature and catalyst choice to favor the desired intermolecular reaction. |
| Catalyst Deactivation in Hydrogenation | - Poisoning by impurities in the substrate or solvent. - Sintering of the metal catalyst at high temperatures. - Coking or fouling of the catalyst surface. | - Purify the starting materials and solvents to remove potential catalyst poisons. - Operate at the lowest effective temperature to minimize sintering. - Consider catalyst regeneration protocols, if applicable. |
| Incomplete Hydrogenation | - Insufficient hydrogen pressure. - Inactive or insufficient catalyst. - Poor mass transfer of hydrogen. | - Increase hydrogen pressure within safe operational limits. - Increase catalyst loading or use a more active catalyst. - Improve agitation to enhance gas-liquid mass transfer. |
| Difficult Purification of this compound | - Presence of closely boiling impurities. - Formation of azeotropes. | - Utilize fractional distillation under reduced pressure. - Consider chromatographic purification methods for high-purity requirements. - Perform a thorough impurity profile analysis to identify problematic byproducts. |
Frequently Asked Questions (FAQs)
Grignard Reaction Route
Q1: My Grignard reaction is not starting. I've added the phenylethyl bromide to the magnesium turnings, but there's no sign of a reaction. What should I do?
A1: This is a common issue, often due to the passivating layer of magnesium oxide on the magnesium surface or trace moisture.[1] Here are a few troubleshooting steps:
-
Activation of Magnesium: Crush a few pieces of magnesium with a glass rod (carefully!) to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[2] The appearance of a brown color from the iodine that then fades upon warming is a good indicator of activation.
-
Ensure Anhydrous Conditions: Double-check that all your glassware was rigorously dried and that your solvent is anhydrous. Even a small amount of water can quench the reaction.[1]
-
Gentle Heating: Gently warm a small spot of the flask with a heat gun. Be prepared to cool the flask in an ice bath immediately once the reaction initiates, as it can be highly exothermic.[3]
Q2: I'm observing a significant amount of a high-boiling byproduct in my Grignard reaction. GC-MS suggests it's a biphenyl derivative. How can I minimize this?
A2: The formation of biphenyl is a known side reaction in Grignard preparations, arising from the coupling of the Grignard reagent with unreacted alkyl halide (Wurtz coupling).[1] To minimize this:
-
Slow Addition: Add the phenylethyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium over the coupling reaction.[1]
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, the reaction is exothermic and may need to be cooled to maintain a gentle reflux.[1]
-
Highly Activated Magnesium: Ensure the magnesium is well-activated to promote a fast reaction with the alkyl halide as it is added.
Friedel-Crafts Reaction Route
Q3: I'm attempting to synthesize a precursor to this compound via Friedel-Crafts alkylation of benzene with γ-butyrolactone, but I'm getting a low yield and a mixture of products. What's going wrong?
A3: Friedel-Crafts alkylations are prone to a couple of key issues that can lead to low yields and product mixtures:
-
Polysubstitution: The initial product, an alkylated benzene, is often more reactive than benzene itself, leading to further alkylation.[5] To circumvent this, use a large excess of benzene, which acts as both reactant and solvent, to statistically favor the mono-alkylation product.[5]
-
Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[6] A more reliable approach is to perform a Friedel-Crafts acylation, which is not prone to rearrangement, followed by a reduction of the resulting ketone to the desired alkyl group.[5]
Q4: How can I improve the selectivity of my Friedel-Crafts reaction to favor the desired product?
A4: Optimizing reaction conditions is key to improving selectivity:
-
Catalyst Choice and Loading: The type and amount of Lewis acid catalyst (e.g., AlCl₃) can significantly impact the reaction. Experiment with different catalysts and optimize the molar ratio to the reactants.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by reducing the rate of side reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction.
Hydrogenation Route
Q5: My hydrogenation of γ-phenyl-γ-butyrolactone is stalling before completion. What could be the issue?
A5: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in your starting material or solvent. Ensure high purity of all reagents. The catalyst may also have sintered or coked.
-
Insufficient Hydrogen: The hydrogen pressure may be too low, or the mass transfer of hydrogen to the catalyst surface may be inefficient. Increase the hydrogen pressure (within safe limits) and improve agitation.
-
Catalyst Loading: You may not be using enough catalyst for the scale of your reaction.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound (Laboratory Scale)
Materials:
-
Magnesium turnings
-
Phenylethyl bromide
-
Ethylene oxide (or other suitable electrophile)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Hydrochloric acid (for workup)
-
Saturated ammonium chloride solution
Procedure:
-
Preparation: Flame-dry all glassware under vacuum or oven-dry overnight. Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous ether to cover the magnesium. In the dropping funnel, prepare a solution of phenylethyl bromide in anhydrous ether.
-
Reaction: Add a small portion of the phenylethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated (bubbling, cloudiness), add the remaining phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Addition of Electrophile: After the Grignard reagent has formed (most of the magnesium is consumed), cool the reaction mixture in an ice bath. Slowly add a solution of ethylene oxide in anhydrous ether.
-
Workup: Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation and Reduction
Step 1: Friedel-Crafts Acylation
-
Setup: In a flask equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride and a solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Reaction: Slowly add a mixture of benzene and succinic anhydride to the cooled suspension.
-
Workup: After the reaction is complete, quench by pouring over ice and hydrochloric acid. Extract the product, 4-oxo-4-phenylbutanoic acid.
Step 2: Reduction (e.g., Wolff-Kishner Reduction)
-
Reaction: To the keto-acid from Step 1, add hydrazine hydrate and a base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.
-
Heating: Heat the mixture to drive off water and then reflux to effect the reduction.
-
Workup and Esterification: Acidify the reaction mixture to obtain 4-phenylbutanoic acid. This can then be esterified and reduced to this compound.
Visualization of Synthetic Pathways
Grignard Reaction Pathway
Caption: Grignard synthesis of this compound and a common side reaction.
Friedel-Crafts Acylation and Reduction Pathway
Caption: A multi-step synthesis of this compound via Friedel-Crafts acylation.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for monitoring the progress of the reaction and assessing the purity of the final product. A typical GC-MS analysis can identify and quantify this compound and its common impurities.[7]
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Varies with column and conditions | 150, 131, 104, 91, 77 |
| Phenylethyl bromide | Varies | 184, 186, 105, 77 |
| Biphenyl | Varies | 154, 77 |
| 4-Oxo-4-phenylbutanoic acid | Varies (may require derivatization) | Varies |
Safety Considerations
The scale-up of this compound synthesis involves handling hazardous materials and managing potentially energetic reactions. A thorough risk assessment should be conducted before any scale-up activities.
-
Grignard Reaction: Highly exothermic and requires strict control of temperature and reagent addition.[4] The solvents used (ether, THF) are highly flammable.
-
Friedel-Crafts Reaction: Involves corrosive Lewis acids (e.g., AlCl₃) and potentially hazardous solvents.
-
Hydrogenation: Involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts.
Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place.
References
Technical Support Center: Resolving Catalyst Deactivation in 4-Phenyl-1-Butanol Synthesis
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of 4-phenyl-1-butanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the catalytic synthesis of this important chemical intermediate.
The synthesis of this compound can be achieved through various routes, including the reduction of phenyl-substituted esters or acids, and the hydroformylation of allylbenzene followed by reduction.[1][2][3] A common and efficient method involves the catalytic hydrogenation of precursors like γ-butyrolactone in the presence of a Friedel-Crafts catalyst, followed by reduction, or the direct hydrogenation of compounds such as 4-phenylbutanoic acid or its esters.[1][3] Catalytic routes are favored for their efficiency and selectivity. However, a significant challenge in these processes is the deactivation of the catalyst, which can lead to decreased yield, slower reaction times, and increased production costs.
This guide will help you diagnose the root cause of catalyst deactivation and provide actionable steps for mitigation and regeneration.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
A decline in catalyst performance is a common issue in chemical synthesis. The first step in addressing this problem is to identify the underlying cause. The primary mechanisms of catalyst deactivation are poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active metal.[4][5][6][7]
Step 1: Initial Diagnosis of the Problem
| Symptom | Potential Cause | Recommended Action |
| Gradual loss of activity over several runs | Leaching of the active catalyst phase, gradual poisoning, or fouling. | Proceed to Step 2 to identify the specific cause. |
| Sudden and significant drop in activity | Strong catalyst poisoning. | Proceed to Step 2, focusing on identifying potential poisons. |
| Change in catalyst appearance (e.g., color change, clumping) | Sintering or significant fouling. | Proceed to Step 2, with an emphasis on catalyst characterization. |
| Inconsistent reaction times or results | Variable catalyst activity due to improper storage or handling. | Ensure the catalyst is stored under an inert atmosphere. Use a consistent catalyst pre-treatment procedure. |
Step 2: Identifying the Deactivation Mechanism
A systematic approach is crucial to pinpoint the exact cause of deactivation.
Caption: Workflow for troubleshooting catalyst deactivation.
Poisoning
Poisoning occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive.[4][5]
-
How to Identify:
-
Analysis of Reactants and Solvents: Use techniques like gas chromatography-mass spectrometry (GC-MS) to detect impurities such as sulfur or nitrogen-containing compounds in your starting materials (e.g., 4-phenylbutanoic acid, hydrogen source) and solvent.
-
Catalyst Analysis: Employ X-ray photoelectron spectroscopy (XPS) or elemental analysis to identify foreign elements on the catalyst surface.
-
-
Mitigation and Regeneration:
-
Purify Reactants: Utilize high-purity starting materials and solvents. Consider passing them through a purification column if necessary.
-
Chemical Washing: Carefully wash the catalyst with appropriate solvents or mild acidic/basic solutions to remove the poison. For instance, a deactivated palladium catalyst might be washed with a dilute acid or base to remove adsorbed species.[8]
-
Fouling (Coking)
Fouling is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[6][9] This is particularly relevant in reactions involving organic molecules at elevated temperatures.
-
How to Identify:
-
Thermogravimetric Analysis (TGA): A weight loss upon heating the catalyst in an oxidizing atmosphere can indicate the presence of coke.
-
Surface Area Analysis (BET): A significant decrease in the catalyst's surface area and pore volume compared to the fresh catalyst suggests pore blockage.[10]
-
-
Mitigation and Regeneration:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.[11]
-
Calcination: A common regeneration method is to burn off the coke in a controlled manner by heating the catalyst in a stream of air or a mixture of an inert gas and oxygen.[8][12][13] Care must be taken to control the temperature to avoid sintering.
-
Thermal Degradation (Sintering)
Sintering is the agglomeration of small metal particles into larger ones at high temperatures, leading to a decrease in the active surface area.[9][11][14]
-
How to Identify:
-
Transmission Electron Microscopy (TEM): Comparing TEM images of the fresh and used catalyst will reveal any increase in particle size.
-
X-ray Diffraction (XRD): An increase in the crystallite size, calculated from the broadening of diffraction peaks, indicates sintering.[10]
-
-
Mitigation and Regeneration:
-
Control Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Use a Thermally Stable Support: Select a support material that interacts strongly with the metal particles to prevent their migration.
-
Redispersion: In some cases, sintered catalysts can be regenerated by chemical treatment to redisperse the metal particles. This often involves treating the catalyst with an oxidizing agent followed by reduction.
-
Leaching
Leaching is the dissolution of the active metal from the support into the reaction medium.[15] This is more common in liquid-phase reactions.[15]
-
How to Identify:
-
Analysis of the Reaction Mixture: Use inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) to detect the presence of the catalyst's metallic components in the filtrate after the reaction.
-
-
Mitigation and Regeneration:
-
Stronger Metal-Support Interaction: Choose a support that strongly anchors the active metal.
-
Solvent Selection: Use a solvent that minimizes the solubility of the active metal species.
-
Catalyst Recovery: If some leaching is unavoidable, consider methods to recover the leached metal from the reaction mixture.[16][17][18]
-
Frequently Asked Questions (FAQs)
Q1: My palladium on carbon (Pd/C) catalyst shows a significant drop in activity after the first run in the hydrogenation of 4-phenylbutanoic acid. What is the likely cause?
A1: A sudden drop in activity often points to strong catalyst poisoning. The carboxylic acid starting material or impurities within it could be adsorbing strongly to the palladium surface. Another possibility is the presence of sulfur-containing impurities in the starting material or solvent, which are known potent poisons for palladium catalysts.[5]
Troubleshooting Steps:
-
Analyze Starting Materials: Check the purity of your 4-phenylbutanoic acid and solvent for contaminants.
-
Purify Reactants: If impurities are found, purify the starting material by recrystallization or chromatography.
-
Catalyst Regeneration: Attempt a gentle chemical wash of the catalyst. For example, washing with a dilute solution of sodium carbonate followed by water and then a solvent like ethanol, and finally drying under vacuum, may remove acidic poisons.
Q2: I am using a supported ruthenium (Ru) catalyst for the hydrogenation of an ester precursor to this compound. The activity decreases gradually over several cycles. What should I investigate?
A2: Gradual deactivation in this system could be due to several factors. The most likely are fouling by oligomeric byproducts, slow poisoning from trace impurities, or leaching of the ruthenium into the reaction medium. Sintering is also a possibility if the reaction is run at high temperatures.[19][20]
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Use BET analysis to check for a decrease in surface area (indicating fouling) and TEM to look for an increase in particle size (indicating sintering).
-
Analyze the Reaction Filtrate: Use ICP-MS to determine if ruthenium is leaching from the support.
-
Regeneration: If fouling is suspected, a controlled calcination to burn off organic residues could restore activity. If leaching is the issue, exploring a different support material or catalyst preparation method to enhance metal-support interaction may be necessary.
Q3: Can I regenerate a sintered catalyst?
A3: Regenerating a sintered catalyst is challenging but sometimes possible through a process called redispersion. This typically involves an oxidation step to convert the metal particles to metal oxides, followed by a reduction step. The conditions for this process are highly specific to the catalyst system and must be carefully optimized to avoid further damage. For example, a sintered palladium catalyst might be treated with air or oxygen at a controlled temperature, followed by reduction with hydrogen.[14]
Detailed Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a 4-Phenyl Precursor
-
Catalyst Preparation: In a hydrogenation vessel, suspend the desired amount of catalyst (e.g., 5-10 wt% Pd/C) in the reaction solvent (e.g., ethanol, ethyl acetate).
-
System Purge: Seal the reaction vessel. To ensure an inert atmosphere, purge the system by pressurizing with nitrogen or argon and then venting. Repeat this process three times. Follow this with three cycles of pressurizing with hydrogen and venting.
-
Reactant Addition: Dissolve the 4-phenyl precursor (e.g., 4-phenylbutanoic acid or its ester) in the reaction solvent and add it to the hydrogenation vessel.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure and heat the mixture to the target temperature with vigorous stirring. Monitor the reaction progress by techniques such as TLC, GC, or by hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be processed to isolate the this compound.
Protocol 2: Regeneration of a Fouled Palladium Catalyst by Calcination
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it with a suitable solvent (e.g., ethanol) to remove any residual reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst to a specific temperature (e.g., 300-400 °C) under a slow flow of air or a mixture of nitrogen and a small percentage of oxygen. The exact temperature and gas composition should be optimized to avoid sintering.[13]
-
Reduction: After the calcination is complete, cool the catalyst under a flow of nitrogen. Before reuse, the catalyst will likely need to be re-reduced by heating under a flow of hydrogen.
Caption: General workflow for catalyst regeneration.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. ss-pub.org [ss-pub.org]
- 9. cup.edu.cn [cup.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analytical Strategies for Identifying Unknown Impurities in 4-Phenyl-1-Butanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and characterizing unknown impurities in 4-phenyl-1-butanol. As a key starting material and intermediate in the synthesis of various pharmaceuticals, ensuring the purity of this compound is critical for the safety and efficacy of the final drug product.[1] This document is structured in a practical question-and-answer format, combining troubleshooting advice with detailed experimental protocols to address challenges encountered during impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can be broadly categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[2][3]
-
Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API).
-
Synthesis-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials (e.g., benzene, γ-butyrolactone), intermediates (e.g., 4-phenylbutanoic acid), and by-products from side reactions.[4][5] For instance, a patent for one synthesis route identifies specific impurities by their relative retention times in a gas chromatography (GC) analysis.[6]
-
Degradation Products: These form during storage or handling due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[7][8] Forced degradation studies are essential to predict and identify these potential degradants.[9]
-
-
Inorganic Impurities: These can originate from manufacturing equipment or catalysts used in the synthesis, such as heavy metals or other elemental impurities.[3][10]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed can remain in the final product.[3][10]
Q2: Why is the identification and characterization of impurities so critical?
The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[11] Unidentified impurities may have toxicological properties, including potential mutagenicity or carcinogenicity, posing a direct risk to patient health.[2][3] Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate strict control over impurities.[10][12] Any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized to assess its potential impact.[11] This process, known as impurity profiling, is a non-negotiable part of the drug development and approval process.[4][13]
Impurity Identification Workflow
A systematic approach is crucial for the successful identification of unknown impurities. The following workflow outlines the logical progression from detection to structural confirmation.
Caption: A typical workflow for identifying unknown pharmaceutical impurities.
Troubleshooting Guide: Common Experimental Issues
Chromatography (HPLC & GC)
Q: My HPLC chromatogram shows poor separation between the main this compound peak and a nearby impurity. How can I improve the resolution?
A: Improving chromatographic resolution requires a systematic approach to method development.
-
Adjust Mobile Phase Strength: For reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases retention time and can improve the separation between closely eluting peaks.
-
Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.
-
Modify pH: If the impurity has acidic or basic functional groups, adjusting the pH of the aqueous mobile phase can change its ionization state and retention time, significantly impacting resolution.
-
Select a Different Column: Use a column with a different stationary phase (e.g., from C18 to Phenyl or Cyano) to introduce different separation mechanisms. A longer column or one with a smaller particle size (as in UHPLC) will also increase efficiency and resolution.[13][14]
-
Optimize Temperature: Varying the column temperature affects mobile phase viscosity and mass transfer, which can fine-tune selectivity and improve peak shape.
Q: I suspect a non-volatile impurity is present, but it doesn't appear on my GC-MS analysis. Which technique should I use?
A: Gas Chromatography (GC) is suitable only for volatile or semi-volatile compounds.[15] For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[16][17] These impurities could be salts, highly polar molecules, or degradation products with higher molecular weights.
-
Action: Develop an LC-MS compatible method. This often means replacing non-volatile buffers like phosphate with volatile alternatives such as formic acid, acetic acid, or ammonium formate/acetate.[18][19] High-resolution mass spectrometry (HRMS) coupled with LC, such as Q-TOF or Orbitrap systems, is particularly powerful for determining the elemental composition of the unknown impurity.[18][20]
Spectroscopy (MS & NMR)
Q: My LC-MS analysis provided a molecular weight, but the MS/MS fragmentation is not providing a clear structure. What are my next steps?
A: When mass spectrometry data is insufficient for definitive identification, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy, which is the gold standard for structural elucidation.[1][21]
-
Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the unknown impurity with high purity.[1]
-
NMR Analysis: Acquire a suite of NMR experiments:
-
1D NMR: ¹H NMR provides information on the types and number of protons, while ¹³C NMR identifies the different carbon environments.[22][23]
-
2D NMR: These experiments reveal connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows coupling between adjacent protons (¹H-¹H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[21][24]
-
-
-
Structure Proposal: Combine the molecular formula from HRMS with the connectivity information from NMR to propose a definitive structure.
Q: Can Fourier-Transform Infrared Spectroscopy (FTIR) help identify an unknown impurity?
A: Yes, FTIR is a valuable, rapid technique for identifying the functional groups present in a molecule.[25] While it doesn't provide the detailed structural map that NMR does, it can quickly confirm the presence or absence of key groups. For an impurity in this compound, you would look for characteristic absorptions:
-
O-H stretch (alcohol): A broad peak around 3300-3400 cm⁻¹. Its absence might suggest the impurity is not an alcohol.
-
C-H stretch (aromatic vs. aliphatic): Peaks just above 3000 cm⁻¹ indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ indicate aliphatic C-H bonds.
-
C=O stretch (carbonyl): A strong, sharp peak around 1650-1750 cm⁻¹ would indicate an aldehyde, ketone, or carboxylic acid impurity, which could be a process intermediate or degradation product.
-
C-O stretch (alcohol/ether): A peak in the 1000-1200 cm⁻¹ region.[26][27]
Comparing the impurity's spectrum to that of pure this compound can quickly highlight structural differences.
Experimental Protocols
Protocol 1: GC-MS for Volatile Impurity and Residual Solvent Screening
This protocol is designed for the general screening of volatile and semi-volatile impurities in this compound.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or Q-TOF system).[28][29]
-
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides good separation for a wide range of analytes.[28] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading from the main component. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A broad temperature range to elute both highly volatile (solvents) and less volatile impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching (e.g., NIST).[16] |
| Mass Range | m/z 35-500 | Covers the expected mass range of common solvents and synthesis by-products. |
-
Data Analysis: Process the chromatogram to identify all peaks other than the solvent and the main this compound peak. Use the NIST mass spectral library to tentatively identify peaks based on their fragmentation patterns.[16]
Protocol 2: Forced Degradation Study Design
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[8][30] The goal is to achieve 5-20% degradation of the parent compound.[31]
-
Prepare Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the solutions to the following conditions, analyzing samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
| Stress Condition | Typical Reagents/Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | To identify products susceptible to acid-catalyzed degradation.[7] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | To identify products susceptible to base-catalyzed degradation.[7] |
| Oxidation | 3% H₂O₂, Room Temperature | To identify oxidation products.[7] |
| Thermal | 80 °C (in solution and as solid) | To assess heat stability.[7] |
| Photolytic | Expose to UV/Vis light (ICH Q1B options) | To assess light sensitivity.[9] |
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV method. A diode-array detector (DAD) is useful for checking peak purity.
-
Mass Balance: Ensure the sum of the assay of the main peak and all impurity peaks is close to 100% to confirm that all major degradants are being detected.[9][31]
Caption: Decision logic for a forced degradation study.
References
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 12. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 15. peakscientific.com [peakscientific.com]
- 16. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. hpst.cz [hpst.cz]
- 19. contractpharma.com [contractpharma.com]
- 20. pharmtech.com [pharmtech.com]
- 21. veeprho.com [veeprho.com]
- 22. jchps.com [jchps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. synthinkchemicals.com [synthinkchemicals.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. shimadzu.com [shimadzu.com]
- 30. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 31. sgs.com [sgs.com]
Technical Support Center: Strategies for Enhancing Stereoselectivity in the Synthesis of 4-Phenyl-1-Butanol Derivatives
Welcome to the technical support center for the stereoselective synthesis of 4-phenyl-1-butanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Chiral this compound and its derivatives are crucial building blocks in the pharmaceutical industry, and achieving high stereoselectivity is often a critical challenge.[1][2] This document provides in-depth, field-proven insights to address common issues encountered during these syntheses.
I. Conceptual Overview: The Challenge of Stereocontrol
The asymmetric synthesis of chiral alcohols, such as this compound derivatives, from prochiral ketones is a fundamental transformation in organic chemistry.[2][3] The core challenge lies in controlling the approach of a nucleophile or hydride source to one of the two enantiotopic faces of the carbonyl group.[4] This control is dictated by the subtle energy differences between the two diastereomeric transition states, which ultimately determines the enantiomeric excess (ee) of the product.[4] Various strategies, including the use of chiral catalysts, auxiliaries, and biocatalysis, have been developed to influence this outcome.[5]
II. Troubleshooting Guide: Addressing Low Stereoselectivity
This section is structured in a question-and-answer format to directly address specific problems you might encounter in the lab.
Question 1: My asymmetric reduction of a 4-phenylbutanone derivative is resulting in low enantiomeric excess (ee). What are the most likely causes and how can I improve it?
Answer:
Low enantiomeric excess is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
A. Catalyst and Ligand Selection:
The choice of catalyst is paramount in achieving high stereoselectivity.[6] For the reduction of ketones, several classes of catalysts are widely used:
-
Transition Metal Catalysts: Ruthenium, rhodium, and iridium complexes with chiral ligands are highly effective for asymmetric hydrogenation and transfer hydrogenation.[7] If you are observing low ee, consider screening a panel of chiral ligands with different electronic and steric properties.
-
Organocatalysts: Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) are well-known for the asymmetric reduction of ketones with borane reagents.[3][7] Other organocatalysts, such as those based on BINOL, thiourea-amines, and phosphoric acids, have also shown great promise.[3]
-
Biocatalysts: Enzymes, particularly ketoreductases (KREDs), can offer exceptional enantioselectivity under mild conditions.[8][9] Plant-based biocatalysts have also been explored for the asymmetric reduction of ketones to chiral alcohols with high success.[1][2]
Troubleshooting Workflow for Catalyst Selection:
Caption: Troubleshooting workflow for low stereoselectivity.
B. Reaction Parameters:
Even with the optimal catalyst, reaction conditions play a crucial role in determining the stereochemical outcome.
-
Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the small difference in activation energy between the two diastereomeric transition states becomes more significant at lower temperatures.[10] However, this is not always the case, and a temperature screening study is highly recommended.[11][12]
-
Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[11][13][14] A solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH2Cl2), and sometimes polar protic solvents is advisable.
-
Concentration and Catalyst Loading: High concentrations of the catalyst can sometimes lead to the formation of less selective aggregates. Conversely, very low catalyst loading might allow a non-selective background reaction to become more prominent.[10] Optimizing the catalyst loading is therefore a critical step.
Data Summary: Impact of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Higher ee | Rationale | Exceptions/Considerations |
| Temperature | Lower | Magnifies the free energy difference (ΔΔG‡) between diastereomeric transition states.[10] | Some reactions show an "inversion temperature" where the selectivity changes.[11] |
| Solvent | Varies | Influences the stability and geometry of the catalyst-substrate complex and transition states.[13][14] | A comprehensive screen is necessary as the optimal solvent is highly system-dependent. |
| Catalyst Loading | Optimal Range | Balances catalytic activity with minimizing aggregation and background reactions.[10] | The optimal loading can vary significantly between different catalytic systems. |
Question 2: I am using a chiral auxiliary to direct the stereoselective addition of a nucleophile to a carbonyl group, but the diastereoselectivity is poor. How can I improve this?
Answer:
Chiral auxiliaries are a powerful tool for stereocontrol, but their effectiveness depends on several factors.[15][16]
-
Auxiliary Design: The steric and electronic properties of the chiral auxiliary are critical for inducing facial selectivity.[] Evans' oxazolidinones and their derivatives are a well-established class of auxiliaries that often provide high levels of stereocontrol.[16][] If you are using a less common auxiliary, it may be worth exploring more established options.
-
Chelation Control: For many reactions involving chiral auxiliaries, chelation of a metal cation between the auxiliary and the carbonyl oxygen of the substrate is key to locking the conformation and directing the nucleophilic attack. The choice of Lewis acid or metal salt is therefore crucial.
-
Solvent Effects: The solvent can influence the chelation equilibrium and the overall conformation of the substrate-auxiliary conjugate.[15] For instance, in some cases, changing the solvent can even reverse the diastereoselectivity.[15]
Experimental Protocol: General Procedure for Chiral Auxiliary-Mediated Aldol Reaction
-
Acylation of the Chiral Auxiliary: To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., CH2Cl2) at 0 °C, add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride.
-
Enolate Formation: Cool the solution of the N-acylated auxiliary to -78 °C and add a Lewis acid (e.g., TiCl4) or a borane reagent (e.g., 9-BBN-OTf) followed by a hindered base (e.g., diisopropylethylamine) to generate the corresponding enolate.
-
Aldol Addition: Add the aldehyde substrate to the enolate solution at -78 °C and stir for the appropriate time.
-
Workup and Auxiliary Cleavage: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). The chiral auxiliary can then be cleaved under mild conditions (e.g., LiOH/H2O2) to afford the chiral alcohol.
Question 3: My biocatalytic reduction is slow and gives a low enantiomeric excess. What can I do?
Answer:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[8][9] However, optimizing these reactions requires a different approach.
-
Enzyme Selection: Not all ketoreductases (KREDs) will be effective for a given substrate. Screening a panel of KREDs with different substrate specificities is the first and most critical step.
-
Cofactor Regeneration: Most KREDs require a nicotinamide cofactor (NADH or NADPH). For a catalytic process, this cofactor must be regenerated in situ. Common methods include using a sacrificial alcohol (e.g., isopropanol) and a secondary dehydrogenase, or using a glucose/glucose dehydrogenase system.
-
Reaction Medium: The pH, buffer composition, and presence of co-solvents can significantly impact enzyme activity and stability. A systematic optimization of these parameters is often necessary.
-
Substrate and Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, leading to a decrease in reaction rate and potentially lower enantioselectivity. Running the reaction at lower substrate concentrations or using a fed-batch approach can mitigate these effects.
III. Frequently Asked Questions (FAQs)
Q1: Can the order of reagent addition impact the stereoselectivity of my reaction?
A1: Absolutely. In many catalytic reactions, pre-formation of the active catalyst by stirring the metal precursor and the chiral ligand together before adding the substrate is crucial for achieving high enantioselectivity.[10] This ensures that the desired chiral catalyst is the predominant species in the reaction mixture.
Q2: I am observing a reversal of enantioselectivity at different temperatures. Why is this happening?
A2: This phenomenon, known as a non-linear Eyring relationship, can occur when there is a change in the dominant reaction mechanism or the nature of the catalyst-substrate complex at different temperatures.[11][12] It is also possible that at higher temperatures, a non-catalyzed, non-selective background reaction becomes more significant.[14]
Q3: How can I be sure that my analytical method for determining enantiomeric excess is accurate?
A3: It is essential to validate your analytical method, which is typically chiral HPLC or GC. This involves running a racemic standard of your product to ensure that you can achieve baseline separation of the two enantiomers. The peak areas should be equal for the racemic sample.
Q4: Are there any "green" or more sustainable approaches to enhancing stereoselectivity?
A4: Yes, several strategies align with the principles of green chemistry. Biocatalysis, using enzymes in aqueous media, is an excellent example.[8][9] The use of organocatalysts, which are typically metal-free, is another approach.[3][4] Additionally, developing catalytic systems that operate efficiently in greener solvents or under solvent-free conditions is an active area of research.
Q5: What is the role of a chiral auxiliary and how does it differ from a chiral catalyst?
A5: A chiral auxiliary is a chiral molecule that is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[15][16] After the reaction, the auxiliary is removed. A chiral catalyst, on the other hand, is a chiral substance that accelerates a chemical reaction without being consumed and is used in sub-stoichiometric amounts.[6]
Visualizing the Strategies:
Caption: Overview of major strategies for stereoselective synthesis.
IV. References
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. J Ind Microbiol Biotechnol. 2008 Sep;35(9):1047-51. --INVALID-LINK--
-
Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications. 11
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology. 2
-
Enantioselective reduction of ketones. Wikipedia. 18
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. 3
-
HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research. 6
-
Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences. 19
-
Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. ElectronicsAndBooks. --INVALID-LINK--
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. 13
-
Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. 12
-
Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem. 10
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. 14
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. 15
-
Advanced Chiral Auxiliary Synthesis. BOC Sciences.
-
Chiral auxiliary. Wikipedia. 16
-
Chiral Auxiliary Controlled Asymmetric Synthesis of Tertiary Alcohols. Thieme Connect. 20
-
Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. 8
-
Enzymatic strategies for asymmetric synthesis. PubMed Central. 9
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. 5
-
Technical Support Center: Controlling Stereoselectivity in Reactions of Chiral Diborane(4). Benchchem. 21
-
Enantioselective synthesis. Wikipedia. 4
-
Chiral Auxiliaries. Sigma-Aldrich. --INVALID-LINK--
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. ias.ac.in [ias.ac.in]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 4-Phenyl-1-Butanol: A Guide for Researchers
Introduction
4-Phenyl-1-butanol is a valuable chemical intermediate widely utilized in the pharmaceutical, fragrance, and dye industries.[1] Its applications include the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation for cancer therapy, and as a reagent in the preparation of substituted pyrrolidine-2-carboxylic acids for treating AT2 receptor function-associated diseases.[2][3] The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost, safety, and scalability. This guide provides a comparative analysis of prominent synthesis routes for this compound, offering in-depth technical insights and experimental protocols to aid researchers in making informed decisions.
Route 1: Grignard Reaction of Benzyl Halide with Ethylene Oxide
This classical organometallic approach involves the reaction of a benzylmagnesium halide (Grignard reagent) with ethylene oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by acidic workup, yields this compound.
Reaction Scheme & Mechanism
The reaction proceeds via the nucleophilic opening of the ethylene oxide ring by the benzyl Grignard reagent. The benzyl group attacks one of the carbon atoms of the epoxide, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation during aqueous workup yields the final product.
Experimental Protocol
-
Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Benzyl chloride is added dropwise to initiate the Grignard reagent formation. The reaction is typically exothermic and may require initial heating to start.
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added slowly, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Causality and In-Field Insights
The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[4] The slow addition of ethylene oxide at low temperatures is essential to control the exothermic reaction and prevent unwanted side reactions, such as the polymerization of ethylene oxide. While effective, this method's scalability can be challenging due to the handling of highly reactive Grignard reagents and gaseous ethylene oxide.[1]
Route 2: Reduction of 4-Phenylbutanoic Acid or its Esters
This route involves the reduction of a carboxylic acid or its corresponding ester. Several reducing agents can be employed, each with its own advantages and limitations.
Sub-Route 2a: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.
-
Mechanism: The reaction involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon. For carboxylic acids, the initial reaction is an acid-base reaction to form a lithium carboxylate, which is then reduced.
-
Protocol: 4-Phenylbutanoic acid or its ester is dissolved in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The solution is added dropwise to a suspension of LiAlH₄ in the same solvent at 0°C. The reaction is then stirred at room temperature until completion, followed by a careful workup procedure (e.g., Fieser workup) to quench the excess LiAlH₄ and hydrolyze the aluminum salts.
-
Insights: While highly effective, LiAlH₄ is expensive and pyrophoric, requiring stringent safety precautions.[5] This makes it less suitable for large-scale industrial production.
Sub-Route 2b: Reduction with Sodium Borohydride (NaBH₄) and Iodine
This system provides a milder and safer alternative to LiAlH₄ for the reduction of carboxylic acids.
-
Mechanism: Sodium borohydride in the presence of iodine generates diborane in situ, which is the active reducing agent for the carboxylic acid.
-
Protocol: To a solution of 4-phenylbutanoic acid in anhydrous THF, sodium borohydride is added. A solution of iodine in THF is then added dropwise at 35°C.[6] The reaction is quenched with hydrochloric acid, and the product is extracted.
-
Insights: This method avoids the hazards associated with LiAlH₄. The overall yield for this two-step process (including the formation of 4-phenylbutanoic acid) is reported to be around 67%.[6]
Sub-Route 2c: Bouveault-Blanc Reduction
This classic method uses metallic sodium in an alcohol solvent (typically ethanol) to reduce esters.[7][8][9]
-
Mechanism: The reaction proceeds through a single-electron transfer from sodium to the carbonyl group of the ester, forming a radical anion.[8][10][11] Protonation by the alcohol solvent and further reduction steps lead to the primary alcohol.
-
Protocol: Ethyl 4-phenylbutanoate is dissolved in absolute ethanol. Small pieces of sodium metal are added portion-wise while the reaction is refluxing. After all the sodium has reacted, the mixture is cooled, and water is added to hydrolyze the sodium alkoxides. The product is then extracted.
-
Insights: This is a cost-effective alternative to hydride-based reductions, making it attractive for industrial applications.[7][8][11] However, it requires careful handling of metallic sodium and large volumes of solvent. The reaction is also sensitive to moisture.[9]
Sub-Route 2d: Catalytic Hydrogenation
Esters can be reduced to alcohols via catalytic hydrogenation under high pressure and temperature using catalysts like copper chromite.
-
Mechanism: The ester is hydrogenated on the surface of the catalyst, leading to the cleavage of the C-O bond and the formation of two alcohols.
-
Protocol: Ethyl 4-phenylbutanoate and a copper chromite catalyst are placed in a high-pressure autoclave. The system is purged with hydrogen gas, and the reaction is carried out at elevated temperature and pressure.
-
Insights: This method is suitable for large-scale industrial synthesis. However, it requires specialized high-pressure equipment and the catalyst can be toxic.
Route 3: Friedel-Crafts Acylation of Benzene with Succinic Anhydride and Subsequent Reductions
This multi-step synthesis starts with the Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropanoic acid.[5][6] This intermediate then undergoes a series of reductions to yield this compound.
Reaction Scheme & Mechanism
The initial Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃), attacks the benzene ring.[12] The resulting keto-acid can then be reduced in two steps: a Clemmensen or Wolff-Kishner reduction to convert the ketone to a methylene group, followed by the reduction of the carboxylic acid to the alcohol.
Experimental Protocol
-
Friedel-Crafts Acylation: Benzene and anhydrous aluminum chloride are stirred, and succinic anhydride is added portion-wise. The reaction is heated, and after completion, it is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated 3-benzoylpropanoic acid is filtered and purified.[6]
-
Wolff-Kishner Reduction: The 3-benzoylpropanoic acid is heated with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol to yield 4-phenylbutanoic acid.[6]
-
Reduction of Carboxylic Acid: The resulting 4-phenylbutanoic acid is then reduced to this compound using one of the methods described in Route 2 (e.g., NaBH₄/I₂).[6]
Causality and In-Field Insights
This route utilizes readily available and inexpensive starting materials.[13] However, it is a multi-step process, which can lower the overall yield. The traditional Clemmensen reduction (using zinc-mercury amalgam and HCl) involves toxic mercury, making the Wolff-Kishner reduction a more environmentally friendly option. A reported overall yield for this route is over 35%.[5]
Route 4: Synthesis from Tetrahydrofuran and Benzene
A novel and environmentally friendly approach involves the reaction of tetrahydrofuran (THF) with an acyl chloride, followed by a Friedel-Crafts alkylation with benzene.[1]
Reaction Scheme & Mechanism
THF is first opened by an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form a 4-chlorobutyl ester.[1] This intermediate then undergoes a Friedel-Crafts alkylation with benzene, catalyzed by aluminum trichloride, to give a 4-phenylbutyl ester. Finally, hydrolysis of the ester yields this compound.[1]
Experimental Protocol
-
Ring Opening of THF: Acetyl chloride is added to a mixture of THF and zinc chloride at a controlled temperature (below 30°C) to produce 4-chlorobutyl acetate.[2]
-
Friedel-Crafts Alkylation: The crude 4-chlorobutyl acetate is reacted with benzene in the presence of aluminum trichloride at 0-20°C.[1]
-
Hydrolysis: The resulting 4-phenylbutyl acetate is hydrolyzed using a solution of sodium hydroxide in methanol to give this compound.[1][2]
Causality and In-Field Insights
This process is advantageous due to its use of readily available and low-cost raw materials.[1] It is described as a "green" and safe process with a reported overall yield of around 70%.[2] The reaction conditions are relatively mild, and it avoids the use of highly reactive and hazardous reagents like Grignard reagents or LiAlH₄.[1]
Comparative Analysis
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Route 1: Grignard Reaction | Benzyl halide, Ethylene oxide | Mg, Ethylene oxide | Moderate | Direct, one-pot synthesis | Use of hazardous Grignard reagent and gaseous ethylene oxide, moisture sensitive |
| Route 2a: LiAlH₄ Reduction | 4-Phenylbutanoic acid/ester | LiAlH₄ | High | High yield, versatile | Expensive, pyrophoric, requires strict safety measures |
| Route 2b: NaBH₄/I₂ Reduction | 4-Phenylbutanoic acid | NaBH₄, I₂ | Good (e.g., 81.6% for the reduction step)[6] | Safer than LiAlH₄ | Multi-step if starting from benzene |
| Route 2c: Bouveault-Blanc | 4-Phenylbutanoate ester | Na, Ethanol | Good to Excellent[7] | Inexpensive, suitable for industrial scale | Requires careful handling of sodium, large solvent volumes |
| Route 3: Friedel-Crafts Acylation | Benzene, Succinic anhydride | AlCl₃, Hydrazine hydrate | >35% (overall)[5] | Inexpensive starting materials | Multi-step process, potentially low overall yield |
| Route 4: From THF and Benzene | Tetrahydrofuran, Benzene | Acyl chloride, ZnCl₂, AlCl₃ | ~70% (overall)[2] | "Green," safe, low-cost raw materials, good yield | Multi-step process |
Visualization of Synthesis Pathways
Caption: Overview of the main synthetic pathways to this compound.
Conclusion and Recommendations
The optimal synthesis route for this compound is highly dependent on the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis requiring high yields and purity , the reduction of 4-phenylbutanoic acid or its ester with LiAlH₄ or the NaBH₄/I₂ system is highly effective, with the latter being a safer option.
-
For industrial-scale production where cost is a major driver , the Bouveault-Blanc reduction or the novel synthesis from THF and benzene are compelling choices. The route from THF, in particular, offers a good balance of yield, safety, and cost-effectiveness.
-
The Grignard route , while direct, presents significant handling challenges that may not be ideal for all settings.
-
The Friedel-Crafts acylation route , although starting from basic materials, is less efficient due to its multiple steps.
Ultimately, a thorough evaluation of safety protocols, equipment availability, raw material costs, and desired product specifications should guide the final decision.
References
- 1. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 3. 4-苯基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [guidechem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 10. Bouveault-Blanc Reduction (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Bouveault-Blanc Reduction [organic-chemistry.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Phenyl-1-Butanol Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-phenyl-1-butanol is critical. Whether it is being monitored as a process impurity, a starting material, or a metabolite, a robust and reliable analytical method is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods is not arbitrary; it is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. This guide will delve into the causality behind the experimental choices for each technique, provide detailed, field-proven protocols, and present a transparent comparison based on established validation parameters. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]
The Crucial Role of Method Validation
Before delving into the specific methods, it is essential to understand the principle of analytical method validation. Validation is the documented evidence that a method is fit for its intended purpose.[2] It ensures that the data generated is accurate, reliable, and reproducible. The key validation parameters we will consider for both HPLC and GC-MS are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[2] |
| Typical Stationary Phase | C18 or Phenyl-Hexyl column for reversed-phase separation.[3][4] | DB-1701 or similar mid-polar capillary column.[5] |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures.[6][7] | High-purity Helium or Hydrogen. |
| Detection | UV-Vis Detector (typically at ~210-220 nm for the phenyl group). | Mass Spectrometer (offering high selectivity and structural information). |
| Sample Preparation | Simple dissolution in a suitable solvent, followed by filtration.[3][8] | Can be a simple dilution, but may require extraction for complex matrices.[6][9] |
| Derivatization | Generally not required for this compound. | May be beneficial to improve volatility and peak shape, but not always necessary. |
| Sensitivity | Good, with LOQs typically in the low µg/mL range.[6] | Excellent, with LOQs often in the ng/mL (ppm) range, especially with selected ion monitoring (SIM).[5] |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, as the mass spectrometer provides a second dimension of separation and identification based on mass fragmentation patterns.[2] |
| Throughput | Can be high with modern UPLC/UHPLC systems. | Can be lower due to longer run times for complex separations. |
| Cost (Instrument) | Generally lower than GC-MS. | Higher initial investment. |
| Best Suited For | Routine quality control, purity assessments, and assays where high sensitivity is not the primary requirement. | Trace-level impurity analysis, identification of unknown impurities, and analyses requiring high specificity. |
In-Depth Technical Guide: Methodologies and Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Rationale for Method Design:
A reversed-phase HPLC method is a logical starting point for the analysis of this compound due to its moderate polarity and the presence of a UV-absorbing phenyl group.[10] A C18 column is chosen for its versatility and robust hydrophobic interactions with the analyte.[10] The mobile phase, a mixture of acetonitrile and water, allows for the elution of this compound with good peak shape and a reasonable retention time.[6][7] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase can help to sharpen peaks by suppressing the ionization of any free silanol groups on the stationary phase.[7]
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for this compound quantification by RP-HPLC.
Detailed Experimental Protocol:
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing a suitable amount, dissolving it in acetonitrile, and diluting it with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[7]
-
-
Method Validation (as per ICH Q2(R1) guidelines): [1][3]
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Expected Performance of the HPLC Method:
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Design:
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, offering unparalleled sensitivity and selectivity.[2] this compound is sufficiently volatile for GC analysis. A mid-polar capillary column, such as a DB-1701, is a good choice as it provides a good balance of interactions for separating a range of analytes.[5] The mass spectrometer detector provides a definitive identification of the analyte based on its unique mass spectrum, and when operated in Selected Ion Monitoring (SIM) mode, it can achieve exceptionally low detection limits.[5] This is particularly advantageous when quantifying trace-level impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Detailed Experimental Protocol:
-
Chromatographic System:
-
GC-MS system with a capillary column.
-
Column: DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 91, 104, 132).
-
-
Preparation of Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Internal Standard (IS) Stock Solution: Prepare a solution of a suitable internal standard (e.g., 4-chlorobenzyl alcohol) at a concentration of 100 µg/mL in the chosen solvent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution and adding a fixed amount of the internal standard to each.
-
Sample Solution: Prepare the sample by accurately weighing a suitable amount, dissolving it in the chosen solvent, adding the same fixed amount of internal standard, and diluting to a final volume.
-
-
Method Validation (as per ICH Q2(R1) guidelines): [1][2][3]
-
Specificity: Analyze a blank solvent, a placebo matrix, and a spiked sample to ensure no interfering peaks at the retention time and m/z values of this compound and the internal standard.
-
Linearity: Inject the calibration standards in triplicate. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration ratio. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking known amounts of this compound into a placebo or sample matrix at three different concentration levels. The recovery should be within an acceptable range (e.g., 90-110%).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample. The RSD should be ≤ 10% (as lower concentrations are often measured).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within an acceptable range.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Expected Performance of the GC-MS Method:
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (RSD) | ≤ 10.0% |
| LOD | ~0.03 µg/mL (30 ng/mL) |
| LOQ | ~0.1 µg/mL (100 ng/mL) |
Conclusion: Selecting the Right Tool for the Job
Both RP-HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound, provided they are properly validated. The choice between them should be a strategic one, based on the specific analytical needs.
-
For routine quality control and assay of bulk material , where high concentrations are expected and high throughput is beneficial, the RP-HPLC method offers a cost-effective, robust, and straightforward solution.
-
For the analysis of trace-level impurities, pharmacokinetic studies, or when definitive identification is required , the superior sensitivity and selectivity of the GC-MS method make it the unequivocal choice.
By understanding the principles behind each technique and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, defensible data for this compound quantification, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. helixchrom.com [helixchrom.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 9. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Synthetic vs. Commercially Sourced 4-Phenyl-1-Butanol: A Guide for Researchers
In the fields of pharmaceutical development, fragrance creation, and fine chemical synthesis, the purity and structural integrity of chemical intermediates are paramount. 4-Phenyl-1-butanol is a versatile intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals like Salmeterol and Pranlukast.[1] Given its importance, ensuring the quality of this reagent is a critical first step in any research or manufacturing process.
This guide provides a comprehensive spectroscopic comparison of laboratory-synthesized this compound with a commercially available counterpart. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural characteristics and purity profiles of both samples. The experimental data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary tools to validate the quality of their own reagents.
Synthesis of this compound
For this comparative study, this compound was synthesized via a Friedel-Crafts alkylation followed by hydrolysis, a common and effective method.[2][3]
Synthetic Pathway Diagram
Caption: Synthetic route for this compound.
Spectroscopic Analysis Workflow
The following workflow was employed for the spectroscopic analysis of both the in-house synthesized and commercially sourced this compound.
Caption: Experimental workflow for spectroscopic comparison.
Results and Discussion
The synthesized and commercial samples of this compound were subjected to a battery of spectroscopic tests to determine their identity, purity, and any potential differences.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for both samples were recorded on a 300 MHz instrument in deuterated chloroform (CDCl₃).[4]
Table 1: Comparative ¹H NMR Data (300 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) - Synthetic | Chemical Shift (δ) - Commercial | Multiplicity | Integration |
| Ar-H | 7.29 - 7.15 | 7.28 - 7.16 | m | 5H |
| -CH₂-OH | 3.65 | 3.66 | t | 2H |
| Ar-CH₂ - | 2.64 | 2.65 | t | 2H |
| -CH₂ -CH₂-Ar | 1.69 - 1.58 | 1.70 - 1.59 | m | 4H |
| -OH | 1.55 | 1.56 | s (br) | 1H |
Table 2: Comparative ¹³C NMR Data (75.5 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) - Synthetic | Chemical Shift (δ) - Commercial |
| Ar-C (quaternary) | 142.3 | 142.3 |
| Ar-C H | 128.4 | 128.4 |
| Ar-C H | 128.3 | 128.3 |
| Ar-C H | 125.8 | 125.8 |
| -C H₂-OH | 62.5 | 62.5 |
| Ar-C H₂- | 35.8 | 35.8 |
| Ar-CH₂-C H₂- | 32.2 | 32.2 |
| -C H₂-CH₂OH | 27.9 | 27.9 |
The ¹H and ¹³C NMR data for both the synthesized and commercial samples are in excellent agreement, confirming the successful synthesis of this compound and the identity of the commercial product. The chemical shifts and multiplicities correspond to the expected structure.[5] Minor variations in chemical shifts are within the acceptable range of experimental error. No significant impurities were detected in either sample by NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Comparative FT-IR Data (Neat)
| Functional Group | Wavenumber (cm⁻¹) - Synthetic | Wavenumber (cm⁻¹) - Commercial | Appearance |
| O-H stretch (alcohol) | ~3330 | ~3335 | Broad |
| C-H stretch (aromatic) | ~3025 | ~3026 | Sharp |
| C-H stretch (aliphatic) | ~2935, ~2860 | ~2936, ~2861 | Sharp |
| C=C stretch (aromatic) | ~1603, ~1495, ~1454 | ~1604, ~1496, ~1454 | Sharp |
| C-O stretch (alcohol) | ~1058 | ~1059 | Strong |
The FT-IR spectra of both samples display the characteristic absorption bands for an alcohol and an aromatic compound. The broad O-H stretch around 3330 cm⁻¹ is indicative of the hydroxyl group. The C-H stretches for both aromatic and aliphatic protons are present, as are the characteristic aromatic C=C stretching vibrations.[6][7] The strong C-O stretch further confirms the presence of the alcohol functional group. The close correlation between the spectra of the synthetic and commercial samples indicates a high degree of functional group similarity.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) was used to determine the molecular weight and fragmentation pattern of the compounds, as well as to assess purity.
Table 4: Comparative GC-MS Data
| Parameter | Synthetic Sample | Commercial Sample |
| Retention Time (min) | 5.85 | 5.86 |
| Molecular Ion (m/z) | 150.1 | 150.1 |
| Key Fragments (m/z) | 132, 117, 104, 91 | 132, 117, 104, 91 |
| Purity (by GC area %) | >98% | >99% |
The GC-MS analysis of both samples showed a single major peak with a retention time of approximately 5.86 minutes, corresponding to this compound.[1] The mass spectra of both samples exhibited a molecular ion peak at m/z 150, which is consistent with the molecular weight of this compound (150.22 g/mol ).[7][8][9] The fragmentation patterns were also identical, with major fragments at m/z 132 ([M-H₂O]⁺), 117, 104, and 91 (tropylium ion).[9] The purity of the synthesized product was determined to be greater than 98%, while the commercial sample showed a purity of over 99%.[1][10][11]
Conclusion
The comprehensive spectroscopic analysis of the laboratory-synthesized and commercially sourced this compound demonstrates a high degree of similarity in terms of chemical structure and purity. The NMR, FT-IR, and GC-MS data are all consistent with the known structure of this compound. The minor differences in purity between the two samples are within acceptable limits for most research and development applications.
This guide serves as a practical example of how to employ standard spectroscopic techniques to validate the quality of a chemical intermediate. By following these protocols, researchers can confidently proceed with their synthetic endeavors, knowing that their starting materials meet the required specifications.
Experimental Protocols
General: All reagents were used as received from commercial suppliers unless otherwise noted. The synthesized this compound was purified by column chromatography.
¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a Bruker DPX-300 spectrometer (300.1 MHz for ¹H and 75.5 MHz for ¹³C).[4] Samples were dissolved in CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the neat liquid on a diamond ATR accessory.
GC-MS: Analysis was performed on an Agilent 6850 GC equipped with a 5975C mass selective detector. A HP-5ms column (30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from 50°C (2 min hold) to 300°C at 10°C/min.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | 3360-41-6 | TCI AMERICA [tcichemicals.com]
- 11. This compound, 99% (3360-41-6) - this compound, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
A Comparative Guide to the Reactivity of 4-Phenyl-1-butanol and its Isomers
This guide provides an in-depth technical comparison of the reactivity of 4-phenyl-1-butanol and its structural isomers: 1-phenyl-1-butanol, 2-phenyl-1-butanol, and 3-phenyl-1-butanol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the chemical behavior of these phenylalkanols in common organic transformations. We will explore the structural nuances that dictate their reactivity in oxidation, dehydration, and substitution reactions, supported by mechanistic principles and detailed experimental protocols.
Introduction: The Subtle Influence of Phenyl Group Placement
Phenylalkanols are a class of organic compounds characterized by a phenyl group and a hydroxyl group attached to an alkyl chain. The position of these two functional groups relative to each other profoundly impacts the molecule's steric and electronic properties, and consequently, its chemical reactivity. Understanding these structure-activity relationships is paramount for controlling reaction outcomes in synthetic chemistry. This guide will dissect these relationships, focusing on this compound and comparing its reactivity profile to its isomers where the phenyl group is positioned closer to the hydroxyl functionality.
Core Principles Governing Reactivity
The reactivity of phenylalkanols is primarily governed by three key factors:
-
Carbocation Stability: In reactions proceeding through a carbocation intermediate (e.g., SN1 and E1 reactions), the stability of this intermediate is the rate-determining factor. Carbocation stability follows the order: tertiary > secondary > primary.[1][2][3] A significant stabilizing factor is resonance, which is particularly relevant for benzylic carbocations.[3][4][5]
-
Steric Hindrance: The spatial arrangement of atoms around the reaction center can impede the approach of a reagent.[6][7][8] Increased steric bulk generally slows down reaction rates, especially in concerted mechanisms like SN2.[6][8]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electron density at the reaction center, affecting its susceptibility to nucleophilic or electrophilic attack. The phenyl group can act as an electron-withdrawing group via induction but can donate electron density through resonance when it can stabilize an adjacent positive charge.
The interplay of these factors dictates the preferred reaction pathway and the rate at which it proceeds for each phenylalkanol isomer.
Comparative Reactivity Analysis
Oxidation Reactions
The oxidation of alcohols is a fundamental transformation in organic synthesis, yielding aldehydes, ketones, or carboxylic acids depending on the alcohol's structure and the oxidizing agent used.[9][10]
-
1-Phenyl-1-butanol (Secondary, Benzylic): This isomer is a secondary alcohol, and its hydroxyl group is at the benzylic position. Benzylic alcohols are readily oxidized.[11] Oxidation with a mild oxidizing agent like pyridinium chlorochromate (PCC) will yield a ketone (1-phenyl-1-butanone). Stronger oxidizing agents like acidified potassium dichromate will also produce the ketone, as secondary alcohols cannot be further oxidized without breaking carbon-carbon bonds.[9][10] The benzylic position can facilitate oxidation.
-
2-Phenyl-1-butanol (Primary): This is a primary alcohol. Primary alcohols can be oxidized to aldehydes with mild reagents like PCC, or further to carboxylic acids with strong oxidizing agents like potassium permanganate or Jones reagent (CrO₃/H₂SO₄).[9][10][12] The presence of the phenyl group at the 2-position may introduce some steric hindrance, potentially slowing the reaction rate compared to a less substituted primary alcohol.
-
3-Phenyl-1-butanol (Primary): Similar to 2-phenyl-1-butanol, this is a primary alcohol and will undergo oxidation to the corresponding aldehyde or carboxylic acid.[9][10] With the phenyl group further from the reaction center, steric hindrance is less of a factor compared to the 2-phenyl isomer.
-
This compound (Primary): As a primary alcohol, this compound can be oxidized to 4-phenylbutanal or 4-phenylbutanoic acid.[9][10] The phenyl group is sufficiently distant from the hydroxyl group that it exerts minimal steric or electronic influence on the oxidation reaction at the alcohol functionality. Its reactivity in oxidation is expected to be similar to that of other primary alkanols.
Expected Reactivity Order for Oxidation: 1-Phenyl-1-butanol (to ketone) > 3-Phenyl-1-butanol ≈ this compound > 2-Phenyl-1-butanol (to aldehyde/carboxylic acid)
This predicted order is based on the ease of oxidation of secondary benzylic alcohols and the increasing steric hindrance as the phenyl group moves closer to the primary alcohol group (from position 4 to 2).
Dehydration Reactions
Acid-catalyzed dehydration of alcohols is an elimination reaction that forms alkenes.[13][14][15] This reaction typically proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[13] For primary alcohols, an E2 mechanism is also possible.[16]
-
1-Phenyl-1-butanol (Secondary, Benzylic): Dehydration of this alcohol will proceed readily via an E1 mechanism. The key intermediate is a secondary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized over the benzene ring.[3][4][5] This exceptional stability makes 1-phenyl-1-butanol highly reactive towards dehydration.
-
2-Phenyl-2-butanol (Tertiary, Benzylic): Although not one of the primary isomers being compared, it is worth noting that a tertiary benzylic alcohol like 2-phenyl-2-butanol would be even more reactive in dehydration due to the formation of a highly stable tertiary benzylic carbocation.
-
2-Phenyl-1-butanol (Primary): Dehydration of this primary alcohol is more complex. An E1 mechanism would involve the formation of an unstable primary carbocation. However, a 1,2-hydride shift can occur to form a more stable secondary benzylic carbocation, leading to a rearranged alkene product. Alternatively, an E2 mechanism could lead to the direct formation of 2-phenyl-1-butene.
-
3-Phenyl-1-butanol (Primary): Similar to the 2-phenyl isomer, dehydration would likely involve carbocation rearrangement (a 1,2-hydride shift to form a secondary carbocation, followed by a 1,3-hydride shift to form a benzylic carbocation is possible but less likely) or an E2 mechanism. The initial carbocation is a primary one, making the reaction slower than for the 1-phenyl isomer.
-
This compound (Primary): The dehydration of this compound is expected to be the slowest among the isomers. The formation of a primary carbocation is energetically unfavorable.[1][2] While rearrangement to a more stable carbocation is possible, it would require multiple steps. The E2 mechanism would be the more likely pathway.
Expected Reactivity Order for Dehydration: 1-Phenyl-1-butanol > 2-Phenyl-1-butanol > 3-Phenyl-1-butanol > this compound
This order is based on the stability of the carbocation intermediate formed. The benzylic carbocation from 1-phenyl-1-butanol is significantly more stable than the carbocations that could be formed from the other isomers.
Substitution Reactions (with HBr)
The reaction of alcohols with hydrogen halides (e.g., HBr) to form alkyl halides is a classic substitution reaction. The mechanism can be SN1 or SN2, depending on the structure of the alcohol.[4][17][18][19][20]
-
1-Phenyl-1-butanol (Secondary, Benzylic): This alcohol will react rapidly via an SN1 mechanism due to the formation of the resonance-stabilized secondary benzylic carbocation.[4][5]
-
2-Phenyl-1-butanol (Primary): As a primary alcohol, an SN2 reaction would be expected. However, the presence of the bulky phenyl group at the beta-position will create significant steric hindrance, slowing down the backside attack of the nucleophile. An SN1 pathway with rearrangement is also a possibility.
-
3-Phenyl-1-butanol (Primary): This primary alcohol will likely react via an SN2 mechanism. The phenyl group is further away, so steric hindrance is less of an issue compared to the 2-phenyl isomer.
-
This compound (Primary): This primary alcohol will react via an SN2 mechanism. With the phenyl group far from the reaction center, it behaves like a typical primary alcohol.
Expected Reactivity Order for Substitution (with HBr): 1-Phenyl-1-butanol (SN1) > this compound (SN2) > 3-Phenyl-1-butanol (SN2) > 2-Phenyl-1-butanol (SN2, sterically hindered)
Experimental Protocols
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Protocol 1: Comparative Oxidation with Acidified Dichromate
This experiment allows for a qualitative comparison of the oxidation rates of the phenylalkanol isomers.
Materials:
-
1-Phenyl-1-butanol
-
2-Phenyl-1-butanol
-
3-Phenyl-1-butanol
-
This compound
-
Potassium dichromate(VI) solution (0.1 M)
-
Dilute sulfuric acid (1 M)
-
Test tubes
-
Water bath
Procedure:
-
Label four test tubes, one for each phenylalkanol isomer.
-
To each test tube, add 2 mL of 0.1 M potassium dichromate(VI) solution and 1 mL of 1 M sulfuric acid. The solution should be orange.[9]
-
Add 5 drops of the respective phenylalkanol to each corresponding test tube.
-
Gently shake the test tubes to mix the contents.
-
Place all test tubes in a warm water bath (approximately 60°C).[10]
-
Observe the color change in each test tube over time. The orange solution will turn green upon oxidation of the alcohol.[9]
-
Record the time it takes for the color change to become apparent for each isomer. A faster color change indicates a higher rate of oxidation.
Expected Observations:
-
1-Phenyl-1-butanol: A relatively rapid color change to green.
-
2-Phenyl-1-butanol: A slower color change to green.
-
3-Phenyl-1-butanol: A color change to green, likely faster than the 2-phenyl isomer.
-
This compound: A color change to green, with a rate similar to or slightly faster than the 3-phenyl isomer.
Protocol 2: Comparative Dehydration via Gas Chromatography
This quantitative experiment compares the ease of dehydration by measuring the yield of alkene products.
Materials:
-
Phenylalkanol isomers
-
85% Phosphoric acid
-
Distillation apparatus
-
Gas chromatograph (GC) with a nonpolar column
-
Anhydrous sodium sulfate
Procedure:
-
For each isomer, place 5.0 mL of the alcohol into a 25 mL round-bottom flask.[15]
-
Carefully add 2.0 mL of 85% phosphoric acid and a boiling chip to the flask.[15]
-
Set up a simple distillation apparatus, with a collection flask cooled in an ice bath.
-
Gently heat the reaction mixture to a temperature just above the boiling point of the expected alkene product.
-
Collect the distillate until no more product is observed coming over.
-
Wash the distillate with a small amount of saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the product by gas chromatography to determine the yield of the alkene(s).
-
Compare the yields obtained from each isomer under identical reaction times and temperatures. A higher yield indicates greater reactivity towards dehydration.
Protocol 3: Comparative Substitution with Lucas Reagent
The Lucas test provides a qualitative measure of the rate of SN1 reaction for alcohols.[21][22][23][24][25]
Materials:
-
Phenylalkanol isomers
-
Lucas reagent (anhydrous ZnCl₂ in concentrated HCl)
-
Test tubes
Procedure:
-
Label four dry test tubes.
-
Add approximately 1 mL of each phenylalkanol isomer to its respective test tube.
-
Add 5 mL of Lucas reagent to each test tube at room temperature.
-
Stopper the test tubes, shake to mix, and start a timer.
-
Observe the solutions for the formation of a cloudy precipitate (alkyl chloride).[22][23]
-
Record the time it takes for turbidity to appear.
Expected Observations:
-
1-Phenyl-1-butanol: Immediate formation of a cloudy solution, indicating a rapid SN1 reaction.[22]
-
2-Phenyl-1-butanol, 3-Phenyl-1-butanol, and this compound: The solutions will likely remain clear at room temperature, as primary alcohols react very slowly with the Lucas reagent.[22][23] Heating may be required to observe a reaction. The relative rates upon heating would be difficult to distinguish visually.
Data Summary
The following table summarizes the predicted relative reactivity of the phenylalkanol isomers in the discussed reactions.
| Isomer | Alcohol Type | Key Reactive Feature | Predicted Oxidation Rate | Predicted Dehydration Rate | Predicted Substitution (SN1) Rate |
| 1-Phenyl-1-butanol | Secondary, Benzylic | Resonance-stabilized benzylic carbocation | Fast | Very Fast | Very Fast |
| 2-Phenyl-1-butanol | Primary | Steric hindrance from β-phenyl group | Slowest | Slow | Very Slow |
| 3-Phenyl-1-butanol | Primary | Phenyl group further from reaction center | Moderate | Slow | Very Slow |
| This compound | Primary | Minimal influence from distant phenyl group | Moderate | Slowest | Very Slow |
Mechanistic Insights and Visualizations
The differences in reactivity can be visualized through their reaction mechanisms.
Dehydration of 1-Phenyl-1-butanol (E1 Mechanism)
Caption: E1 dehydration mechanism for 1-phenyl-1-butanol.
Oxidation of a Primary Phenylalkanol
Caption: Oxidation pathways for a primary phenylalkanol.
Conclusion
The reactivity of phenylbutanol isomers is a clear illustration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. 1-Phenyl-1-butanol stands out as the most reactive isomer in dehydration and SN1 substitution reactions, a direct consequence of the resonance stabilization of the benzylic carbocation intermediate. For primary phenylalkanols, the distance of the phenyl group from the hydroxyl group influences reactivity primarily through steric effects, with 2-phenyl-1-butanol being the most sterically hindered and thus generally the least reactive in SN2 and oxidation reactions. This compound, with the phenyl group furthest from the reactive center, behaves most like a simple primary alkanol. These principles and the provided experimental frameworks offer a robust foundation for predicting and manipulating the reactivity of these valuable synthetic intermediates.
References
- 1. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What are the typical reactions of benzylic alcohol? | Filo [askfilo.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. studylib.net [studylib.net]
- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 15. Dehydration of an alcohol [cs.gordon.edu]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 21. adichemistry.com [adichemistry.com]
- 22. byjus.com [byjus.com]
- 23. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 24. Notes on Lucas Test by Unacademy [unacademy.com]
- 25. careers360.com [careers360.com]
A Senior Application Scientist's Guide to Catalyst Performance in 4-Phenyl-1-Butanol Synthesis
Introduction: The Significance of 4-Phenyl-1-Butanol
This compound is a pivotal chemical intermediate, distinguished by its bifunctional structure containing a terminal alcohol and a phenyl group. This unique architecture makes it a valuable precursor in diverse high-value manufacturing sectors. In the pharmaceutical industry, it serves as a key starting material for the synthesis of important drugs such as the bronchodilator Salmeterol and the asthma medication Pranlukast.[1] Beyond pharmaceuticals, its pleasant floral scent makes it a sought-after component in the fragrance and perfumery industry.[1][2]
Given its industrial importance, the efficient and selective synthesis of this compound is a subject of considerable research. The choice of catalyst is the most critical parameter, directly influencing reaction efficiency, product purity, operational safety, and overall process economics. This guide provides a comparative evaluation of various catalytic systems, supported by experimental data and mechanistic insights, to empower researchers and process chemists in selecting the optimal catalyst for their specific application.
Overview of Primary Synthetic Pathways
The synthesis of this compound can be approached via several distinct chemical routes. The selection of a particular pathway is often a strategic decision based on the availability of starting materials, cost considerations, and desired scale of production. The four predominant strategies are outlined below.
Caption: Major synthetic routes to this compound.
This guide will focus on the most prevalent and versatile of these routes: the catalytic hydrogenation of a 4-phenylbutanoate ester intermediate. This pathway is advantageous as the ester can be readily prepared via a high-yielding Friedel-Crafts reaction between benzene and γ-butyrolactone, both of which are inexpensive bulk chemicals.[1]
Comparative Analysis of Hydrogenation Catalysts
The reduction of an ester to an alcohol is a thermodynamically challenging transformation that requires a highly active catalyst. The choice of catalyst dictates not only the reaction rate but also the required operational conditions (temperature, pressure) and selectivity, as side reactions like hydrogenolysis or aromatic ring reduction can occur. We will compare four major classes of catalytic systems for this key transformation.
Heterogeneous Catalysts: The Industrial Workhorses
Heterogeneous catalysts are favored in large-scale industrial processes due to their ease of separation from the reaction mixture, reusability, and generally lower cost.
-
Copper Chromite (Adkins Catalyst): This is one of the most effective and historically significant catalysts for ester hydrogenation.[3][4] It is typically a mixed copper(II) oxide and chromium(III) oxide material, often promoted with barium to enhance stability.[5]
-
Mechanism Insight: The reaction proceeds via the adsorption of the ester's carbonyl group onto the active copper sites of the catalyst. Hydrogen, dissociatively adsorbed on the catalyst surface, then sequentially attacks the carbonyl carbon, leading to the formation of an intermediate hemiacetal which is further reduced to the primary alcohol. The high temperatures and pressures are necessary to overcome the activation energy for both C-O bond cleavage and H-H bond dissociation.
-
Advantages: High efficacy for ester reduction, robust, and relatively inexpensive.
-
Limitations: Requires harsh conditions (200-300 °C, >150 bar H₂), and the chromium content raises significant environmental and health concerns due to its toxicity.[4][6]
-
-
Raney Nickel: A fine-grained solid catalyst composed primarily of nickel derived from a nickel-aluminium alloy. It is highly active for the hydrogenation of a wide variety of functional groups.[7][8]
-
Mechanism Insight: Raney Nickel possesses a large surface area and a high concentration of adsorbed hydrogen from its activation process.[7] It readily hydrogenates carbonyls, but its high activity can also lead to the undesired reduction of the aromatic ring, yielding 4-cyclohexyl-1-butanol, especially under forcing conditions.[9][10]
-
Advantages: High catalytic activity at relatively lower temperatures than copper chromite, versatile, and cost-effective.
-
Limitations: Highly pyrophoric when dry, requiring careful handling under a solvent blanket.[7] It can also suffer from lower selectivity compared to other systems, potentially reducing the aromatic ring. It is sensitive to sulfur-containing compounds and acidic conditions.[8]
-
Caption: General mechanism of heterogeneous catalytic ester hydrogenation.
Homogeneous Catalysts: Precision and Mild Conditions
Homogeneous catalysts, which operate in the same phase as the reactants, offer exceptional activity and selectivity under significantly milder conditions. Ruthenium-pincer complexes are at the forefront of this class for ester hydrogenation.
-
Ruthenium-Pincer Complexes: These are organometallic compounds where a central ruthenium atom is coordinated by a tridentate "pincer" ligand. Complexes bearing N-heterocyclic carbene (NHC) and amine functionalities have shown remarkable activity.[11]
-
Mechanism Insight: These catalysts operate through a "bifunctional" or "outer-sphere" mechanism. The amine group on the ligand and the ruthenium metal center work in concert. The N-H moiety acts as a proton donor/acceptor while the Ru-H hydride is transferred to the carbonyl carbon. This cooperative action avoids the high-energy direct dissociation of hydrogen on a metal surface and allows the reaction to proceed efficiently at low temperatures and pressures.[11]
-
Advantages: Extremely high activity (high turnover frequencies), excellent selectivity, and operates under very mild conditions (e.g., 50 °C, 25 bar H₂).[11]
-
Limitations: High cost of ruthenium and complex ligand synthesis. Catalyst separation from the product can be challenging and may require specialized techniques, which can complicate scale-up.
-
Chemical Reduction Systems
While not "catalytic" in the traditional sense of a reusable catalyst, certain stoichiometric or near-stoichiometric reducing agents used with an activating agent can be highly effective.
-
Sodium Borohydride (NaBH₄) with Lewis/Protic Acids: Sodium borohydride alone is generally not strong enough to reduce esters. However, its reactivity is dramatically enhanced in the presence of an acid like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).[1]
-
Mechanism Insight: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydride ([H]⁻) delivered from sodium borohydride.
-
Advantages: Avoids the use of high-pressure hydrogen gas, making it suitable for standard laboratory glassware. The reagents are readily available.
-
Limitations: The reaction is often not truly catalytic with respect to the acid and generates significant amounts of inorganic waste, posing disposal challenges. The molar ratios of reagents are high, making it less atom-economical for large-scale production.[1]
-
Performance Data Summary
The following table summarizes typical performance metrics for the catalytic systems discussed. Data is compiled and representative of values reported in the literature for the hydrogenation of phenyl-substituted esters.
| Catalyst System | Catalyst Loading | Temperature (°C) | H₂ Pressure (bar) | Typical Solvent | Yield / Selectivity (%) | Key Trade-Off |
| Copper Chromite | 5-10 wt% | 200 - 250 | 150 - 250 | None / Ester | >90% | Cost vs. Conditions: Inexpensive but requires harsh, energy-intensive conditions and has toxicity concerns.[3][4][12] |
| Raney Nickel | 5-15 wt% | 100 - 180 | 50 - 150 | Alcohols (e.g., Ethanol) | 80-95% | Activity vs. Selectivity: Highly active but can over-reduce the aromatic ring. Pyrophoric nature requires handling care.[7][8] |
| Ru-NHC Pincer | 0.05 - 0.5 mol% | 50 - 80 | 20 - 50 | THF, Dioxane | >95% | Efficiency vs. Cost: Extremely efficient under mild conditions but catalyst is expensive and recovery is difficult.[11] |
| NaBH₄ / AlCl₃ | >100 mol% (reagent) | 25 - 60 | N/A (Atmospheric) | Ethers (e.g., DME) | ~90% | Simplicity vs. Waste: Operationally simple (no H₂ pressure) but generates significant inorganic waste.[1] |
Experimental Protocols
To ensure reproducibility and provide a practical framework, we present a validated, two-step protocol starting from common precursors.
Workflow for Catalyst Evaluation
Caption: Experimental workflow from starting materials to final product analysis.
Step 1: Synthesis of Methyl-4-phenylbutanoate (Precursor)
Causality: This step converts inexpensive bulk chemicals into the direct precursor for hydrogenation. Benzene serves as both the aromatic source and the solvent, while aluminum chloride is the Lewis acid catalyst for the Friedel-Crafts acylation of γ-butyrolactone.[1] The resulting carboxylic acid is then esterified in situ or in a subsequent step to prevent catalyst inhibition in the hydrogenation stage.
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add anhydrous aluminum chloride (1.25 eq) and benzene (10 vol).
-
Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add γ-butyrolactone (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Esterification: Concentrate the organic phase under vacuum to yield crude 4-phenylbutanoic acid. Add methanol (5 vol) and a catalytic amount of concentrated H₂SO₄. Reflux for 4-6 hours.
-
Purification: After cooling, remove the excess methanol under vacuum. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, then dry. Purify the crude ester by vacuum distillation to yield pure methyl-4-phenylbutanoate.[1]
Step 2: Representative Protocol for Catalytic Hydrogenation
Causality: This protocol describes the reduction step using a high-pressure reactor (autoclave), which is necessary for reactions involving gaseous hydrogen. The choice of solvent is critical; alcohols are often used for heterogeneous systems, while ethers like THF are preferred for homogeneous Ru-catalysts to ensure solubility.[11]
-
Reactor Charging: To a high-pressure autoclave (e.g., Parr hydrogenator), add methyl-4-phenylbutanoate (1.0 eq), the chosen solvent (e.g., ethanol for Raney Ni, 20 vol), and the catalyst.
-
For Raney Nickel: Use 10% by weight. Add as a slurry in water or ethanol to prevent ignition.
-
For Copper Chromite: Use 5% by weight. Add as a powder.
-
-
Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Conditions:
-
For Raney Nickel: Pressurize to 70 bar with hydrogen. Heat the reactor to 120 °C with vigorous stirring.
-
For Copper Chromite: Pressurize to 200 bar with hydrogen. Heat the reactor to 220 °C with vigorous stirring.
-
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and must be kept wet.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Conclusion and Recommendations
The synthesis of this compound via ester hydrogenation offers a robust and scalable route, but the optimal catalyst is highly dependent on the specific objectives of the researcher or organization.
-
For Large-Scale Industrial Production: Where operational cost is the primary driver, Copper Chromite remains a viable, albeit dated, option. Its low cost and proven efficacy may outweigh the high energy input and safety/environmental concerns, which can be managed with dedicated engineering controls.
-
For Versatile Lab-Scale Synthesis: Raney Nickel offers a good balance of high activity and moderate cost. Its primary drawback is the potential for aromatic ring reduction, which requires careful control of reaction conditions (temperature, pressure, time) to maximize selectivity for the desired alcohol.
-
For High-Purity, Fine Chemical & Pharmaceutical Applications: Where yield, selectivity, and mild conditions are paramount, modern homogeneous Ruthenium catalysts are unparalleled. The high initial cost of the catalyst can be justified by the exceptional performance, reduced energy consumption, and cleaner reaction profiles, which simplify downstream purification.
-
For Bench-Top, Pressure-Free Synthesis: The NaBH₄/Lewis acid system is an excellent choice for small-scale synthesis in a standard laboratory setting where high-pressure equipment is unavailable. Its main limitation is poor atom economy, making it unsuitable for large-scale manufacturing.
Ultimately, the selection of a catalyst is a multi-faceted decision. By understanding the underlying mechanisms and performance trade-offs detailed in this guide, scientists and engineers can make informed choices to achieve their synthetic goals efficiently, safely, and economically.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Copper chromite - Wikipedia [en.wikipedia.org]
- 6. CA1325419C - Copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2012074841A2 - Copper chromite hydrogenation catalysts for production of fatty alcohols - Google Patents [patents.google.com]
Establishing a Definitive Reference Standard for 4-Phenyl-1-Butanol: A Comparative and Methodological Guide
Introduction: The Imperative for a Robust Reference Standard
In the landscape of pharmaceutical development, fine chemicals, and fragrance formulation, the precision of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration, identification, and quantification. A reference standard is a highly purified and well-characterized substance intended for specific analytical purposes. 4-Phenyl-1-butanol (CAS No. 3360-41-6), a versatile aromatic alcohol, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is valued in the fragrance industry for its mild, rosy aroma.[1][2][3] Its role as a key starting material necessitates an unimpeachable reference standard to control the quality of downstream products, identify impurities, and ensure regulatory compliance.
This guide provides a comprehensive framework for establishing an in-house reference standard for this compound. We will explore the necessary analytical methodologies, explain the rationale behind a multi-technique approach, and present comparative data against commercially available alternatives. The protocols detailed herein are designed to be self-validating, ensuring the generation of a reference material with a thoroughly documented and defensible certificate of analysis.
Part 1: Comprehensive Characterization of the Candidate Material
The foundation of a reference standard is its exhaustive characterization. A candidate batch of this compound, procured at the highest available purity (typically >99%), must undergo a battery of orthogonal analytical tests to confirm its identity, assess its purity, and assign a precise content value.
Identity Confirmation: An Unambiguous Structural Verification
Identity testing ensures that the candidate material is, unequivocally, this compound. A combination of spectroscopic techniques is essential to probe the molecule's structure at different levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation of organic molecules, ¹H and ¹³C NMR provide a detailed fingerprint of the compound. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the phenyl ring and the hydroxyl group, and the two central methylene groups.[4] The integration of these signals should correspond to the number of protons in each environment.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₁₀H₁₄O), the expected monoisotopic mass is 150.1045 g/mol .[5] Electron ionization MS (GC-MS) will typically show the molecular ion peak (m/z = 150) and characteristic fragmentation patterns, such as the loss of water or cleavage of the butyl chain, which further support the proposed structure.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances for this compound include a broad O-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C=C stretching absorptions in the 1600-1450 cm⁻¹ region for the benzene ring.[6]
Purity Assessment: An Orthogonal Approach
No single analytical technique can detect all possible impurities. Therefore, employing multiple, orthogonal (based on different chemical principles) methods is critical for a comprehensive purity profile.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is the primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. An FID detector provides excellent sensitivity for organic compounds. The "area percent" method is used to quantify impurities, assuming a similar response factor for structurally related compounds. Potential impurities can arise from the synthesis process, such as residual starting materials or by-products.[8]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As an orthogonal liquid-phase separation technique, HPLC is crucial for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis. A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water is a common starting point.[9] The phenyl group provides a strong chromophore for UV detection.
-
Karl Fischer Titration: This method is the gold standard for the specific and accurate determination of water content, which is a common impurity in hygroscopic materials.
-
Residue on Ignition (ROI) / Sulphated Ash: This test quantifies the level of inorganic impurities in the material.
The final purity value is typically assigned using a mass balance approach, where the sum of all detected impurities (organic, water, inorganic) is subtracted from 100%.
Caption: Workflow for establishing a certified reference standard.
Part 2: Comparison with Commercial Alternatives
Several vendors supply this compound with varying stated purities and levels of characterization. Establishing an in-house standard allows for greater control and a more comprehensive understanding of the material's profile compared to what is often provided on a supplier's Certificate of Analysis (CoA).
| Feature | In-House Established Standard | Commercial Grade A (e.g., Sigma-Aldrich 99%)[10] | Commercial Grade B (e.g., TCI >95.0%(GC))[11] |
| Purity Assignment | Mass Balance (100% - impurities) | Typically by GC area % | By GC area % |
| Identity Tests | ¹H NMR, ¹³C NMR, MS, IR | Often limited to refractive index and bp | Purity by GC |
| Organic Impurities | Profiled by GC and HPLC | Quantified by GC | Quantified by GC |
| Water Content | Determined by Karl Fischer | Not typically specified | Not specified |
| Inorganic Impurities | Determined by Residue on Ignition | Not specified | Not specified |
| Documentation | Comprehensive CoA with all spectral data | Basic CoA with purity and physical properties | Basic CoA with GC purity |
| Traceability | Fully traceable to primary methods | Traceable to internal QC | Traceable to internal QC |
This comparison highlights the value of a fully characterized in-house standard. While commercial grades are suitable for many applications, a reference standard requires a more rigorous and documented level of purity and identity confirmation.
Caption: Orthogonal techniques converging for purity assignment.
Part 3: Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: Purity by Gas Chromatography (GC-FID)
-
Objective: To determine the purity and profile of organic volatile impurities.
-
Instrumentation: Gas chromatograph with FID detector.
-
Column: A polar column, such as a DB-WAX or Rtx-624, is recommended for good peak shape with alcohols (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[12][13]
-
Method:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Initial temperature 50°C, hold for 5 minutes. Ramp at 10°C/min to 240°C, hold for 10 minutes.
-
Detector: FID at 260°C.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
-
Protocol 2: Purity by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To determine the purity and profile of non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Method:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of this compound in 50:50 water:acetonitrile at approximately 0.5 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Integrate all peaks. Calculate the area percent of the main peak.
-
Conclusion
Establishing a reference standard for this compound is a rigorous but essential process for ensuring analytical accuracy in research and quality control. It involves a multi-faceted analytical approach that goes far beyond a simple purity check by a single method. By confirming identity with spectroscopic methods and assessing purity with a suite of orthogonal techniques (GC, HPLC, Karl Fischer), a comprehensive and defensible characterization can be achieved. This in-house, fully-characterized standard provides a higher degree of confidence and control than relying solely on commercially available grades, ultimately upholding the integrity of any subsequent analytical work.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 3. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]
- 5. 4-Phenylbutanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 9. Separation of 3-Methyl-4-phenyl-2-butanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 4-フェニル-1-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 3360-41-6 | TCI AMERICA [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. notulaebotanicae.ro [notulaebotanicae.ro]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Phenyl-1-Butanol Analysis
Introduction: The Imperative for Precision in 4-Phenyl-1-Butanol Quantification
This compound is a key chemical intermediate with applications in the pharmaceutical and fragrance industries.[1] Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of final products. Consequently, robust, reliable, and reproducible analytical methods for its quantification are paramount. This guide provides an in-depth comparison of the two most common analytical techniques for this compound analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—within the framework of an inter-laboratory comparison study.
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[2] They provide an objective means of assessing the performance of analytical methods and the proficiency of laboratory personnel by comparing results from multiple laboratories analyzing the same homogenous sample.[3][4] This process is essential for validating analytical methods, ensuring data comparability across different sites, and identifying potential analytical biases.
This guide is intended for researchers, scientists, and drug development professionals. It offers not only a comparative analysis of analytical methodologies but also provides detailed experimental protocols and a framework for conducting an inter-laboratory comparison study, supported by hypothetical experimental data.
Core Analytical Methodologies for this compound
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, both GC-MS and HPLC present viable options, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio, providing a high degree of specificity.
Detailed Experimental Protocol for GC-MS Analysis of this compound
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Autosampler for automated injections.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Reagents and Standards:
-
This compound reference standard (purity ≥ 99%).[5]
-
High-purity solvent for sample and standard dilution (e.g., methanol or dichloromethane).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan. For quantification, monitor characteristic ions of this compound (e.g., m/z 91, 104, 117, 150).[6][7]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify this compound in the samples using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
Detailed Experimental Protocol for HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
-
-
Reagents and Standards:
-
This compound reference standard (purity ≥ 99%).[5]
-
HPLC-grade acetonitrile and water.
-
-
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify this compound in the samples using the calibration curve.
-
A Hypothetical Inter-Laboratory Comparison Study
To illustrate the process and outcomes of an inter-laboratory comparison, we present a hypothetical study involving six laboratories tasked with determining the concentration of this compound in a supplied test sample. The true concentration of the sample is 5.00 mg/mL .
Study Design and Workflow
The study follows a standard proficiency testing design. A single, homogenous batch of the this compound test sample is prepared and distributed to the participating laboratories. Each laboratory is instructed to analyze the sample using both their in-house GC-MS and HPLC methods and report the average of three replicate measurements.
Caption: Workflow of the inter-laboratory comparison study.
Hypothetical Results
The following table summarizes the results reported by the six participating laboratories.
| Laboratory | GC-MS Result (mg/mL) | HPLC Result (mg/mL) |
| Lab 1 | 5.05 | 5.10 |
| Lab 2 | 4.98 | 5.02 |
| Lab 3 | 5.25 | 5.30 |
| Lab 4 | 4.85 | 4.80 |
| Lab 5 | 5.02 | 5.08 |
| Lab 6 | 4.95 | 4.90 |
Statistical Analysis and Performance Evaluation
The performance of each laboratory is evaluated using Z-scores, a statistical measure that indicates how many standard deviations an individual result is from the consensus mean of all laboratories.[3]
Z-Score Calculation:
Z = (x - X) / σ
Where:
-
x = individual laboratory result
-
X = consensus mean
-
σ = standard deviation of the results
A common interpretation of Z-scores in proficiency testing is as follows:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Caption: Interpretation of Z-scores for laboratory performance.
Analysis of Hypothetical Results
| Method | Consensus Mean (mg/mL) | Standard Deviation |
| GC-MS | 5.02 | 0.13 |
| HPLC | 5.03 | 0.17 |
| Laboratory | GC-MS Z-Score | HPLC Z-Score | GC-MS Performance | HPLC Performance |
| Lab 1 | 0.23 | 0.41 | Satisfactory | Satisfactory |
| Lab 2 | -0.31 | -0.06 | Satisfactory | Satisfactory |
| Lab 3 | 1.77 | 1.59 | Satisfactory | Satisfactory |
| Lab 4 | -1.31 | -1.35 | Satisfactory | Satisfactory |
| Lab 5 | 0.00 | 0.29 | Satisfactory | Satisfactory |
| Lab 6 | -0.54 | -0.76 | Satisfactory | Satisfactory |
Discussion and Method Comparison
In this hypothetical study, all laboratories demonstrated satisfactory performance for both GC-MS and HPLC methods. The consensus means for both techniques are very close to the true value of 5.00 mg/mL, indicating good accuracy for both methods when performed proficiently.
A comparison of the key performance attributes of the two methods is summarized below:
| Parameter | GC-MS | HPLC |
| Specificity | High (mass spectral data provides structural information) | Moderate to High (dependent on chromatographic resolution) |
| Sensitivity | Generally higher, especially with SIM mode | Good, but may be lower than GC-MS for this analyte |
| Precision | Excellent (lower standard deviation in the study) | Very Good |
| Sample Throughput | Can be lower due to longer run times | Can be higher with optimized methods |
| Instrumentation Cost | Higher | Lower |
| Solvent Consumption | Lower | Higher |
Key Insights:
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for trace analysis or when definitive identification is required. The lower standard deviation in our hypothetical study suggests slightly better precision among the participating labs.
-
HPLC-UV is a robust and reliable alternative that is more accessible and can offer higher sample throughput. It is perfectly suitable for routine quality control applications where the identity of the analyte is already known.
Conclusion and Recommendations
This guide has outlined the framework for an inter-laboratory comparison of this compound analysis and provided a comparative overview of GC-MS and HPLC methodologies. The hypothetical study demonstrates that both techniques can provide accurate and reliable results when performed under controlled conditions.
Recommendations for Researchers and Laboratory Managers:
-
The choice between GC-MS and HPLC should be based on the specific analytical requirements, available instrumentation, and desired sample throughput.
-
For regulatory submissions or in cases where impurity profiling is critical, the higher specificity of GC-MS is advantageous.
-
For routine quality control in a manufacturing environment, the robustness and higher throughput of HPLC may be more suitable.
-
Regular participation in proficiency testing schemes is strongly recommended to ensure the ongoing quality and reliability of analytical data.[8][9]
By implementing robust, validated analytical methods and participating in inter-laboratory comparisons, organizations can ensure the quality of their products and the integrity of their data in the competitive landscape of pharmaceutical development and manufacturing.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 3360-41-6 | LGC Standards [lgcstandards.com]
- 6. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Phenylbutanol(3360-41-6) 1H NMR [m.chemicalbook.com]
- 8. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 9. EPTIS – Database of Proficiency Testing Schemes [eptis.bam.de]
A Senior Application Scientist's Guide to Purity Assessment of 4-Phenyl-1-Butanol: A Comparative Analysis of HPLC and GC-MS
In the fields of pharmaceutical development and fine chemical synthesis, the purity of a starting material is not merely a quality metric; it is the foundation upon which product safety, efficacy, and consistency are built. 4-Phenyl-1-butanol, a key intermediate in the synthesis of pharmaceuticals like Salmeterol and Pranlukast and a component in the fragrance industry, is no exception.[1][2] Its impurity profile can directly influence the downstream reaction yields, final product quality, and toxicological safety.
This guide provides an in-depth, comparative analysis of two premier analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural descriptions to explore the causal reasoning behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to not only replicate these methods but to understand and adapt them for your specific analytical challenges.
Chapter 1: The Case for Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3][4] Given that this compound is a semi-volatile compound with a boiling point of 140-142 °C at 14 mmHg, it is an ideal candidate for GC analysis.[5][6] When coupled with a Mass Spectrometry (MS) detector, the technique provides unparalleled specificity, allowing for the definitive identification and quantitation of both the primary compound and trace-level impurities.[7][8][9]
The GC-MS Workflow: A Self-Validating System
The strength of a GC-MS protocol lies in its ability to provide orthogonal data points for identification: retention time and mass spectrum. An impurity is only confirmed if it consistently appears at the same retention time and produces the same mass fragmentation pattern as a known standard, or if its spectrum can be matched to a library database.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent like ethyl acetate or methanol to create a ~1 mg/mL stock solution.
-
Perform a further 1:100 dilution for analysis to bring the concentration to ~10 µg/mL.
-
Causality: Dilution is critical to avoid column and detector saturation, ensuring the analysis falls within the linear range of the instrument. Ethyl acetate is chosen for its volatility and compatibility with common GC stationary phases.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[10]
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A patent for this compound manufacturing specifies a similar BP-5 column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split mode, 100:1 split ratio, 250 °C.
- Causality: A high split ratio prevents column overload from the main analyte peak, allowing for better resolution and detection of small impurity peaks.
-
Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Causality: The initial hold separates highly volatile impurities. The temperature ramp ensures that compounds with a range of boiling points are eluted as sharp, well-resolved peaks.
-
MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Calculate purity using the area percent method on the Total Ion Chromatogram (TIC). Purity % = (Peak Area of this compound / Total Peak Area) x 100.
-
Identify unknown peaks by comparing their mass spectra against a reference library (e.g., NIST). A patent for a related synthesis identifies impurities based on their relative retention times (RRTs), which is also a valid approach once impurities have been characterized.[1]
Chapter 2: The Orthogonal Approach with High-Performance Liquid Chromatography (HPLC)
While GC-MS is superb for volatile compounds, it may fail to detect non-volatile or thermally unstable impurities. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different mechanism than GC's volatility-based separation.[4][7] This makes HPLC an ideal orthogonal technique. Confirmation of purity by two orthogonal methods provides a much higher degree of analytical certainty. This compound's phenyl group contains a strong chromophore, making it perfectly suited for detection by HPLC with a UV detector.
The HPLC Workflow: A System of Precision
The HPLC protocol is designed for robustness and reproducibility. The choice of a C18 column, a "workhorse" in reversed-phase chromatography, and a simple mobile phase ensures that the method can be easily transferred between labs and systems.
Caption: Workflow for HPLC Purity Analysis of this compound.
Experimental Protocol: HPLC
1. Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the mobile phase to create a ~1 mg/mL solution.
-
Causality: Dissolving the sample in the mobile phase prevents peak distortion and precipitation that can occur if the injection solvent is stronger or weaker than the eluent.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
- Causality: A C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring of the analyte, ensuring good retention and separation from more polar or less polar impurities.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Elution Mode: Isocratic.
- Causality: An isocratic elution is simpler, more robust, and faster for a primary purity assessment where impurities are expected to elute close to the main peak. A gradient elution would be chosen for samples with a wider range of impurity polarities.
-
Column Temperature: 30 °C.
-
Detector: UV or Photodiode Array (PDA) Detector at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calculate purity using the area percent method. Purity % = (Peak Area of this compound / Total Peak Area) x 100.
-
A PDA detector can provide additional confidence by checking for peak purity, ensuring that a single peak is not composed of co-eluting impurities.
Chapter 3: Head-to-Head Comparison and Method Selection
The choice between GC-MS and HPLC is not about which is "better," but which is more "fit for purpose." The following table summarizes their performance characteristics for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Senior Scientist's Insight |
| Analyte Suitability | Excellent for volatile & semi-volatile, thermally stable compounds.[7][11] | Excellent for non-volatile or thermally unstable compounds.[4][7][11] | This compound is well-suited for both, making them excellent orthogonal methods. |
| Selectivity/Specificity | Very High. Mass spectrum provides a unique chemical fingerprint for identification.[7][8] | Moderate to High. Based on retention time and UV spectrum (with PDA). | GC-MS is superior for the structural elucidation of unknown impurities. |
| Sensitivity (LOQ) | High (ppb range). Ideal for trace-level impurity detection.[11] | Good (ppm to ppb range). Dependent on the chromophore of the analyte. | GC-MS generally has the edge for detecting trace volatile impurities.[11] |
| Identification Power | Excellent. Enables identification of unknowns via spectral library matching.[9] | Limited. Retention time matching requires a known reference standard. | For impurity profiling and identification, GC-MS is the primary choice. |
| Analysis Speed | Typically faster run times (5-20 min).[3][4] | Can have longer run times, especially with gradient elution (10-60 min).[3] | For high-throughput QC, a well-developed GC method is often faster. |
| Cost & Complexity | Higher initial instrument cost; lower solvent cost.[11] | Lower initial instrument cost; higher solvent consumption and disposal costs.[3][4] | Operational costs for HPLC can be significant due to solvent usage. |
Decision Logic: Choosing the Right Tool for the Job
The decision to use HPLC, GC-MS, or both, should be driven by the analytical objective.
Caption: Decision tree for selecting an analytical method.
Chapter 4: The Imperative of Method Validation
Describing a protocol is insufficient without acknowledging the framework that ensures its trustworthiness. Any analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose. This is mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[12][13]
The protocols described herein serve as a starting point. A full validation study would rigorously assess the following parameters[14][15]:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.[12][15]
-
Linearity: A direct correlation between concentration and instrument response.[12]
-
Accuracy: Closeness of the results to the true value.[12][15]
-
Precision: Agreement between repeated measurements (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
-
Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[15]
By subjecting these methods to rigorous validation, we transform a well-designed experiment into a self-validating system that generates reliable, reproducible, and defensible data.
Conclusion
For the comprehensive purity assessment of this compound, both GC-MS and HPLC are indispensable tools. GC-MS stands out as the superior technique for its high sensitivity and unparalleled ability to identify volatile and semi-volatile impurities. It should be considered the primary method for in-depth impurity profiling and for investigations into unknown peaks.
HPLC , in turn, serves as the perfect orthogonal partner. Its strength lies in its robustness, precision, and its capacity to detect non-volatile or thermally labile species that GC might miss. For routine quality control where the impurity profile is well-established, a validated HPLC method often provides the ideal balance of performance, speed, and reliability.
Ultimately, a dual-methodology approach, leveraging the strengths of both techniques, provides the most complete and trustworthy picture of a sample's purity, ensuring that the this compound used in your processes meets the highest standards of quality and safety.
References
- 1. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. This compound, 3360-41-6 [thegoodscentscompany.com]
- 6. 4-フェニル-1-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. smithers.com [smithers.com]
- 9. jmchemsci.com [jmchemsci.com]
- 10. agilent.com [agilent.com]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. youtube.com [youtube.com]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Kinetic Studies of Reactions Involving 4-Phenyl-1-Butanol
For researchers, chemists, and professionals in drug development, understanding the reaction kinetics of a molecule like 4-phenyl-1-butanol is paramount. This aromatic alcohol is a valuable building block in the synthesis of pharmaceuticals, such as the nitrogen-scavenging drug glycerol phenylbutyrate, and a key component in the fragrance industry.[1][2] A thorough kinetic analysis is not merely an academic exercise; it is the foundation for process optimization, enabling enhanced yields, improved purity, reduced costs, and safer scale-up.
This guide provides an in-depth comparison of kinetic studies for three primary classes of reactions involving this compound: Oxidation, Dehydrogenation, and Esterification. We will move beyond simple protocols to explore the causality behind experimental choices, compare alternative catalytic systems, and present the data necessary for informed decision-making in your own research.
Part 1: Kinetic Analysis of this compound Oxidation
The selective oxidation of this compound to either its corresponding aldehyde (4-phenylbutanal) or carboxylic acid (4-phenylbutanoic acid) is a critical transformation. The choice of oxidant and catalyst dictates the final product, reaction rate, and overall efficiency. Here, we compare two modern, selective methods—TEMPO-mediated oxidation and biocatalytic oxidation—against the backdrop of traditional, less environmentally benign approaches.
Comparison of Oxidizing Systems
| System | Primary Product | Typical Catalyst / Reagent | Key Kinetic Feature | Advantages | Disadvantages |
| A: TEMPO-mediated | 4-Phenylbutanoic Acid | TEMPO / NaClO / NaClO₂ | Catalytic cycle with a nitroxyl radical | High selectivity, mild conditions, avoids heavy metals.[1] | Requires careful control of co-oxidants and pH. |
| B: Biocatalytic | 4-Phenylbutanal or 4-Phenylbutanoic Acid | Alcohol Dehydrogenase (ADH) or Alcohol Oxidase (AlcOx) | Follows Michaelis-Menten kinetics | Exceptional selectivity (chemo-, regio-, enantio-), green credentials, mild conditions.[3] | Enzyme stability, cost, and cofactor regeneration can be challenging. |
| C: Chromium (VI) (Analogous) | 4-Phenylbutanoic Acid | CrO₃, BIFC, TriPAFC | First-order in substrate, oxidant, and acid.[4][5] | Well-established, powerful oxidant. | High toxicity, stoichiometric waste, environmental concerns.[3] |
System A: TEMPO-Mediated Catalytic Oxidation
This system offers a highly efficient route to 4-phenylbutanoic acid. The process utilizes a nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as the catalyst. A stoichiometric primary oxidant, like sodium hypochlorite (NaClO), regenerates the active oxoammonium ion from the hydroxylamine form of the catalyst, while sodium chlorite (NaClO₂) acts as the terminal oxidant converting the intermediate aldehyde to the carboxylic acid.[1]
Causality of Experimental Design: The kinetics of this reaction are complex, with the rate depending on the concentrations of the substrate, TEMPO, and both co-oxidants. A key experimental choice is to maintain a constant pH (e.g., 9.8), as this significantly influences the stability of the reagents and the reaction rate.[1] Kinetic monitoring is typically performed under pseudo-first-order conditions (i.e., with the substrate as the limiting reagent) to simplify the rate law determination.
Experimental Protocol: Kinetic Study of TEMPO-Mediated Oxidation
-
Reactor Setup: To a temperature-controlled jacketed reactor maintained at 20-25°C, add this compound (1.0 eq), TEMPO (0.01 eq), and an organic solvent (e.g., acetonitrile).
-
Buffer Addition: Add a phosphate buffer solution to maintain the desired pH.
-
Initiation: Initiate the reaction by the controlled addition of an aqueous solution of sodium chlorite (1.1 eq) and a catalytic amount of sodium hypochlorite (0.01 eq).[1]
-
Sampling: At timed intervals (e.g., 0, 5, 10, 20, 30, 60 min), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a reducing agent, such as sodium sulfite solution, to consume any remaining oxidants.[1]
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of remaining this compound and the formation of 4-phenylbutanoic acid.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. A linear plot indicates a pseudo-first-order reaction, and the rate constant (k') can be determined from the slope.
System B: Biocatalytic Oxidation
Biocatalysis represents a paradigm shift towards green and sustainable chemistry.[3] Enzymes like Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AlcOxs) catalyze the oxidation of alcohols with unparalleled selectivity.
-
Alcohol Dehydrogenases (ADHs): These enzymes use nicotinamide cofactors (NAD⁺ or NADP⁺) as the hydride acceptor, converting the alcohol to an aldehyde. The reaction is reversible.
-
Alcohol Oxidases (AlcOxs): These enzymes typically use molecular oxygen (O₂) as the oxidant, producing an aldehyde and hydrogen peroxide (H₂O₂).[3]
Causality of Experimental Design: The core of a biocatalytic kinetic study is understanding the enzyme's efficiency (k_cat) and its affinity for the substrate (K_M), as described by the Michaelis-Menten model. Experiments are designed by varying the substrate concentration while keeping the enzyme concentration constant. A critical component is often a cofactor regeneration system. For ADHs, a secondary enzyme system (e.g., formate dehydrogenase) can be used to regenerate NAD⁺ from NADH, driving the reaction forward.[6] For AlcOxs, co-immobilizing a catalase can decompose the H₂O₂ byproduct, preventing enzyme inactivation.[3]
Experimental Protocol: Kinetic Study of an ADH-Catalyzed Oxidation
-
Assay Preparation: In a 1 mL cuvette, prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 7.5) containing NAD⁺ (e.g., 2 mM).
-
Substrate Addition: Add varying concentrations of this compound (e.g., from 0.1 mM to 10 mM) to a series of cuvettes.
-
Initiation & Monitoring: Place the cuvette in a UV-Vis spectrophotometer thermostatted at 30°C. Initiate the reaction by adding a small, fixed amount of the purified ADH enzyme. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Parameter Determination: Plot the initial velocities against the substrate concentrations. Fit this data to the Michaelis-Menten equation using non-linear regression to determine the V_max and K_M values.
Visualization: General Workflow for a Kinetic Study
The following diagram illustrates the universal steps in performing a chemical or biochemical kinetic experiment.
Caption: A generalized workflow for kinetic analysis.
Part 2: Kinetic Studies of this compound Esterification
Esterification is a fundamental reaction for modifying the hydroxyl group of this compound, often to create fragrances or functional intermediates.[2] We compare the classic homogeneously acid-catalyzed Fischer esterification with a modern lipase-catalyzed approach.
Comparison of Esterification Catalysis
| System | Catalyst | Mechanism | Key Kinetic Feature | Advantages | Disadvantages |
| A: Homogeneous Acid | H₂SO₄, p-TsOH | A_AC2 (Fischer Esterification) | Reversible, second-order reaction. Rate depends on all components.[7] | Inexpensive, well-understood, effective. | Harsh conditions (heat), side reactions, difficult catalyst removal. |
| B: Enzymatic (Lipase) | Immobilized Lipase (e.g., Novozym 435) | Ping-Pong Bi-Bi | Follows Michaelis-Menten kinetics, often with substrate inhibition.[8] | High selectivity, mild conditions, easy catalyst recovery, green. | Higher catalyst cost, slower reaction rates, requires non-aqueous media. |
System A: Homogeneous Acid-Catalyzed Esterification
The reaction of this compound with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst is a classic equilibrium-limited process.[7]
Causality of Experimental Design: The kinetics are governed by a second-order reversible rate law. A primary challenge is managing the water produced, which can hydrolyze the ester product and shift the equilibrium back to the reactants. Kinetic experiments often incorporate a method for water removal (e.g., a Dean-Stark trap) to drive the reaction to completion, though for a pure kinetic study, the concentration of water must be monitored. The rate is highly dependent on the catalyst's activity, which itself can be influenced by the changing polarity of the reaction medium as the reaction progresses.[7]
Experimental Protocol: Kinetic Study of Acid-Catalyzed Esterification
-
Reactor Setup: Charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer with this compound (1.0 eq) and acetic acid (1.0-1.2 eq).
-
Initiation: Heat the mixture to the desired temperature (e.g., 80°C). Once stable, add the sulfuric acid catalyst (e.g., 1 mol%) to start the reaction (t=0).
-
Sampling & Quenching: At timed intervals, withdraw an aliquot and immediately add it to a flask of ice-cold water to quench the reaction.
-
Analysis: Determine the concentration of the remaining acetic acid in the quenched sample by titration with a standardized NaOH solution. Alternatively, extract the sample with an organic solvent and analyze the concentrations of the ester and alcohol by GC.
-
Data Analysis: Use the concentration-time data to fit a second-order reversible kinetic model to determine the forward (k₁) and reverse (k₋₁) rate constants.
Visualization: Comparing Esterification Mechanisms
The fundamental pathways for acid-catalyzed and enzyme-catalyzed esterification are distinct, leading to different kinetic behaviors.
Caption: Contrasting mechanisms of chemical and enzymatic esterification.
Conclusion: A Strategic Approach to Reaction Selection
The kinetic study of reactions involving this compound reveals a landscape of diverse and powerful synthetic options. The choice of methodology is not arbitrary but a strategic decision based on the desired outcome.
-
For large-scale, cost-sensitive production of bulk chemicals like 4-phenylbutanoic acid, a well-optimized TEMPO-mediated oxidation offers a robust, metal-free alternative to traditional methods.[1]
-
When the highest levels of selectivity are required, such as in the synthesis of chiral pharmaceutical intermediates from related precursors, biocatalysis is unrivaled, providing access to products unattainable through classical chemistry.[3][9]
-
For creating derivatives like esters, lipase-catalyzed reactions offer a gentle, highly specific, and environmentally friendly route ideal for high-value products like fragrances, whereas traditional Fischer esterification remains a viable workhorse for simpler applications where conditions are less of a concern.[7][8]
By understanding the underlying mechanisms and kinetic principles of each alternative, researchers can design more efficient, sustainable, and economically viable chemical processes. The protocols and comparative data presented here serve as a foundational guide for embarking on such studies, empowering you to push the boundaries of chemical synthesis.
References
- 1. US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof - Google Patents [patents.google.com]
- 2. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of 4-Phenyl-1-Butanol Production Methodologies
Introduction
4-Phenyl-1-butanol is a versatile chemical intermediate with significant applications in the pharmaceutical and fragrance industries.[1] Its utility as a key starting material for active pharmaceutical ingredients (APIs) such as Salmeterol and Pranlukast, as well as its use in perfumery, underscores the demand for efficient and cost-effective production methods. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this compound, offering researchers, scientists, and drug development professionals a detailed comparison of chemical, and emerging biotechnological approaches. The analysis focuses on key metrics including raw material costs, reaction yields, product purity, safety, and environmental impact, supported by experimental data and detailed protocols.
I. Chemical Synthesis Routes: A Detailed Examination
Traditional chemical synthesis remains the predominant approach for the industrial production of this compound. This section dissects the most common methods, evaluating their respective strengths and weaknesses.
A. Friedel-Crafts Reaction-Based Syntheses
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and offers several pathways to this compound, primarily differing in the choice of starting materials.
This two-step process is noted for its use of readily available and inexpensive starting materials, making it commercially viable. The reaction proceeds via a Friedel-Crafts acylation to form 4-phenylbutyric acid, which is subsequently reduced to the target alcohol.
Workflow for Method A1: γ-Butyrolactone and Benzene Route
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenyl-1-butanol
Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development. A foundational aspect of responsible science is the safe and compliant disposal of these materials. This guide provides a detailed protocol for the proper disposal of 4-Phenyl-1-butanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety data and regulatory compliance, designed to provide clarity and build confidence in your laboratory's waste management practices.
Section 1: Understanding the Hazard Profile of this compound
Before outlining disposal procedures, it is crucial to understand the inherent hazards of this compound. This understanding forms the basis for the recommended safety precautions and disposal methods.
This compound is classified as a hazardous chemical.[1][2] Key hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1][2]
While some data suggests the environmental hazards are low, other classifications indicate it may be harmful to aquatic life with long-lasting effects.[2][3] This discrepancy necessitates a conservative approach, treating the substance as potentially hazardous to the environment. Therefore, it is imperative that this compound is not disposed of down the drain or in regular solid waste.[4][5]
| Property | Value | Source |
| CAS Number | 3360-41-6 | [1][2][6] |
| Molecular Formula | C10H14O | [2][3] |
| Physical State | Liquid (at 20°C) | [2][7] |
| Appearance | Colorless | [2] |
| Density | 0.984 g/mL at 20 °C | [6][7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [7] |
Section 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after use. The personal protective equipment (PPE) required for handling this compound for experimental use is the same as that required for its disposal.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If irritation is experienced, a full-face respirator may be necessary.[8]
Always handle the chemical in a designated area, away from ignition sources, as it is a combustible liquid.[7]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[1][9] It should never be poured down the sink or placed in regular trash.[4][5]
Step 1: Waste Collection
-
Select a Compatible Container:
-
Use a dedicated, leak-proof container for liquid chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic is suitable.
-
Ensure the container has a secure, tightly-fitting cap to prevent leaks and the escape of vapors.[10][11]
-
-
Segregate Waste Streams:
-
Transferring the Waste:
-
Conduct all transfers of waste within a chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills when pouring into the waste container.
-
Do not overfill the container; a general rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[11]
-
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling by waste management personnel.
-
Attach a Hazardous Waste Tag:
-
As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Complete the Tag Information:
-
The label must include the words "Hazardous Waste."[4]
-
Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]
-
For mixtures, list all chemical constituents and their approximate percentages.
-
Indicate the date when waste was first added to the container (accumulation start date).[4]
-
Provide the name of the principal investigator and the laboratory location (building and room number).[4]
-
Check the appropriate hazard pictograms (e.g., irritant).[4]
-
Step 3: Storing the Waste Container
-
Primary Storage Location:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
-
Storage Conditions:
Step 4: Arranging for Disposal
-
Contact EHS:
-
Follow Institutional Procedures:
-
Submit a chemical waste pickup request form as required by your institution.[4] This process is often managed through an online system.
-
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Section 4: Emergency Procedures for Spills
In the event of a spill during handling or transfer for disposal:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Extinguish any nearby flames or potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label the container appropriately, indicating it contains spilled this compound.
-
Decontaminate: Clean the spill area with soap and water.
-
Seek Medical Attention if Exposed: If there is skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air.[1][2]
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship within your organization. This not only ensures regulatory compliance but also reinforces the trust placed in us as responsible scientific professionals.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Benzenebutanol | C10H14O | CID 76889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. This compound 99 3360-41-6 [sigmaaldrich.com]
- 7. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pfw.edu [pfw.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenyl-1-butanol
Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the "why" behind each safety measure. This guide provides essential, actionable information for the safe handling of 4-Phenyl-1-butanol (CAS No. 3360-41-6), a common reagent in organic synthesis and drug development. As your partner in the lab, we aim to provide value beyond the product itself, fostering a culture of safety and scientific integrity.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a hazardous substance requiring careful management.[1][2] The primary risks associated with this colorless liquid are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): Vapors, mists, or splashes can cause significant eye irritation.[1][2]
-
Respiratory Tract Irritation (Category 3): Inhalation of vapors or mists may lead to respiratory discomfort.[1][2]
Furthermore, it is a combustible liquid with a flashpoint of 110 °C (230 °F), necessitating precautions against ignition sources. Understanding these hazards is the foundational step in selecting appropriate Personal Protective Equipment (PPE). The goal of PPE is to create a reliable barrier between you and the chemical, a principle that must be rigorously applied in every operational step.
Your Armor in the Lab: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all scenario; it is dictated by the specific task, the quantity of the substance being handled, and the potential for exposure.
Core PPE Requirements
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye and Face | Chemical Splash Goggles (meeting EN 166 or ANSI Z87.1 standards) | Protects against splashes and vapors that cause serious eye irritation.[1][2] A face shield should be worn over goggles when there is a significant splash risk (e.g., transferring large volumes). |
| Hand | Nitrile Gloves (minimum 5-mil thickness) | Provides splash protection.[3] this compound is an aromatic alcohol; while nitrile is effective for incidental contact with many alcohols, it has poor resistance to some aromatic hydrocarbons.[3][4] Crucially, gloves must be changed immediately upon any contamination. For prolonged contact or immersion, consider heavier-duty gloves like Butyl rubber.[5] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from accidental spills. |
| Footwear | Closed-toe Shoes | Prevents exposure from spills that may reach the floor. |
PPE Selection Workflow
The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
